Maitotoxin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
InChI |
InChI=1S/C164H258O68S2.2Na/c1-24-26-65(2)68(5)41-74(168)117(179)85-33-36-152(11)106(203-85)55-109-162(21,231-152)64-161(20)105(210-109)51-89-83(220-161)28-25-27-82-99(199-89)59-157(16)108(202-82)56-107-153(12,230-157)39-38-151(10)112(211-107)61-158(17)111(224-151)54-101(176)163(22,232-158)103-32-31-84-90(204-103)53-110-156(15,219-84)62-113-150(9,223-110)37-34-102-155(14,225-113)63-114-164(23,227-102)147(192)149-159(18,226-114)58-81(175)134(218-149)133-79(173)47-93-136(216-133)120(182)119(181)92(200-93)44-72(166)43-76(170)131-77(171)46-94-137(214-131)122(184)124(186)143(207-94)145-126(188)125(187)144-146(217-145)128(190)139-97(208-144)50-88-87(206-139)49-96-138(205-88)127(189)141(229-234(196,197)198)95(201-96)45-75(169)118(180)132-78(172)48-98-140(215-132)129(191)148-160(19,221-98)60-100-91(209-148)52-104-154(13,222-100)57-80(174)135-142(212-104)123(185)121(183)130(213-135)71(8)115(177)67(4)29-30-86(228-233(193,194)195)116(178)69(6)42-73(167)70(7)66(3)35-40-165;;/h24-25,28,35,65,67-69,71-149,165-192H,1,7,26-27,29-34,36-64H2,2-6,8-23H3,(H,193,194,195)(H,196,197,198);;/q;2*+1/p-2/b28-25-,66-35+;;/t65-,67+,68+,69+,71+,72+,73+,74+,75-,76+,77+,78+,79+,80+,81+,82+,83-,84+,85-,86-,87-,88+,89+,90-,91-,92-,93-,94-,95-,96+,97-,98+,99-,100+,101+,102+,103-,104+,105-,106-,107+,108-,109+,110+,111-,112-,113+,114+,115+,116+,117-,118+,119-,120+,121+,122+,123-,124+,125+,126+,127+,128+,129-,130-,131-,132-,133+,134+,135+,136+,137+,138+,139-,140+,141-,142-,143+,144-,145+,146+,147-,148+,149+,150-,151+,152+,153-,154-,155-,156-,157+,158+,159-,160-,161+,162-,163+,164+;;/m0../s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQUHAJRFNRIIU-DVGFTKJRSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C(C)CC(C(=C)C(=CCO)C)O)O)OS(=O)(=O)[O-])C(C(C)C1C(C(C2C(O1)C(CC3(C(O2)CC4C(O3)CC5(C(O4)C(C6C(O5)CC(C(O6)C(C(CC7C(C(C8C(O7)CC9C(O8)CC1C(O9)C(C2C(O1)C(C(C(O2)C1C(C(C2C(O1)CC(C(O2)C(CC(CC1C(C(C2C(O1)CC(C(O2)C1C(CC2(C(O1)C(C1(C(O2)CC2(C(O1)CCC1(C(O2)CC2(C(O1)CC1C(O2)CCC(O1)C1(C(CC2C(O1)(CC1C(O2)(CCC2(C(O1)CC1C(O2)(CC2C(O1)CC=CC1C(O2)CC2C(O1)(CC1(C(O2)CC2C(O1)(CCC(O2)C(C(CC(C)C(C)CC=C)O)O)C)C)C)C)C)C)C)O)C)C)C)C)C)O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)OS(=O)(=O)[O-])O)O)O)O)C)C)O)O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H]([C@@H]([C@H](C)C[C@H](C(=C)/C(=C/CO)/C)O)O)OS(=O)(=O)[O-])[C@H]([C@@H](C)[C@H]1[C@@H]([C@@H]([C@H]2[C@H](O1)[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C[C@]5([C@H](O4)[C@H]([C@H]6[C@H](O5)C[C@H]([C@H](O6)[C@@H]([C@H](C[C@H]7[C@@H]([C@@H]([C@H]8[C@H](O7)C[C@H]9[C@H](O8)C[C@H]1[C@H](O9)[C@H]([C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)[C@H]1[C@@H]([C@H]([C@H]2[C@@H](O1)C[C@H]([C@@H](O2)[C@@H](C[C@H](C[C@H]1[C@@H]([C@H]([C@H]2[C@@H](O1)C[C@H]([C@@H](O2)[C@H]1[C@@H](C[C@]2([C@H](O1)[C@@H]([C@]1([C@H](O2)C[C@]2([C@H](O1)CC[C@]1([C@H](O2)C[C@]2([C@H](O1)C[C@H]1[C@H](O2)CC[C@H](O1)[C@]1([C@@H](C[C@H]2[C@](O1)(C[C@H]1[C@](O2)(CC[C@]2([C@H](O1)C[C@H]1[C@](O2)(C[C@H]2[C@H](O1)C/C=C\[C@H]1[C@H](O2)C[C@H]2[C@](O1)(C[C@]1([C@H](O2)C[C@H]2[C@](O1)(CC[C@H](O2)[C@H]([C@@H](C[C@@H](C)[C@@H](C)CC=C)O)O)C)C)C)C)C)C)C)O)C)C)C)C)C)O)C)O)O)O)O)O)O)O)O)O)O)O)O)O)OS(=O)(=O)[O-])O)O)O)O)C)C)O)O)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C164H256Na2O68S2 | |
| Record name | maitotoxin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Maitotoxin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880012 | |
| Record name | Maitotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3425.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in methanol, ethanol, and 1-butanol saturated water; insoluble in diethyl ether, acetone, and chloroform, Soluble in water | |
| Record name | Maitotoxin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7753 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
... ladder-shaped polycyclic molecule | |
CAS No. |
59392-53-9 | |
| Record name | Maitotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059392539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maitotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maitoxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAITOTOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P59GES78D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Maitotoxin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7753 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Discovery of Maitotoxin from Gambierdiscus toxicus: A Technical Guide
A Historical Overview of a Marine Toxin Behemoth
The story of maitotoxin, one of the most potent natural toxins known, began with investigations into ciguatera fish poisoning, a foodborne illness caused by the consumption of contaminated reef fish. In 1977, a pivotal moment in marine toxicology occurred when a group of Japanese scientists, led by Takeshi Yasumoto, first isolated a water-soluble toxin from the gut of the surgeonfish Ctenochaetus striatus, known locally in Tahiti as "maito," which lent the toxin its name.[1] Subsequent research revealed that the true producer of this compound was not the fish itself, but a microscopic dinoflagellate, Gambierdiscus toxicus, upon which the fish graze.[2][3]
The sheer size and complexity of the this compound molecule presented a formidable challenge to the scientific community. It wasn't until 1993 that the complete planar structure of the primary analogue, this compound-1 (MTX-1), was elucidated, again by Yasumoto's group in collaboration with others.[4][5] This monumental achievement revealed a molecule with a molecular formula of C₁₆₄H₂₅₆Na₂O₆₈S₂ and a molecular weight of 3425.88 g/mol .[1][6][7] The structure is a breathtaking example of nature's chemical architecture, featuring a linear chain of 32 fused ether rings.[2]
Further research has led to the discovery of several this compound analogues, including MTX-2, MTX-3, and MTX-4, each with variations in their structure and potency.[5][8] The intricate structure and profound biological activity of this compound continue to make it a subject of intense research for chemists, pharmacologists, and toxicologists worldwide.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogues.
| Property | Value | Reference(s) |
| Molecular Formula (MTX-1) | C₁₆₄H₂₅₆Na₂O₆₈S₂ | [1][6][7] |
| Molecular Weight (MTX-1) | 3425.88 g/mol | [1][6][7] |
| Appearance | Colorless amorphous solid | [9] |
| Toxin Analogue | LD₅₀ (µg/kg, mouse, i.p.) | Reference(s) |
| This compound-1 (MTX-1) | 0.05 | [4] |
| This compound-1 (MTX-1) | 0.13 | [9] |
| This compound-2 (MTX-2) | Not Reported | |
| This compound-3 (MTX-3) | Toxic to mice, but specific LD₅₀ not consistently reported | [8] |
| This compound-4 (MTX-4) | Exhibits toxic effects similar to MTX-1 | [5] |
| This compound-7 (MTX-7) | 0.235 | [4] |
Experimental Protocols
Culturing Gambierdiscus toxicus
Objective: To cultivate Gambierdiscus toxicus for the production and subsequent extraction of this compound.
Methodology:
-
Strain: A clonal culture of Gambierdiscus toxicus, such as the Hawaiian strain T39, is initiated from single cells.[10]
-
Medium: Cultures are grown in a seawater-based medium, such as the ES medium.[10] The seawater is typically filtered through a 0.45 µm membrane.[10]
-
Culture Vessels: For large-scale production, 2.8-liter Fernbach flasks containing 1.5 liters of medium are used.[10]
-
Incubation Conditions: Cultures are maintained at a constant temperature, typically around 25°C, under a 16:8 hour light:dark cycle with cool-white fluorescent lighting.[11]
-
Harvesting: Cells are harvested during the late logarithmic to early stationary growth phase by centrifugation or filtration.[10][11] Cell density can be monitored using a Palmer-Maloney counting chamber.[10]
Extraction and Purification of this compound
Objective: To isolate and purify this compound from cultured Gambierdiscus toxicus cells.
Workflow Diagram:
This compound Extraction and Purification Workflow
Detailed Methodology:
-
Methanol Extraction: The harvested cell pellet is extracted with methanol.[11]
-
Liquid-Liquid Partitioning:
-
Solid-Phase Extraction (SPE): The butanol fraction is further purified using SPE, often with a C18 reversed-phase cartridge, to remove salts and other highly polar impurities.
-
Flash Chromatography: The eluate from the SPE is subjected to flash chromatography on a silica (B1680970) gel column to further separate this compound from other compounds.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase HPLC.
-
Column: A C18 or Phenyl-Hexyl column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water is typically employed. For example, a linear gradient from 20% to 60% acetonitrile in acidified water over 33 minutes at a flow rate of 1 mL/min has been used.[11]
-
Detection: The column effluent is monitored by UV absorbance at 210 nm.[11] Fractions are collected and their toxicity is assessed using a mouse bioassay to identify the this compound-containing fractions.
-
Structural Elucidation
Objective: To determine the chemical structure of this compound.
Methodology:
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HR-MS): Used to determine the precise molecular weight and elemental composition.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: Used to analyze complex mixtures and to obtain fragmentation patterns for structural elucidation. Electrospray ionization (ESI) is a common ionization technique.[4][12]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Spectrometer: High-field NMR spectrometers (e.g., 800 MHz) are required due to the complexity of the molecule and severe signal overlapping.[4]
-
Solvent: A mixture of deuterated pyridine (B92270) (C₅D₅N) and deuterated methanol (CD₃OD) (1:1) is often used as the solvent.[13]
-
Experiments: A suite of 1D and 2D NMR experiments are performed, including:
-
¹H NMR: To observe the proton signals.
-
¹³C NMR and DEPT: To identify the carbon skeleton.
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and thus the stereochemistry.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different structural fragments.[4]
-
-
Mouse Bioassay for LD₅₀ Determination
Objective: To determine the median lethal dose (LD₅₀) of this compound in mice.
Methodology:
-
Animals: Swiss mice (female, 20 g) are commonly used.[11]
-
Route of Administration: Intraperitoneal (i.p.) injection is the standard route for assessing the acute toxicity of this compound.[9][11]
-
Vehicle: The purified toxin is dissolved in a physiological solution, such as 0.9% NaCl containing 1% Tween 20, to ensure solubility and facilitate administration.[11]
-
Procedure:
-
A range of doses of the this compound solution is prepared.
-
Groups of mice are injected i.p. with a specific dose. A control group receives only the vehicle.
-
The animals are observed for a period of 24 hours.[11]
-
The number of deaths in each dose group is recorded.
-
The LD₅₀ value, the dose that causes death in 50% of the animals, is calculated using statistical methods such as the probit analysis.
-
This compound's Mechanism of Action: A Cascade of Calcium Dysregulation
This compound exerts its profound toxic effects by disrupting intracellular calcium homeostasis. The primary target of this compound is the plasma membrane, where it activates non-selective cation channels.[14] This leads to a massive and sustained influx of extracellular calcium ions (Ca²⁺) into the cytoplasm.[15][16]
Signaling Pathway Diagram:
This compound-Induced Signaling Pathway
The dramatic increase in intracellular calcium concentration triggers a cascade of downstream events:
-
Phosphoinositide Breakdown: The elevated calcium levels can stimulate phospholipase C, leading to the breakdown of phosphoinositides, which are important signaling molecules in the cell membrane.[17]
-
Mitochondrial Dysfunction and ATP Depletion: The excessive cytosolic calcium is taken up by the mitochondria, leading to mitochondrial swelling, uncoupling of oxidative phosphorylation, and a subsequent depletion of cellular ATP.[15]
-
Hormone and Neurotransmitter Release: In excitable cells, the calcium influx can trigger the release of hormones and neurotransmitters.[16]
-
Cell Death: The culmination of these events, particularly the loss of ATP and disruption of cellular integrity, leads to cell death, often through a process of membrane blebbing and eventual lysis, consistent with necroptosis.[2][15]
The discovery and ongoing study of this compound have not only shed light on the intricate world of marine natural products but have also provided a powerful molecular tool for investigating the fundamental roles of calcium signaling in cellular physiology and pathology. For researchers in drug development, the unique mechanism of action of this compound offers insights into potential therapeutic targets related to calcium channel modulation and cell death pathways.
References
- 1. merckindex.rsc.org [merckindex.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.uchicago.edu [journals.uchicago.edu]
- 4. mdpi.com [mdpi.com]
- 5. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 59392-53-9 | Benchchem [benchchem.com]
- 7. 59392-53-9・this compound・131-19011[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Structure Elucidation and Biological Evaluation of this compound-3, a Homologue of Gambierone, from Gambierdiscus belizeanus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some chemical properties of this compound, a putative calcium channel agonist isolated from a marine dinoflagellate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spo.nmfs.noaa.gov [spo.nmfs.noaa.gov]
- 11. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 12. Structural Characterization of Maitotoxins Produced by Toxic Gambierdiscus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound-induced liver cell death involving loss of cell ATP following influx of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a novel activator of mediator release from human basophils, induces large increases in cytosolic calcium resulting in histamine, but not leukotriene C4, release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a potent, general activator of phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
The Monumental Task of Unraveling Maitotoxin: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maitotoxin, a potent marine neurotoxin produced by the dinoflagellate Gambierdiscus toxicus, stands as one of the most formidable challenges in the field of natural product chemistry.[1] Its immense size and breathtaking structural complexity have captivated and tested the limits of analytical and synthetic chemistry for decades. With a molecular formula of C₁₆₄H₂₅₆Na₂O₆₈S₂ and a molar mass of 3422 g/mol , this compound is the largest known non-polymeric secondary metabolite.[1] Its structure comprises a contiguous chain of 32 fused ether rings, adorned with 22 methyl groups, 28 hydroxyl groups, and two sulfate (B86663) esters, creating a molecule with 98 stereogenic centers.[1] The elucidation of this intricate architecture, a collaborative effort spanning several leading research groups, is a testament to the power of modern spectroscopic techniques and the art of chemical synthesis. This in-depth technical guide provides a comprehensive overview of the core methodologies and logical frameworks employed in the monumental task of deciphering the chemical structure and stereochemistry of this compound.
Elucidation of the Planar Structure: A Multi-pronged Approach
The determination of this compound's planar structure was a Herculean task that relied on a synergistic combination of advanced spectroscopic methods and chemical degradation. The sheer size and repetitive nature of the polyether backbone presented unprecedented challenges in spectral interpretation.
Key Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A battery of 1D and 2D NMR experiments was the cornerstone of the structure elucidation. Due to the extensive overlap of proton signals in this massive molecule, advanced techniques were indispensable.
-
Sample Preparation: this compound is a water-soluble, amorphous solid. For NMR analysis, samples were typically dissolved in a mixture of deuterated pyridine (B92270) and deuterated methanol (B129727) (C₅D₅N-CD₃OD, 1:1) to ensure solubility and minimize signal broadening.
-
Instrumentation: High-field NMR spectrometers (600 MHz and above) were crucial for achieving the necessary signal dispersion.
-
1D NMR: ¹H and ¹³C NMR spectra provided the initial overview of the proton and carbon environments. DEPT-135 experiments were used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Used to establish ¹H-¹H coupling networks, tracing the connectivity of protons within individual ring systems and the acyclic chains.
-
TOCSY (Total Correlation Spectroscopy): Provided information about entire spin systems, helping to identify all the protons within a given ring or chain fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlated each proton with its directly attached carbon atom, enabling the assignment of carbon signals based on proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Revealed long-range (2-3 bond) correlations between protons and carbons, which was critical for connecting the individual ring systems and establishing the overall sequence of the polyether chain.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about through-space proximity of protons, which was vital for determining the relative stereochemistry of the ring junctions and substituents.
-
-
-
Mass Spectrometry (MS): Mass spectrometry was essential for determining the molecular weight and elemental composition of this compound and its fragments.
-
FAB-MS (Fast Atom Bombardment Mass Spectrometry): Early studies utilized FAB-MS to obtain the molecular weight of the disodium (B8443419) salt.
-
ESI-MS (Electrospray Ionization Mass Spectrometry): ESI-MS, particularly coupled with high-resolution analyzers like Q-TOF (Quadrupole Time-of-Flight), proved more effective for observing molecular-related ions of the intact molecule and its derivatives.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) experiments on the intact molecule and its fragments provided valuable information about the connectivity of the polyether rings.
-
-
Chemical Degradation: To simplify the complex structure, chemical degradation was employed to break the molecule into smaller, more manageable fragments.
-
Periodate (B1199274) Oxidation: Treatment of this compound with sodium periodate (NaIO₄) cleaved the vicinal diol functionalities, breaking the carbon backbone at specific points. This was followed by reduction with sodium borohydride (B1222165) (NaBH₄). This strategy yielded smaller fragments that could be individually analyzed by NMR and MS, and their structures pieced back together to reconstruct the original molecule.
-
Logical Workflow for Planar Structure Elucidation
The overall strategy for determining the planar structure of this compound can be visualized as a multi-step process.
References
The Core Mechanism of Action of Maitotoxin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maitotoxin (MTX), a complex polyether marine toxin produced by the dinoflagellate Gambierdiscus toxicus, is the most potent non-proteinaceous toxin known.[1][2][3] Its profound and diverse biological effects stem from a primary, potent disruption of intracellular calcium homeostasis. This guide provides a detailed examination of the molecular mechanisms underlying this compound's action, presenting key experimental findings, methodologies, and visual representations of the involved signaling pathways.
Primary Mechanism: Induction of Massive Calcium Influx
The central tenet of this compound's mechanism is its ability to induce a substantial and sustained influx of extracellular calcium (Ca²⁺) into the cytoplasm.[4][5][6][7][8][9][10] This is not a passive process but an active modulation of membrane permeability. While initially thought to be a specific activator of voltage-gated calcium channels, subsequent research has revealed a more complex interaction with the cell membrane.[5][11]
Current evidence points to this compound activating non-selective cation channels, creating pores in the plasma membrane that allow for the passage of Ca²⁺ and other cations.[1][4][12] Two primary hypotheses for the molecular target of this compound are:
-
Plasma Membrane Ca²⁺ ATPase (PMCA): One prominent theory suggests that this compound binds to the PMCA pump, transforming it from an active transporter into a non-selective ion channel.[2] This conversion leads to a catastrophic failure of the cell's ability to maintain its normal low intracellular Ca²⁺ concentration.
-
Transient Receptor Potential Canonical Type 1 (TRPC1) Channel: Several studies have implicated the TRPC1 channel as a potential target for this compound.[1][6][13] this compound may act as a selective activator of these channels, leading to the observed Ca²⁺ influx.[13]
This initial influx of Ca²⁺ is the critical upstream event that triggers a cascade of downstream cellular responses.
Downstream Signaling Cascades and Cellular Consequences
The dramatic and sustained elevation of intracellular Ca²⁺ concentration ([Ca²⁺]i) initiated by this compound unleashes a number of secondary and tertiary effects, ultimately leading to cell death.
Phosphoinositide Hydrolysis
This compound is a potent, general activator of phosphoinositide breakdown in a wide variety of cells.[14][15] This process, which is dependent on the presence of extracellular calcium, leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[14][15][16] This hydrolysis generates two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While this compound-induced phosphoinositide hydrolysis is dependent on extracellular Ca²⁺, it appears to be independent of a rise in intracellular Ca²⁺, suggesting a direct or proximal effect of the initial Ca²⁺ entry on PLC activation.[16]
Calpain Activation and Necrotic Cell Death
The overwhelming intracellular Ca²⁺ levels lead to the activation of calcium-dependent proteases, most notably calpains.[8][17][18][19] Calpains are cytosolic cysteine proteases that, when activated, cleave a wide range of cellular proteins, including cytoskeletal components, enzymes, and transcription factors.[18] The activation of calpain by this compound is a key step in the execution of necrotic cell death.[17][18] Studies have shown that this compound-induced cell death is associated with the activation of calpain, but not caspase-3, a key effector in apoptotic pathways.[17][18] This indicates that this compound primarily triggers a necrotic, rather than apoptotic, cell death program.
Formation of Cytolytic Pores and Membrane Blebbing
Prolonged exposure to this compound leads to the formation of large, non-selective pores in the plasma membrane.[20][21] This is a later-stage event that follows the initial ion channel activation. These pores allow the passage of larger molecules, leading to the loss of cellular integrity, membrane blebbing, and eventual cell lysis.[20][21]
ATP Depletion
The massive influx of Ca²⁺ places an enormous metabolic burden on the cell, particularly on mitochondria, which attempt to sequester the excess calcium. This can lead to mitochondrial dysfunction and a subsequent depletion of cellular ATP.[10] The loss of ATP further compromises cellular functions and is considered a critical event contributing to this compound-induced cell death.[10]
Visualizing the Mechanism of Action
To provide a clearer understanding of the intricate processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow for studying this compound's effects.
Caption: this compound signaling pathway leading to necrotic cell death.
Caption: General experimental workflow for studying this compound's effects.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound.
Table 1: this compound Concentrations and Cellular Effects
| Cell Type | This compound Concentration | Observed Effect | Reference |
| HIT-T15 cells | 200 nmol/L | Sustained increase in intracellular free calcium | [4] |
| MDCK cells | 3 nM | Elevation of intracellular calcium concentration | [12] |
| PC12 cells | 0.3 ng/ml (90 pM) | Formation of [³H]inositol phosphates | [22] |
| PC12 cells | 0.03 ng/ml (9 pM) | Stimulation of arachidonic acid release | [22] |
| Guinea-pig left atria | 0.1 - 4 ng/ml | Positive inotropic effect | [9] |
| Rat hepatocytes | 80 pM | TD₅₀ (Toxic Dose, 50%) at 24 hours | [10] |
| Neuro-2a cells | 3.38 nM | IC₅₀ (Inhibitory Concentration, 50%) for cell viability | [23] |
Table 2: Inhibition of this compound-Induced Calcium Influx
| Cell Type | Inhibitor | IC₅₀ | Reference |
| NIH 3T3 cells | Econazole | 0.56 µM | [5][7] |
| NIH 3T3 cells | Miconazole | ~1 µM | [5][7] |
| NIH 3T3 cells | SKF 96365 | ~2 µM | [5][7] |
| NIH 3T3 cells | Clotrimazole | ~3 µM | [5][7] |
| NIH 3T3 cells | Calmidazolium | ~3 µM | [5][7] |
| NIH 3T3 cells | Fluspirilene | ~2 µM | [5][7] |
| NIH 3T3 cells | Penfluridol | ~3 µM | [5][7] |
| NIH 3T3 cells | Loperamide | ~4 µM | [5][7] |
| NIH 3T3 cells | Proadifen | ~4 µM | [5][7] |
Detailed Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
-
Principle: Fluorescent Ca²⁺ indicators are used to visualize and quantify changes in [Ca²⁺]i upon this compound application.
-
Methodology:
-
Cell Culture: Plate cells (e.g., HIT-T15, Neuro-2a) on glass coverslips suitable for microscopy.[4][6]
-
Dye Loading: Incubate cells with a Ca²⁺-sensitive fluorescent dye such as Fura-2 AM, Indo-1 AM, or Fluo-4 AM in a physiological salt solution (e.g., Krebs-Ringer buffer) for a specified time (e.g., 30-60 minutes) at 37°C.[4][6]
-
Washing: Wash the cells with fresh buffer to remove extracellular dye.
-
Baseline Measurement: Mount the coverslip on a fluorescence microscope and record the baseline fluorescence intensity.
-
This compound Application: Perfuse the cells with a buffer containing the desired concentration of this compound.
-
Data Acquisition: Continuously record the fluorescence intensity over time. For ratiometric dyes like Fura-2, excite at two wavelengths (e.g., 340 nm and 380 nm) and record the ratio of the emission intensities.
-
Calibration: At the end of the experiment, perfuse with a solution containing a Ca²⁺ ionophore (e.g., ionomycin) and a high Ca²⁺ concentration to obtain the maximum fluorescence ratio (Rmax), followed by a Ca²⁺-free solution with a chelator (e.g., EGTA) to obtain the minimum ratio (Rmin). Use the Grynkiewicz equation to convert fluorescence ratios to [Ca²⁺]i.
-
Whole-Cell Patch-Clamp Electrophysiology
-
Principle: This technique allows for the direct measurement of ion channel currents across the cell membrane in response to this compound.
-
Methodology:
-
Cell Preparation: Use cultured cells as described above.
-
Pipette Preparation: Fabricate glass micropipettes and fill them with an intracellular solution containing appropriate ions and buffers.
-
Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, establishing electrical access to the cell's interior.
-
Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record the baseline current.
-
This compound Application: Perfuse the cell with an extracellular solution containing this compound.
-
Data Acquisition: Record the changes in membrane current. To determine the current-voltage (I-V) relationship, apply a series of voltage steps or ramps and measure the corresponding currents before and after this compound application.[4]
-
Phosphoinositide Hydrolysis Assay
-
Principle: This assay measures the accumulation of radiolabeled inositol phosphates, the products of phosphoinositide breakdown.
-
Methodology:
-
Cell Labeling: Incubate cells (e.g., PC12, HL60) for 24-48 hours in a medium containing [³H]myo-inositol to label the cellular phosphoinositide pool.[14][22]
-
Washing: Wash the cells to remove unincorporated [³H]inositol.
-
This compound Stimulation: Incubate the cells with this compound in a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Extraction: Terminate the reaction by adding a solution such as cold trichloroacetic acid or a chloroform/methanol mixture to extract the inositol phosphates.
-
Separation: Separate the different inositol phosphates (IP₁, IP₂, IP₃) using anion-exchange chromatography (e.g., Dowex columns).
-
Quantification: Quantify the radioactivity in each fraction using liquid scintillation counting.
-
Cell Viability and Cytotoxicity Assays
-
Principle: These assays quantify cell death or the loss of metabolic activity following exposure to this compound.
-
Methodology (MTT Assay Example):
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 2.5 to 24 hours).[23][24]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[25]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ or TD₅₀ value.
-
Conclusion
The mechanism of action of this compound is a multi-stage process initiated by the potent induction of a massive and sustained influx of extracellular Ca²⁺. This is likely mediated by the activation of non-selective cation channels, with the TRPC1 channel and a modified PMCA pump being the leading candidates for its molecular target. The resulting catastrophic increase in intracellular Ca²⁺ triggers a cascade of downstream events, including the activation of phospholipase C and calpains, the formation of cytolytic pores, and the depletion of cellular ATP. These events collectively lead to a necrotic form of cell death. The intricate and potent nature of this compound's mechanism makes it a valuable pharmacological tool for investigating Ca²⁺-dependent cellular processes and the pathways leading to cell death. Further research will continue to refine our understanding of its precise molecular interactions and the full scope of its cellular consequences.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: An Inspiration for Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-elicited calcium influx in cultured cells. Effect of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 9. The mechanism of action of this compound in relation to Ca2+ movements in guinea-pig and rat cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced liver cell death involving loss of cell ATP following influx of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions of this compound with voltage-sensitive calcium channels in cultured neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound activates a nonselective cation channel and stimulates Ca2+ entry in MDCK renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Is a Potential Selective Activator of the Endogenous Transient Receptor Potential Canonical Type 1 Channel in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a potent, general activator of phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound stimulates phosphoinositide breakdown in neuroblastoma hybrid NCB-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-induced phosphoinositide hydrolysis is dependent on extracellular but not intracellular Ca2+ in human astrocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound induces calpain but not caspase-3 activation and necrotic cell death in primary septo-hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound induces calpain but not caspase-3 activation and necrotic cell death in primary septo-hippocampal cultures - ProQuest [proquest.com]
- 19. The pathogenic activation of calpain: a marker and mediator of cellular toxicity and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound activates a nonselective cation channel and a P2Z/P2X(7)-like cytolytic pore in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound induces biphasic interleukin-1beta secretion and membrane blebbing in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound: effects on calcium channels, phosphoinositide breakdown, and arachidonate release in pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Detection and quantification of this compound-like compounds using a neuroblastoma (Neuro-2a) cell based assay. Application to the screening of this compound-like compounds in Gambierdiscus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 25. Ensayos de viabilidad y proliferación celular [sigmaaldrich.com]
Maitotoxin: A Potent Activator of Calcium Channels - A Technical Guide for Researchers
Version: 1.0
Executive Summary
Maitotoxin (MTX), a complex polyether produced by the dinoflagellate Gambierdiscus toxicus, stands as the largest and most potent non-protein, non-polysaccharide natural toxin known.[1][2][3] Its profound biological activity stems from its capacity to induce a massive and sustained influx of calcium ions (Ca²⁺) across the plasma membrane of virtually all cell types tested.[4][5] This disruption of calcium homeostasis triggers a cascade of downstream cellular events, including membrane depolarization, phosphoinositide hydrolysis, neurotransmitter release, and ultimately, cell death.[2][6][7] While its exact molecular target remains under investigation, evidence points towards the activation of non-selective cation channels, potentially by converting membrane proteins like the plasma membrane Ca²⁺-ATPase (PMCA) into pores.[1][8] This whitepaper provides a technical overview of this compound's mechanism of action, summarizes key quantitative data, details essential experimental protocols for its study, and illustrates its associated signaling pathways, positioning MTX as an invaluable pharmacological tool for research into calcium signaling and cellular physiology.
Introduction to this compound
Origin and Molecular Structure
This compound was first isolated from the surgeonfish Ctenochaetus striatus (Tahitian name: "maito"), but its origin was later traced to the marine dinoflagellate Gambierdiscus toxicus.[1] The molecule's structure is a testament to nature's chemical complexity. It is a massive, water-soluble polyether with a molecular formula of C₁₆₄H₂₅₆O₆₈S₂Na₂ and a molecular weight of approximately 3422 g/mol .[1][9] The structure consists of 32 fused ether rings forming a ladder-like shape, with 32 ether rings, 22 methyl groups, 28 hydroxyl groups, and two sulfate (B86663) esters, which are crucial for its biological activity.[1][2] This amphipathic architecture is thought to allow it to anchor into the cell membrane while interacting with the extracellular environment.[3]
Extreme Potency and Toxicity
This compound is recognized as the most potent non-peptide toxin.[3] Its toxicity in mice is exceptionally high, with a lethal dose (LD₅₀) upon intraperitoneal injection reported to be as low as 50 ng/kg.[1][2][9] This makes it significantly more lethal than well-known neurotoxins like tetrodotoxin.[10][11]
Mechanism of Action: Calcium Channel Activation
The Central Role of Calcium Influx
The primary mechanism of this compound's action is the profound and sustained increase of intracellular free calcium concentration ([Ca²⁺]i).[2][6] This effect is strictly dependent on the presence of extracellular calcium, indicating that MTX facilitates the entry of Ca²⁺ from the outside rather than promoting its release from internal stores like the endoplasmic reticulum.[5][8][12]
Putative Molecular Targets
The precise protein target for MTX has not been definitively identified. However, research suggests several possibilities:
-
Plasma Membrane Ca²⁺ ATPase (PMCA): One leading hypothesis is that MTX binds to PMCA and transforms it from an active pump into an open, non-selective ion channel, a mechanism similar to how palytoxin (B80417) affects the Na⁺/K⁺-ATPase.[1]
-
Non-Selective Cation Channels (NSCC): MTX has been shown to activate NSCCs in various cell types.[4][11][13]
-
TRP Channels: Some studies propose the involvement of Transient Receptor Potential (TRP) channels, specifically TRPC1, as the channel activated by MTX.[8][14]
It is generally accepted that MTX does not form a channel by itself but rather acts on an existing membrane protein to create a pore for ion influx.[4]
Figure 1: Proposed mechanism of this compound action on the plasma membrane.
Downstream Cellular and Signaling Consequences
The massive influx of Ca²⁺ acts as a powerful intracellular signal that unleashes a multitude of downstream effects, leading to widespread cellular dysfunction and death.
-
Phosphoinositide Breakdown: MTX is a general activator of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[5][12] This stimulation is detected at picomolar concentrations of MTX.[12]
-
Neurotransmitter and Hormone Release: In secretory cells, the elevated [Ca²⁺]i triggers the exocytosis of vesicles. This has been demonstrated by the release of norepinephrine (B1679862) from pheochromocytoma (PC12) cells and histamine (B1213489) from human basophils.[15][16]
-
Arachidonic Acid Release: MTX stimulates the release of arachidonic acid from phospholipids, a process implicated in inflammatory signaling.[12]
-
Cytotoxicity and Necroptosis: The uncontrolled and sustained rise in [Ca²⁺]i is highly toxic. It leads to the activation of calcium-dependent proteases like calpains, mitochondrial dysfunction, membrane blebbing, and ultimately, cell lysis through a necroptotic cascade.[1][6]
Figure 2: Key downstream signaling events triggered by this compound-induced Ca²⁺ influx.
Quantitative Data Summary
The potency of this compound has been quantified across various experimental systems. The following tables summarize key toxicity and concentration data.
Table 1: Potency and Toxicity of this compound Analogs
| Toxin Analog | LD₅₀ (µg/kg) | Administration Route | Species | Reference(s) |
|---|---|---|---|---|
| This compound (MTX-1) | 0.050 | Intraperitoneal (i.p.) | Mouse | [1][2][8] |
| This compound (MTX-1) | 0.13 | Intraperitoneal (i.p.) | Mouse | [1] |
| This compound-2 (MTX-2) | 0.080 | Intraperitoneal (i.p.) | Mouse | [8] |
| this compound-7 (MTX-7) | 0.235 | Intraperitoneal (i.p.) | Mouse |[17] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cellular Response | Cell Type | Effective Concentration | Reference(s) |
|---|---|---|---|
| Ca²⁺ Influx | PC12h cells | 10 ng/mL | [15] |
| Histamine Release | Human Basophils | 1 - 20 ng/mL | [16] |
| Phosphoinositide Breakdown | PC12 cells | Threshold: 0.1 ng/mL (30 pM) | [12] |
| Arachidonic Acid Release | PC12 cells | Threshold: 0.03 ng/mL (9 pM) | [12] |
| Cationic Current Activation | HIT-T15 cells (MTX-C) | 200 nmol/L | [4] |
| Channel Activation | Xenopus laevis Oocytes | 10 pM |[13] |
Key Experimental Protocols
Protocol: Measuring Intracellular Calcium ([Ca²⁺]i) via Fluorescence Imaging
This protocol describes a general method for measuring MTX-induced changes in [Ca²⁺]i using fluorescent calcium indicators.
-
Cell Preparation: Plate adherent cells (e.g., SH-SY5Y, PC12) onto 96-well, black-walled, clear-bottom microplates and culture to form a confluent monolayer.
-
Dye Loading: Remove culture medium and load cells with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM, Fura-2 AM, or a kit like Calcium-4-NW) diluted in a physiological salt solution (PSS) or Hank's Balanced Salt Solution (HBSS) with probenecid (B1678239) to prevent dye extrusion. Incubate under appropriate conditions (e.g., 37°C for 30-60 minutes).
-
Washing: Gently wash the cells with PSS or HBSS to remove excess extracellular dye.
-
Baseline Measurement: Place the plate into a fluorescence microplate reader or a fluorescence microscope equipped for live-cell imaging. Record baseline fluorescence for a period (e.g., 10-60 seconds) to establish a stable signal.
-
MTX Addition: Add this compound at the desired final concentration. For high-throughput systems like a FLIPR, this is done via an automated injection manifold.
-
Data Acquisition: Immediately following MTX addition, record the change in fluorescence intensity over time (e.g., every second for 5-10 minutes). A rapid and sustained increase in fluorescence corresponds to a rise in [Ca²⁺]i.
-
Data Analysis: Quantify the response by measuring the peak fluorescence intensity, the area under the curve, or the rate of fluorescence increase relative to the baseline.
Figure 3: General experimental workflow for a fluorescence-based calcium assay.
Protocol: Electrophysiological Recording of MTX-Induced Currents
This method uses whole-cell patch-clamp to directly measure the ion currents induced by MTX.
-
Cell Preparation: Culture cells (e.g., HIT-T15) on glass coverslips suitable for microscopy and electrophysiological recording.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution. The intracellular solution should be designed to isolate the currents of interest.
-
Recording Setup: Place a coverslip with cells into a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an extracellular solution (e.g., Tyrode's solution).
-
Seal Formation: Using a micromanipulator, approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the cell's interior.
-
Baseline Recording: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV) and record baseline currents. Apply voltage steps or ramps to determine the baseline current-voltage (I-V) relationship.
-
MTX Application: Perfuse the recording chamber with the extracellular solution containing MTX at the desired concentration.
-
Data Acquisition: Continuously record the current as it develops in response to MTX. Periodically apply the voltage protocol to measure the I-V relationship of the MTX-induced current. The appearance of a large, non-selective cationic current is expected.[4]
-
Data Analysis: Subtract the baseline current from the MTX-induced current to isolate the specific effect. Analyze the I-V curve to determine the properties of the induced conductance.
Applications in Research and Drug Discovery
This compound's unique and potent activity makes it a valuable pharmacological tool:
-
Studying Calcium Homeostasis: MTX serves as a powerful agent to study the consequences of massive Ca²⁺ overload and the cellular mechanisms that respond to such a challenge.[7]
-
Ion Channel Research: It can be used to investigate the structure, function, and pharmacology of non-selective cation channels and other putative targets.[14]
-
Signal Transduction Research: As a general activator of phosphoinositide breakdown, MTX is useful for dissecting Ca²⁺-dependent signaling pathways downstream of PLC activation.[5][16]
-
Screening for Channel Blockers: The robust and reliable Ca²⁺ influx induced by MTX provides a powerful assay for screening compound libraries to identify novel inhibitors of calcium entry pathways.
Conclusion
This compound is a formidable molecule, both in its structural complexity and its biological potency. Its ability to act as a potent and general activator of calcium influx provides researchers with a unique tool to explore the fundamental roles of calcium in cell signaling, physiology, and pathology. While its extreme toxicity demands careful handling, its utility in dissecting complex cellular processes ensures its continued importance in pharmacology and cell biology. Further research to definitively identify its molecular receptor will undoubtedly open new avenues for understanding ion channel function and designing novel therapeutic agents targeting calcium dysregulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 59392-53-9 | Benchchem [benchchem.com]
- 3. This compound: An Inspiration for Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a potent, general activator of phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy this compound | 59392-53-9 [smolecule.com]
- 10. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound Is a Potential Selective Activator of the Endogenous Transient Receptor Potential Canonical Type 1 Channel in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: effects on calcium channels, phosphoinositide breakdown, and arachidonate release in pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. grokipedia.com [grokipedia.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound, a novel activator of mediator release from human basophils, induces large increases in cytosolic calcium resulting in histamine, but not leukotriene C4, release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Role of Maitotoxin in Ciguatera Fish Poisoning: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciguatera fish poisoning (CFP) is a significant global health concern, primarily caused by the consumption of seafood contaminated with potent marine neurotoxins. Among these, maitotoxin (MTX), produced by the dinoflagellate Gambierdiscus toxicus, stands out as the largest and most potent non-proteinaceous toxin known.[1][2] While ciguatoxins are the principal cause of the neurological symptoms of ciguatera, this compound plays a crucial, albeit distinct, role in the overall pathophysiology of the poisoning.[3] This technical guide provides an in-depth examination of the molecular mechanisms of this compound, focusing on its role as a potent disruptor of intracellular calcium homeostasis and the subsequent signaling cascades that lead to cytotoxicity. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.
Introduction to this compound
This compound is a complex, water-soluble polyether compound with a molecular weight of 3422 Da.[3] Its intricate structure consists of 32 fused ether rings, 28 hydroxyl groups, 22 methyl groups, and two sulfate (B86663) esters, creating an amphipathic molecule.[1] Originally isolated from the surgeonfish Ctenochaetus striatus (maito in Tahitian), it is now known to be produced by the dinoflagellate Gambierdiscus toxicus.[1][4] In the marine food web, MTX primarily accumulates in the viscera of herbivorous fish.[5][6] While its oral toxicity is lower than that of ciguatoxins due to poor gastrointestinal absorption, its extreme potency makes it a significant contributor to the symptoms of ciguatera when contaminated fish organs are consumed.[7][8]
Mechanism of Action: Disruption of Calcium Homeostasis
The primary molecular mechanism of this compound is the profound and sustained elevation of intracellular calcium concentration ([Ca²⁺]i).[9][10] Unlike many toxins that target specific voltage-gated ion channels, MTX activates ubiquitously expressed, non-selective cation channels (NSCCs).[9][10][11] There is growing evidence suggesting that the Transient Receptor Potential Canonical type 1 (TRPC1) channel is a key molecular target for MTX.[7][11][12]
The activation of these channels leads to a massive influx of extracellular Ca²⁺ into the cytoplasm.[13][14] This influx is not dependent on the release of calcium from intracellular stores.[13] The sustained increase in [Ca²⁺]i is the central event that triggers a cascade of downstream cellular responses, ultimately leading to cell death.
Downstream Signaling Pathways
The pathological increase in intracellular calcium initiated by this compound activates several key signaling pathways, leading to widespread cellular dysfunction and cytotoxicity.
Phosphoinositide Breakdown
This compound is a potent, general activator of phosphoinositide breakdown in a wide variety of cells.[15][16] This process is dependent on the presence of extracellular calcium.[15][16] The influx of Ca²⁺ stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17][18] While IP₃ is known to mobilize intracellular calcium stores, the primary driver of the [Ca²⁺]i increase in MTX toxicity is the influx through the plasma membrane.[13] The generation of DAG leads to the activation of protein kinase C (PKC), which can modulate various cellular processes, including cyclic AMP accumulation.[17]
Calpain Activation and Cytoskeletal Degradation
The sustained high levels of intracellular calcium lead to the activation of calcium-dependent proteases, particularly calpains.[19][20] this compound has been shown to induce the activation of both calpain-1 and calpain-2.[9][21] Activated calpains cleave various cellular substrates, including cytoskeletal proteins like α-spectrin.[19][20][22] This proteolytic activity disrupts cellular structure and integrity, contributing to the observed necrotic cell death.[19][20] Notably, this compound-induced cell death is not associated with the activation of caspase-3, a key enzyme in apoptosis, indicating a necrotic rather than apoptotic pathway.[19][20]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: An Inspiration for Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitotoxin [bionity.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced membrane blebbing and cell death in bovine aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound Is a Potential Selective Activator of the Endogenous Transient Receptor Potential Canonical Type 1 Channel in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the this compound-induced calcium influx pathway from human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. This compound, a potent, general activator of phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound stimulates phosphoinositide breakdown in neuroblastoma hybrid NCB-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium-dependent effects of this compound on phosphoinositide breakdown and on cyclic AMP accumulation in PC12 and NCB-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound triggers the cortical reaction and phosphatidylinositol-4,5-bisphosphate breakdown in amphibian oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound induces calpain but not caspase-3 activation and necrotic cell death in primary septo-hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound induces calpain but not caspase-3 activation and necrotic cell death in primary septo-hippocampal cultures - ProQuest [proquest.com]
- 21. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 22. Sequential Degradation of αII and βII Spectrin by Calpain in Glutamate or this compound-Stimulated Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Maitotoxin: A Technical Guide to its Molecular Weight and Formula Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maitotoxin (MTX), a potent marine neurotoxin produced by dinoflagellates of the genus Gambierdiscus, stands as one of the largest and most complex non-polymeric natural products known. Its extreme toxicity and intricate structure have made it a subject of intense scientific scrutiny. This technical guide provides an in-depth overview of the methodologies employed in the determination of this compound's molecular weight and formula, offering valuable insights for researchers in natural product chemistry, toxicology, and drug development.
Data Presentation: Molecular Properties of this compound and its Analogs
The structural elucidation of this compound and its analogs has been a significant challenge, primarily due to their large size and complex stereochemistry. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been the cornerstones of these efforts. The table below summarizes the key quantitative data for this compound (referred to as MTX-1 in some literature) and several of its identified analogs.
| Toxin | Molecular Formula | Molecular Weight (Da) | Key Structural Features | Producing Organism(s) |
| This compound (MTX/MTX-1) | C₁₆₄H₂₅₆Na₂O₆₈S₂ | 3422.5 (as disodium (B8443419) salt) | 32 fused ether rings, 2 sulfate (B86663) esters | Gambierdiscus toxicus |
| This compound-2 (MTX-2) | - | ~3300 (as sodium salt) | Monosulfated polyether | Gambierdiscus sp. |
| This compound-3 (MTX-3) | C₅₂H₇₈O₁₉S | 1060.5 (as disodium salt) | C-glycosyl compound | Gambierdiscus sp. |
| This compound-4 (MTX-4) | C₁₅₇H₂₄₁NO₆₈S₂ | 3292.4860 (as free acid) | Similar polyether backbone to MTX | Gambierdiscus excentricus |
| This compound-6 (MTX-6) | C₁₆₄H₂₅₆O₆₆S | - | Monosulfated, additional hydroxyl groups, extra double bond | Gambierdiscus cheloniae |
| This compound-7 (MTX-7) | C₁₆₅H₂₅₈O₆₇S | - | Monosulfated, additional hydroxyl and methyl groups, extra double bond | Gambierdiscus honu |
Experimental Protocols
The determination of the molecular weight and formula of these complex molecules requires a multi-pronged analytical approach. Below are detailed methodologies for the key experiments cited in the structural elucidation of maitotoxins.
Isolation and Purification of this compound
A critical prerequisite for accurate structural analysis is the isolation of pure this compound from its biological source. This is typically achieved through a multi-step purification process from cultures of Gambierdiscus toxicus.
a. Culturing of Gambierdiscus toxicus
-
Culture Medium: Gambierdiscus toxicus is cultured in an enriched seawater medium, such as the K-medium or modified f/2 medium.
-
Growth Conditions: Cultures are maintained at a temperature of 25-27°C with a 12:12 hour light:dark cycle under cool-white fluorescent light.
-
Harvesting: Cells are harvested during the late exponential growth phase by centrifugation or filtration.
b. Extraction and Purification Workflow
The following workflow is a general representation of the purification process. Specific details may vary between laboratories.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed for the final purification and to assess the purity of the isolated this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column is commonly used (e.g., Phenomenex Kinetex C18, 5 µm, 100 Å, 250 x 4.6 mm).
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol in water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 30-60 minutes to elute the highly retained this compound.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance is monitored at wavelengths around 210-230 nm.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the primary technique for determining the accurate mass and elemental composition of this compound.
-
Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) is used, typically in both positive and negative ion modes.
-
Capillary Voltage: 3-4 kV
-
Nebulizing Gas (N₂) Flow: 1-2 L/min
-
Drying Gas (N₂) Flow: 5-10 L/min
-
Source Temperature: 100-150 °C
-
-
Mass Analysis: Full scan spectra are acquired over a wide mass range (e.g., m/z 100-4000). The high resolving power of the instrument allows for the determination of the monoisotopic mass with high accuracy (typically <5 ppm error).
-
Tandem Mass Spectrometry (MS/MS): Collision-Induced Dissociation (CID) is used to fragment the molecule and obtain structural information.
-
Collision Gas: Argon or Nitrogen
-
Collision Energy: This is a critical parameter that is optimized for each precursor ion to achieve informative fragmentation. For a large molecule like this compound, a range of collision energies (e.g., 20-100 eV) may be explored.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the complex three-dimensional structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is required to resolve the numerous overlapping signals in the this compound spectrum.
-
Sample Preparation:
-
Sample Amount: Several milligrams of pure this compound are typically required for a full suite of NMR experiments.
-
Solvent: Deuterated solvents such as methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or a mixture of pyridine-d₅ and methanol-d₄ are used to dissolve the sample.
-
Concentration: The sample is dissolved to a concentration of approximately 5-10 mg/mL.
-
-
NMR Experiments: A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are performed to assign the chemical shifts of all protons and carbons and to establish through-bond and through-space correlations.
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing crucial information for determining the stereochemistry.
-
Signaling Pathway and Mechanism of Action
This compound exerts its potent toxicity by disrupting intracellular calcium homeostasis. The primary mechanism involves the activation of non-selective cation channels, leading to a massive influx of Ca²⁺ into the cell. This sustained elevation in intracellular calcium triggers a cascade of downstream events, ultimately leading to cell death via necroptosis.
The influx of calcium leads to the activation of calpains, a family of calcium-dependent proteases.[1] Activated calpains then initiate the necroptotic cell death pathway, which is a form of programmed necrosis characterized by cell swelling and lysis.[1]
Conclusion
The determination of the molecular weight and formula of this compound and its analogs has been a remarkable achievement in the field of natural product chemistry. The combination of sophisticated separation techniques, high-resolution mass spectrometry, and advanced NMR spectroscopy has been instrumental in unraveling the structures of these extraordinarily complex molecules. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers working on the characterization of large natural products and for those investigating the intricate mechanisms of marine toxins. The continued study of maitotoxins will undoubtedly provide further insights into their biosynthesis, pharmacology, and potential as tools for biomedical research.
References
Technical Guide: Maitotoxin LD50 in Mice (Intraperitoneal Administration)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Maitotoxin (MTX), a potent marine toxin produced by dinoflagellates of the genus Gambierdiscus, is one of the most toxic non-protein substances known.[1] Its primary mechanism of action involves the activation of calcium channels, leading to a massive influx of Ca2+ ions and subsequent disruption of cellular homeostasis.[1][2][3] This guide provides a comprehensive overview of the intraperitoneal (i.p.) lethal dose 50 (LD50) of this compound and its analogs in mice, details the experimental protocols for its determination, and illustrates the key signaling pathways and experimental workflows.
Quantitative Toxicity Data
The acute toxicity of this compound and its characterized analogs, as determined by intraperitoneal injection in mice, is summarized below. The data highlights the extreme potency of this class of toxins.
| Toxin Variant | LD50 (µg/kg) | LD50 (ng/kg) | Mouse Strain | Reference |
| This compound (MTX) | 0.050 | 50 | Not Specified | [1][4] |
| This compound (MTX) | 0.13 | 130 | Not Specified | [2] |
| This compound-2 (MTX2) | 0.080 | 80 | Not Specified | [4] |
| This compound-7 (MTX-7) | 0.235 | 235 | Not Specified | [5][6] |
Experimental Protocols for LD50 Determination
The determination of the LD50 for this compound via intraperitoneal injection involves a standardized animal bioassay. The following protocol is a synthesized representation based on common methodologies for acute toxicity testing.[7][8][9][10]
2.1. Toxin Preparation and Formulation
-
Purification: this compound is first extracted and purified from cultures of Gambierdiscus toxicus.[7][11] This typically involves multiple steps, including methanol (B129727) extraction, liquid-liquid partitioning, and high-performance liquid chromatography (HPLC) to ensure high purity.[7][12]
-
Solvent and Dilution: The purified toxin is evaporated to dryness and then dissolved in a sterile, biocompatible vehicle. A common vehicle is a physiological saline solution (0.9% NaCl) containing a small amount of a surfactant like Tween 20 (e.g., 1%) to aid in solubilization.[7]
-
Dose Preparation: A series of graded doses are prepared by serial dilution from a stock solution. The dose range is typically determined from preliminary range-finding studies to identify doses that cause between 0% and 100% mortality.[9][13]
2.2. Animal Model and Handling
-
Species and Strain: Young, healthy adult mice (e.g., Swiss, BALB/c, or ICR strains) are commonly used.[7][10][14] Animals are typically housed in a controlled environment with regulated temperature, humidity, and light-dark cycles, and provided with food and water ad libitum.[10]
-
Grouping: Animals are randomly assigned to different dose groups, with a typical group size of 5-10 mice.[9][10] A control group, which receives only the vehicle solution, is always included.
2.3. Administration and Observation
-
Injection: The prepared toxin solutions are administered to the mice via intraperitoneal (i.p.) injection. The volume should be kept consistent and minimal (typically not exceeding 0.5 mL for a mouse).[8]
-
Observation Period: Following administration, the animals are closely monitored for signs of toxicity and mortality. Symptoms can include distress, altered mobility, and respiratory changes. The observation period typically lasts for 24 to 72 hours.[7][10]
-
Data Collection: The number of deceased animals in each dose group is recorded at the end of the observation period.
2.4. Data Analysis
-
LD50 Calculation: The LD50 value, which is the dose estimated to be lethal to 50% of the test animals, is calculated using statistical methods such as Probit Analysis or the Karber-Behrens method.[8][10][13] This provides a precise estimate with confidence limits.
Visualizations: Workflows and Signaling Pathways
3.1. Experimental Workflow for LD50 Determination
The following diagram illustrates the typical workflow for determining the intraperitoneal LD50 of this compound in mice.
3.2. This compound Signaling Pathway
This compound's primary toxic effect stems from its ability to induce a massive and sustained influx of calcium ions into the cytoplasm, leading to catastrophic cellular dysfunction and death.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Characterization of Maitotoxins Produced by Toxic Gambierdiscus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. scielo.br [scielo.br]
- 11. Purification and characterisation of large and small maitotoxins from cultured Gambierdiscus toxicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Characterization of Maitotoxins Produced by Toxic Gambierdiscus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Histopathological studies of experimental marine toxin poisoning. II. The acute effects of this compound on the stomach, heart and lymphoid tissues in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Maitotoxin: A Comprehensive Technical Guide on its Solubility and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maitotoxin (MTX), a potent marine toxin produced by dinoflagellates of the genus Gambierdiscus, is one of the most toxic non-protein substances known. Its large, complex structure dictates its solubility in various solvents and underlies its profound biological activity. This document provides an in-depth guide to the solubility of this compound in aqueous and organic media. It further details experimental protocols for its extraction and analysis and illustrates its primary signaling pathway. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this powerful biomolecule.
This compound Solubility
Data Presentation: Qualitative Solubility of this compound
The following table summarizes the known qualitative solubility of this compound in water and a range of organic solvents.
| Solvent Class | Solvent | Solubility | Reference(s) |
| Aqueous | Water | Soluble | [1][2][3][4] |
| 1-Butanol Saturated Water | Soluble | [3] | |
| Polar Protic | Methanol | Soluble | [1][3][5] |
| Ethanol | Soluble | [1][3] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1][5] |
| Acetonitrile (aqueous) | Soluble | [1][5] | |
| Acetone | Insoluble | [3] | |
| Non-Polar | Diethyl Ether | Insoluble | [3] |
| Chloroform | Insoluble | [3] | |
| Hexane (B92381) | Moderately Soluble | [6] | |
| Toluene (B28343) | Moderately Soluble | [6] |
Note: The "moderate solubility" in hexane and toluene is noted from one source and may appear contradictory to its insolubility in other non-polar solvents. This could be attributable to specific experimental conditions or the formation of micelles. It is also important to note that in aqueous solutions, this compound has a tendency to adhere to glass and plastic surfaces.[5]
Experimental Protocols
Extraction of this compound from Gambierdiscus spp.
A common method for the extraction of this compound from cultured Gambierdiscus cells is an adaptation of the Ciguatoxin Rapid Extraction Method (CREM). This procedure separates the water-soluble maitotoxins from the lipid-soluble ciguatoxins.
Methodology:
-
Cell Lysis: The cell pellet of Gambierdiscus spp. is subjected to sonication in a solvent mixture of methanol:water:hexane (2:1:1) to effectively disrupt the cell membranes.
-
Solvent Partitioning: The mixture is then partitioned to separate the phases. The more polar maitotoxins will preferentially partition into the methanol/water phase, while the lipophilic ciguatoxins will be found in the hexane or a subsequently added dichloromethane (B109758) phase.
-
Fractionation: The methanol/water phase containing the maitotoxins is collected and can be further purified. A common technique is size-exclusion chromatography using a Sephadex™ LH-20 column.
-
Bioassay-Guided Identification: The resulting fractions are then screened for this compound activity using a functional bioassay, such as monitoring intracellular calcium flux in SH-SY5Y neuroblastoma cells. Fractions that show a significant increase in intracellular calcium are considered to contain this compound.
-
Chemical Analysis: Positive fractions are then subjected to chemical analysis for confirmation and characterization, typically using High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS).
Experimental Workflow for this compound Extraction and Analysis
The following diagram illustrates a general workflow for the extraction and analysis of this compound from its biological source.
Signaling Pathways of this compound
The primary mechanism of action for this compound is the potent induction of calcium influx into cells.[1][3] This is not thought to occur through voltage-gated calcium channels but rather through the activation of non-selective cation channels, with evidence pointing towards the transient receptor potential canonical type 1 (TRPC1) channel.[4]
This massive and sustained increase in intracellular calcium concentration ([Ca²⁺]i) triggers a cascade of downstream cellular events, including:
-
Membrane Depolarization: The influx of positive ions leads to the depolarization of the cell membrane.
-
Neurotransmitter and Hormone Release: In secretory cells, the elevated calcium levels trigger the release of neurotransmitters and hormones.
-
Phosphoinositide Breakdown: this compound stimulates the breakdown of phosphoinositides, a key step in intracellular signaling.[7]
-
Cytotoxicity: Ultimately, the uncontrolled influx of calcium leads to cytotoxicity and cell death, potentially through mechanisms such as hemolysis and the activation of calcium-dependent proteases.[1]
This compound-Induced Signaling Pathway Diagram
The following diagram illustrates the signaling cascade initiated by this compound.
References
- 1. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. 59392-53-9・this compound・131-19011[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 59392-53-9・this compound・131-19011[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Maitotoxin's Profound Impact on Intracellular Calcium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maitotoxin (MTX), a potent marine toxin produced by the dinoflagellate Gambierdiscus toxicus, is a powerful tool for studying calcium-dependent cellular processes. Its primary mechanism of action involves a dramatic and sustained increase in intracellular calcium concentration ([Ca²⁺]i). This technical guide provides an in-depth analysis of the mechanisms underlying MTX-induced calcium influx, summarizes key quantitative data, details common experimental protocols, and illustrates the associated signaling pathways.
Core Mechanism: Activation of Non-Selective Cation Channels
This compound's principal effect is the activation of non-selective, non-voltage-activated cation channels in the plasma membrane of a wide variety of cell types.[1][2][3] This activation leads to a significant influx of cations, including Ca²⁺ and Na⁺, down their electrochemical gradients.[1][4][5] The resulting membrane depolarization can secondarily activate voltage-gated calcium channels, further contributing to the rise in [Ca²⁺]i.[1][6] The biological activity of MTX is strictly dependent on the presence of extracellular calcium.[1][7][8][9]
It is important to note that while early research considered MTX a direct activator of voltage-dependent calcium channels, subsequent studies have clarified that its primary target is a distinct class of non-selective cation channels.[1][10] The molecular identity of the MTX-activated channel remains under investigation, though some evidence points towards the involvement of TRPC1 (transient receptor potential canonical 1) channels.[4][10]
Quantitative Analysis of this compound-Induced Calcium Influx
The potency of this compound in elevating intracellular calcium is remarkable, with effects observed at picomolar to nanomolar concentrations. The following table summarizes key quantitative data from various studies.
| Cell Type | This compound Concentration | Parameter | Value | Reference |
| Human Skin Fibroblasts | Not Specified | Apparent half activation | 450 fM | [11] |
| Rat Hepatocytes | Not Specified | TD50 (24 hr) | 80 pM | [9] |
| Pheochromocytoma PC12 cells | 0.03 ng/ml (9 pM) | Threshold for detection | Arachidonic acid release | [12] |
| Pheochromocytoma PC12 cells | 0.1 ng/ml (30 pM) | Threshold for detection | Phosphoinositide breakdown | [12] |
| HIT-T15 cells | 200 nmol/L | Time to [Ca²⁺]i increase | ~3 minutes | [1] |
| Rat Glioma C6 cells | 3 ng/ml | IC50 (didesulfo-MTX) | 7.0 +/- 0.7 ng/ml | [13] |
| NIH 3T3 fibroblast cells | Not Specified | IC50 (Econazole) | 0.56 µM | [14] |
| NIH 3T3 fibroblast cells | Not Specified | IC50 (SKF 96365) | ~1 µM | [14] |
| NIH 3T3 fibroblast cells | Not Specified | IC50 (Verapamil) | ~10 µM | [14] |
| Guinea-pig left atria | 0.1 - 4 ng/ml | Effective concentration | Positive inotropic effect | [15] |
| Human basophils | 1 - 20 ng/ml | Effective concentration | Histamine release | [16] |
Downstream Signaling Pathways Activated by this compound
The sustained elevation of intracellular calcium triggered by this compound initiates a cascade of downstream signaling events, significantly impacting cellular function and viability.
Phosphoinositide Breakdown
This compound stimulates the breakdown of phosphoinositides in numerous cell lines, an effect that is also dependent on extracellular calcium.[7][12][17] This leads to the generation of second messengers like inositol (B14025) phosphates and diacylglycerol, which in turn can activate protein kinase C (PKC).[7]
Calpain Activation and Necrotic Cell Death
The massive and prolonged calcium overload induced by this compound can lead to cytotoxicity.[1] One of the key mediators of this cell death is the activation of calcium-dependent proteases, specifically calpain-1 and calpain-2.[1][18] Calpain activation contributes to a necrotic-like cell death pathway, characterized by membrane blebbing and eventual cell lysis.[1][18]
Experimental Protocols
Measurement of Intracellular Calcium using Fluorescence Imaging
This protocol is a generalized procedure for measuring changes in [Ca²⁺]i in response to this compound using a fluorescent calcium indicator like Fura-2 AM or Indo-1 AM.
Materials:
-
Cultured cells on glass coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution
-
Fluorescence microscope equipped with a ratiometric imaging system
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading solution containing the fluorescent calcium indicator (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubate the cells with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with fresh HBSS to remove excess dye.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage.
-
Perfuse the cells with HBSS and establish a baseline fluorescence recording.
-
Apply this compound at the desired concentration to the perfusion solution.
-
Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two different excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities at the two wavelengths (for ratiometric dyes).
-
Convert the fluorescence ratio to [Ca²⁺]i using the Grynkiewicz equation, following calibration with solutions of known calcium concentrations.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel currents activated by this compound.
Materials:
-
Cultured cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular (pipette) solution (e.g., containing CsCl to block K⁺ currents)
-
Extracellular (bath) solution (e.g., physiological saline)
-
This compound stock solution
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Preparation: Place a dish of cultured cells on the microscope stage.
-
Seal Formation:
-
Approach a single cell with the micropipette and apply slight positive pressure.
-
Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (gigaohm) seal.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
Apply voltage steps or ramps to elicit currents and establish a baseline recording.
-
Perfuse the bath with a solution containing this compound.
-
Record the this compound-induced currents.
-
-
Data Analysis:
-
Construct current-voltage (I-V) relationships to characterize the properties of the this compound-activated channels.
-
Conclusion
This compound is an invaluable pharmacological agent for investigating the profound and diverse roles of intracellular calcium in cellular physiology and pathology. Its ability to induce a massive and sustained influx of calcium through the activation of non-selective cation channels provides a unique model for studying calcium overload and its consequences, including the activation of downstream signaling cascades and the induction of cell death. The experimental protocols and quantitative data presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize this compound in their studies of calcium signaling.
References
- 1. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound activates a nonselective cation channel and stimulates Ca2+ entry in MDCK renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a cationic channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound activates an endogenous non-selective cation channel and is an effective initiator of the activation of the heterologously expressed hTRPC-1 (transient receptor potential) non-selective cation channel in H4-IIE liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of the this compound response by intracellular and extracellular cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Calcium-dependent effects of this compound on phosphoinositide breakdown and on cyclic AMP accumulation in PC12 and NCB-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced intracellular calcium rise in PC12 cells: involvement of dihydropyridine-sensitive and omega-conotoxin-sensitive calcium channels and phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound-induced liver cell death involving loss of cell ATP following influx of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the this compound-induced calcium influx pathway from human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: effects on calcium channels, phosphoinositide breakdown, and arachidonate release in pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of this compound analogues on calcium influx and phosphoinositide breakdown in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound-elicited calcium influx in cultured cells. Effect of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The mechanism of action of this compound in relation to Ca2+ movements in guinea-pig and rat cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a novel activator of mediator release from human basophils, induces large increases in cytosolic calcium resulting in histamine, but not leukotriene C4, release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a potent, general activator of phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound induces calpain but not caspase-3 activation and necrotic cell death in primary septo-hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Studies on Maitotoxin and Phosphoinositide Breakdown: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maitotoxin (MTX), a potent marine toxin produced by the dinoflagellate Gambierdiscus toxicus, is one of the most toxic non-proteinaceous substances known.[1][2] Early investigations into its mechanism of action revealed a profound ability to disrupt cellular calcium homeostasis, leading to a cascade of downstream effects.[1][3] A significant focus of this early research was the toxin's remarkable capacity to stimulate the breakdown of phosphoinositides, a key signaling pathway involved in numerous cellular processes.[4][5] This technical guide provides an in-depth analysis of these seminal studies, presenting key quantitative data, detailed experimental protocols, and visual representations of the proposed signaling pathways and experimental workflows.
Core Findings from Early Research
Initial studies in the late 1980s and early 1990s established several fundamental principles regarding the action of this compound on phosphoinositide metabolism. This compound was identified as an extraordinarily potent stimulator of phosphoinositide breakdown across a wide variety of cell types.[4][6] This effect was consistently shown to be dependent on the presence of extracellular calcium.[4][6][7] However, the stimulation of phosphoinositide breakdown was notably insensitive to both organic and inorganic blockers of voltage-gated calcium channels, suggesting that this compound does not act through these conventional pathways.[6][7][8] The breakdown of phosphoinositides results in the formation of inositol (B14025) phosphates, including inositol mono-, bis-, and trisphosphates.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from key early studies on the effects of this compound on phosphoinositide breakdown and calcium influx.
Table 1: this compound-Induced Phosphoinositide Breakdown in Various Cell Lines
| Cell Line | MTX Concentration | Fold Increase in Inositol Phosphates (IPs) | Key Observations | Reference |
| Pheochromocytoma PC12 | 0.1 ng/ml (30 pM) | Threshold for detection | Formation of [3H]inositol phosphates detected within 1 minute. | [9] |
| Neuroblastoma Hybrid NCB-20 | 0.25-0.5 ng/ml | Maximal response | Increased formation of [3H]inositol mono-, bis-, and trisphosphates. | [6] |
| Rat Anterior Pituitary Cells | Concentration-dependent | Rapid increase in inositol phosphate (B84403) accumulation | Not blocked by nifedipine (B1678770) or verapamil. | [8] |
| Cultured Cerebellar Neurons | IC50 ~0.5-1.2 ng/ml | Attenuated carbachol (B1668302) and glutamate-induced IP production | Dependent on extracellular Ca2+. | [10] |
Table 2: Effect of this compound Analogues on Calcium Influx and Phosphoinositide Breakdown in C6 Glioma Cells
| Compound | Concentration | Effect on 45Ca2+ Influx | Effect on Phosphoinositide Breakdown | Reference |
| This compound (MTX) | 3 ng/ml | Stimulation | Stimulation | [11] |
| bis-desulfated-MTX | --- | No stimulatory effect | No stimulatory effect | [11] |
| hydrogenated-MTX | --- | Activity reduced by nearly 100-fold | --- | [11] |
| bis-desulfated-MTX | 7.0 +/- 0.7 ng/ml (IC50) | Inhibition of MTX-induced influx | --- | [11] |
Experimental Protocols
Measurement of Phosphoinositide Breakdown
A common method used in these early studies to assess phosphoinositide breakdown involved the labeling of cellular phosphoinositides with [³H]inositol followed by the measurement of radiolabeled inositol phosphates.
-
Cell Culture and Labeling: Cells (e.g., PC12, NCB-20) were typically cultured in appropriate media. For labeling, the cells were incubated with myo-[³H]inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation and Stimulation: After labeling, the cells were washed and pre-incubated in a physiological salt solution, often containing LiCl. The inclusion of LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate. The cells were then stimulated with various concentrations of this compound for different time periods.
-
Extraction of Inositol Phosphates: The stimulation was terminated by the addition of a solution such as chloroform/methanol or trichloroacetic acid to extract the inositol phosphates.
-
Separation and Quantification: The aqueous phase, containing the inositol phosphates, was separated and applied to an ion-exchange chromatography column (e.g., Dowex AG1-X8). Inositol phosphates (IP1, IP2, IP3) were sequentially eluted with increasing concentrations of ammonium (B1175870) formate. The radioactivity in each fraction was then quantified by liquid scintillation counting.
Measurement of Calcium Influx
The influx of extracellular calcium was a critical component of these studies and was often measured using radioactive ⁴⁵Ca²⁺.
-
Cell Preparation: Cells were washed and resuspended in a physiological buffer.
-
Incubation with ⁴⁵Ca²⁺: The cell suspension was incubated with ⁴⁵Ca²⁺ in the presence or absence of this compound and other test compounds (e.g., calcium channel blockers).
-
Termination of Influx: The uptake of ⁴⁵Ca²⁺ was terminated by rapid filtration of the cells through glass fiber filters, followed by washing with an ice-cold buffer containing a calcium chelator like EGTA to remove extracellular ⁴⁵Ca²⁺.
-
Quantification: The radioactivity retained on the filters, representing the intracellular ⁴⁵Ca²⁺, was measured using a scintillation counter.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow from the early studies on this compound.
Caption: Proposed signaling pathway of this compound-induced phosphoinositide breakdown.
Caption: Experimental workflow for measuring phosphoinositide breakdown.
Conclusion
The early research on this compound and phosphoinositide breakdown laid a critical foundation for understanding the complex pharmacology of this potent marine toxin. These studies definitively established a link between this compound, a massive influx of extracellular calcium, and the robust activation of phospholipase C, leading to the hydrolysis of phosphoinositides. While the precise molecular target of this compound remained elusive in these initial investigations, the detailed characterization of its effects on second messenger systems provided invaluable insights into its mode of action and highlighted its utility as a unique pharmacological tool for studying calcium-dependent cellular processes.[3] The methodologies developed and the quantitative data generated during this period continue to be relevant for researchers in toxicology, pharmacology, and cell signaling.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound: a unique pharmacological tool for research on calcium-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a potent, general activator of phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resource.aminer.org [resource.aminer.org]
- 6. This compound stimulates phosphoinositide breakdown in neuroblastoma hybrid NCB-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium-dependent effects of this compound on phosphoinositide breakdown and on cyclic AMP accumulation in PC12 and NCB-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound increases inositol phosphates in rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: effects on calcium channels, phosphoinositide breakdown, and arachidonate release in pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces phosphoinositide turnover and modulates glutamatergic and muscarinic cholinergic receptor function in cultured cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound analogues on calcium influx and phosphoinositide breakdown in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Family of Maitotoxins: A Technical Guide to Their Discovery, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maitotoxin (MTX) and its analogues represent a class of the most potent marine toxins known, produced by dinoflagellates of the genus Gambierdiscus. These complex polyether compounds are significant contributors to ciguatera fish poisoning and are invaluable tools for studying ion channel function and cellular signaling. This technical guide provides an in-depth overview of the discovery, structural elucidation, and biological activities of various this compound analogues, including MTX-1, MTX-2, MTX-3, MTX-4, MTX-5, MTX-6, and MTX-7. Detailed experimental protocols for their isolation and characterization are provided, alongside a comparative analysis of their quantitative data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their molecular mechanisms and the methodologies employed in their study.
Introduction
This compound (MTX-1), first identified in 1976 from the surgeonfish Ctenochaetus striatus and later traced to the dinoflagellate Gambierdiscus toxicus, is a formidable molecule in the realm of natural products.[1][2] It holds the distinction of being the largest known non-polymeric natural product and one of the most potent non-protein toxins.[3][4] Its intricate ladder-like polyether structure, composed of 32 fused ether rings, and its profound biological effects have captivated chemists and pharmacologists for decades.[1][5] The initial structural elucidation of MTX-1 was a monumental effort spanning 25 years.[3][4]
In recent years, advancements in analytical techniques have led to the discovery and characterization of a growing family of this compound analogues. These analogues, produced by various Gambierdiscus species, exhibit variations in their structure, such as differences in sulfation, hydroxylation, and side-chain modifications, which in turn influence their biological activity.[3][6] This guide delves into the technical details of the discovery and analysis of these fascinating molecules.
Quantitative Data of this compound Analogues
The biological potency of this compound analogues is a critical aspect of their characterization. The following table summarizes the available quantitative data for the different analogues, primarily focusing on their acute toxicity in mice.
| Analogue | Producing Organism(s) | Molecular Weight (Da) | Acute Toxicity (LD50, i.p. in mice) | Key Structural Features Compared to MTX-1 | References |
| MTX-1 | Gambierdiscus toxicus | 3422.5 (di-sodium salt) | 50 ng/kg | Disulfated, 32 fused ether rings | [1][3][4][5] |
| MTX-2 | Gambierdiscus sp. (Australian strain NQ1) | 3298 (sodium salt) | 80 ng/kg | Less toxic than MTX-1.[1][7] | [1][7] |
| MTX-3 | Gambierdiscus belizeanus, Gambierdiscus sp. (Australian strain WC1/1) | 1060 (sodium salt) | Toxic, but specific LD50 not determined. Lower potency than MTX-1.[1][7][8] | Structurally determined to be 44-methylgambierone.[3][8] Significantly smaller than MTX-1. | [1][3][7][8] |
| MTX-4 | Gambierdiscus excentricus | 3292.4860 (free acid) | Exhibits high cytotoxicity and Ca2+ influx activity, but a specific LD50 is not yet reported.[1][9][10] | Novel analogue with a spectral profile similar to MTX-1.[1] | [1][9][10] |
| MTX-5 | Gambierdiscus australes (Mediterranean strain) | Not fully determined | Contributes to MTX-like toxicity observed in the producing strain. | A novel analogue identified by LC-MS. | [11] |
| MTX-6 | Gambierdiscus cheloniae CAWD232 | Not fully determined | Contributes to the high toxicity of the producing strain. | Monosulfated, additional hydroxyl groups.[3][6] | [3][6][12] |
| MTX-7 | Gambierdiscus honu CAWD242 | Not fully determined | 235 ng/kg | Monosulfated, additional hydroxyl and methyl groups, an extra double bond.[3][6][12] | [3][6][12] |
Experimental Protocols
The isolation and structural elucidation of this compound analogues are complex processes that rely on a combination of chromatographic and spectroscopic techniques.
Isolation and Purification of this compound Analogues
A common workflow for isolating this compound analogues involves bioassay-guided fractionation.
Protocol 1: General Bioassay-Guided Fractionation
-
Extraction: Harvest stationary phase cultures of Gambierdiscus species. Extract the cell mass with methanol (B129727).
-
Clarification: Subject the crude extract to low-temperature protein precipitation and sequential membrane filtration to remove larger contaminants.
-
Liquid-Liquid Partitioning: Perform a liquid-liquid partition between dichloromethane (B109758) and aqueous methanol to separate lipophilic compounds (like ciguatoxins) from the hydrophilic maitotoxins.[1][9] The this compound analogues will be in the aqueous methanol fraction.
-
Size-Exclusion Chromatography: Further purify the hydrophilic fraction using size-exclusion chromatography (e.g., with Sephadex LH-20) to separate compounds based on size.[1]
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges for further sample clean-up and concentration of the active fractions.[3]
-
High-Performance Liquid Chromatography (HPLC): Employ preparative HPLC for the final purification of the individual this compound analogues.[3][7] Monitor the fractions for toxicity using a suitable bioassay.
-
Bioassay Monitoring: At each stage of fractionation, test the resulting fractions for toxicity using an appropriate bioassay, such as the mouse bioassay or in vitro cytotoxicity assays (e.g., using neuroblastoma N2a cells).[1][3][9] This ensures that the purification process is focused on the toxic components.
Structural Elucidation
The determination of the complex structures of this compound analogues requires a suite of advanced analytical techniques.
Protocol 2: Structural Characterization Techniques
-
Mass Spectrometry (MS):
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for initial detection and separation of analogues.[3][6]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of the molecule.[1][3][6]
-
Tandem Mass Spectrometry (MS/MS): Used to fragment the molecules and obtain structural information from the fragmentation patterns.[1][3][6]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Chemical Derivatization and Degradation:
-
Oxidative Cleavage: Treatment with reagents like periodate (B1199274) can cleave vicinal diols, breaking the large molecule into smaller, more manageable fragments for structural analysis.[3][6]
-
Solvolysis: This can be used to remove sulfate (B86663) groups to assess their importance for biological activity.[7][8]
-
Mechanism of Action and Signaling Pathways
Maitotoxins exert their profound biological effects primarily by disrupting intracellular calcium homeostasis.
Primary Mechanism: Activation of Cation Channels
The primary molecular target of maitotoxins is believed to be a non-selective cation channel in the plasma membrane.[1][13][14] Activation of this channel leads to a massive influx of Ca²⁺ into the cell.[1][2][15] While initially thought to be a specific activator of voltage-gated calcium channels, it is now understood that maitotoxins activate a voltage-independent Ca²⁺ entry mechanism.[1][16] Some evidence suggests the involvement of Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC1.[1][13]
Downstream Signaling: Phosphoinositide Breakdown
The this compound-induced increase in intracellular Ca²⁺ can subsequently activate phospholipase C (PLC).[17][18] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ can further mobilize calcium from intracellular stores like the endoplasmic reticulum, amplifying the calcium signal. This cascade of events ultimately leads to a range of cellular responses, including neurotransmitter and hormone secretion, and at higher concentrations, cell death through necroptosis.[2][18]
Conclusion and Future Perspectives
The discovery of new this compound analogues has significantly expanded our understanding of the chemical diversity within this family of potent marine toxins. The structural variations among these analogues provide a unique opportunity to probe the structure-activity relationships that govern their interaction with ion channels. While significant progress has been made in their isolation and characterization, the complete structural elucidation and determination of the specific molecular targets for many of the newer analogues remain important future goals. Further research into the biosynthesis of these complex molecules could also open avenues for their synthetic production, providing a sustainable source for pharmacological research and drug development. The continued exploration of the biological activities of this compound analogues will undoubtedly shed more light on the intricate mechanisms of cellular signaling and ion homeostasis.
References
- 1. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Structural Characterization of Maitotoxins Produced by Toxic Gambierdiscus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification and characterisation of large and small maitotoxins from cultured gambierdiscus toxicus - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 8. Structure Elucidation and Biological Evaluation of this compound-3, a Homologue of Gambierone, from Gambierdiscus belizeanus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. archimer.ifremer.fr [archimer.ifremer.fr]
- 12. Item - Structural characterization of maitotoxins produced by toxic Gambierdiscus species - Bioeconomy Science Institute, AgResearch Group - Figshare [agresearch.figshare.com]
- 13. mdpi.com [mdpi.com]
- 14. This compound activates a nonselective cation channel and stimulates Ca2+ entry in MDCK renal epithelial cells [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound, a Ca2+ channel activator candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound, a potent, general activator of phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. taylorfrancis.com [taylorfrancis.com]
initial isolation and purification of maitotoxin from Ctenochaetus striatus
An In-depth Technical Guide on the Initial Isolation and Purification of Maitotoxin from Ctenochaetus striatus
Introduction
This compound, an exceptionally potent marine neurotoxin, was first identified and isolated from the viscera of the surgeonfish Ctenochaetus striatus.[1][2][3][4] The toxin was named after the Tahitian name for the fish, "maito".[1][2] While it was later discovered that this compound is actually produced by the dinoflagellate Gambierdiscus toxicus, which the fish consumes, the initial isolation from C. striatus was a landmark achievement in natural product chemistry.[4] This guide provides a detailed overview of the pioneering experimental procedures used for the initial extraction and purification of this complex polyether toxin from its first known source. The methodologies described are based on the original work published by Yasumoto and colleagues in 1976.
1.0 Experimental Protocols
The initial isolation of this compound from Ctenochaetus striatus involved a multi-step process encompassing extraction, solvent partitioning, and several stages of column chromatography. The general workflow was designed to separate the highly polar, water-soluble this compound from other lipids and less polar toxins, such as ciguatoxin, also present in the fish.
1.1 Extraction of the Water-Soluble Toxin Fraction
The precise initial weight of the C. striatus viscera and the volume of solvents used were not detailed in the seminal publication. However, the general procedure for obtaining the crude toxic extract is as follows:
-
The viscera of collected Ctenochaetus striatus specimens were homogenized.
-
The homogenized tissue was subjected to extraction with a suitable organic solvent to separate the lipid-soluble and water-soluble components. While the exact initial solvent system is not specified in the 1976 paper, standard methods for ciguatera toxin extraction at the time often involved acetone (B3395972) or methanol (B129727) extraction followed by partitioning.
-
Following the initial extraction, a liquid-liquid partitioning step was employed to separate the fat-soluble toxins (like ciguatoxin) from the water-soluble toxins. The aqueous phase, containing the crude this compound, was collected for further purification.
1.2 Chromatographic Purification
The crude water-soluble extract was subjected to a series of column chromatography steps to purify this compound. The process was monitored by assessing the toxicity of the collected fractions, typically through mouse bioassays.
1.2.1 Silicic Acid Column Chromatography
-
Stationary Phase: Silicic acid
-
Mobile Phase: The column was eluted with a solvent system of chloroform-methanol in a 6:4 ratio.[1][2]
-
Procedure:
-
A glass column was packed with a slurry of silicic acid in a non-polar solvent.
-
The dried crude water-soluble extract was redissolved in a minimal amount of the mobile phase and loaded onto the column.
-
The column was eluted with the chloroform-methanol (6:4) solvent mixture.
-
Fractions were collected and tested for toxicity to identify those containing this compound.
-
1.2.2 Cellulose (B213188) Column Chromatography
-
Stationary Phase: Cellulose
-
Mobile Phase: A solvent system of chloroform-methanol-water in a 5:15:1 ratio was used for elution.[1][2]
-
Procedure:
-
The toxic fractions from the silicic acid chromatography step were pooled and the solvent was evaporated.
-
The residue was redissolved and loaded onto a pre-equilibrated cellulose column.
-
Elution was carried out with the chloroform-methanol-water (5:15:1) mobile phase.
-
Fractions were again collected and their toxicity assayed to locate the active this compound-containing fractions.
-
1.2.3 Sephadex G-25 Gel Filtration Chromatography
-
Stationary Phase: Sephadex G-25
-
Mobile Phase: The specific aqueous buffer used was not detailed in the original publication.
-
Procedure:
-
The partially purified, toxic fractions from the cellulose column were concentrated.
-
The concentrate was applied to a Sephadex G-25 gel filtration column.
-
The column was eluted with an aqueous buffer.
-
This compound, being a large molecule, was observed to elute in the fractions near the void volume of the column.[1][2]
-
2.0 Data Presentation
The quantitative data from the original isolation of this compound from Ctenochaetus striatus is limited in the available literature. The following tables summarize the known parameters.
Table 1: Chromatographic Conditions for this compound Purification
| Chromatography Step | Stationary Phase | Mobile Phase (v/v) | Elution Characteristics of this compound |
| Silicic Acid Column | Silicic Acid | Chloroform:Methanol (6:4) | Eluted with the specified solvent mixture. |
| Cellulose Column | Cellulose | Chloroform:Methanol:Water (5:15:1) | Eluted with the specified solvent mixture. |
| Gel Filtration | Sephadex G-25 | Not Specified | Appeared in fractions near the void volume. |
Table 2: Toxicological Data of Purified this compound
| Parameter | Value | Test Animal | Route of Administration |
| Minimum Lethal Dose (MLD) | 15-20 mg/kg | Mouse | Intraperitoneal (i.p.) |
| Ichthyotoxicity | Lethal at 40 ppm | Guppy | Immersion in solution |
3.0 Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the initial isolation and purification process for this compound from Ctenochaetus striatus.
Caption: Workflow for the initial isolation of this compound.
4.0 Signaling Pathway
This compound is known to be a potent activator of calcium channels, leading to a massive influx of Ca²⁺ into the cytoplasm. This disruption of calcium homeostasis is central to its mechanism of toxicity.
References
Methodological & Application
Maitotoxin: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maitotoxin (MTX) is one of the most potent marine toxins known, produced by the dinoflagellate Gambierdiscus toxicus.[1][2] It is a complex, non-polymeric molecule with a molecular weight of 3422 Da.[2] The primary mechanism of action of this compound involves the activation of non-selective cation channels, leading to a massive influx of extracellular calcium (Ca2+) into the cytoplasm.[1][3][4] This disruption of calcium homeostasis triggers a cascade of downstream events, ultimately leading to cell death, making it a valuable tool for studying Ca2+-dependent cellular processes.[2][5] This document provides detailed protocols for the use of this compound in cell culture studies, focusing on cytotoxicity and calcium influx assays, along with important safety considerations.
Mechanism of Action
This compound is understood to activate Ca2+-permeable, non-selective cation channels in the plasma membrane.[3][4] This leads to a sustained increase in intracellular calcium concentration ([Ca2+]i).[3] While initially thought to be a specific activator of voltage-dependent calcium channels, it is now believed that MTX indirectly activates these channels as a consequence of membrane depolarization caused by the initial cation influx.[6] The precise molecular target of this compound is still under investigation, but some evidence suggests it may interact with and convert the plasma membrane Ca2+ ATPase (PMCA) into an ion channel.[1] The sustained elevation of intracellular calcium activates various downstream signaling pathways, including:
-
Phosphoinositide Breakdown: this compound can induce calcium-dependent phosphoinositide breakdown in certain cell types.[6]
-
Activation of Calpains: The increased cytosolic calcium can activate proteases like calpain-1 and calpain-2, contributing to necrotic cell death.[3]
-
Mitochondrial Dysfunction and ATP Depletion: Elevated intracellular calcium can impair mitochondrial oxidative phosphorylation, leading to a depletion of cellular ATP, which is a key event in this compound-induced cell death.[5]
-
Cell Cycle Arrest: this compound has been shown to inhibit cell cycle progression at the G1/S and G2/M transitions in certain cell lines.[7]
The culmination of these events often results in oncotic or necrotic cell death, characterized by membrane blebbing and eventual cell lysis.[1][8]
Safety and Handling
Extreme Caution is Advised. this compound is extremely potent and fatal if swallowed, inhaled, or in contact with skin.[6] The lethal dose (LD50) in mice is approximately 50 ng/kg.[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a designated area, such as a chemical fume hood or a biological safety cabinet.[9][10] Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[9][11]
-
Handling: Avoid formation of dust and aerosols.[9] Use non-sparking tools.[9]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[9]
-
Decontamination and Disposal: In case of a spill, evacuate the area and prevent further leakage.[9] Collect the spilled material and dispose of it as hazardous waste in accordance with local regulations.[9][10] To decontaminate surfaces, a solution of sodium hypochlorite (B82951) can be used, followed by thorough rinsing.[10] For inactivation, autoclaving at 121°C for at least 60 minutes can be effective.[10]
Data Presentation
The following tables summarize key quantitative data from various studies on this compound.
Table 1: Effective Concentrations of this compound in Cell Culture
| Cell Line | Assay | Effective Concentration | Observation | Reference |
| Rat Hepatocytes | Cell Death (LDH release) | TD50 of 80 pM at 24 hr | Dose- and time-dependent cell death | [5] |
| MCF-7 | Cytotoxicity | 10⁻¹⁰ to 10⁻⁹ M | Cell death detected within 2-4 hours | [6] |
| HIT-T15 | Calcium Influx | 200 nM | Sustained elevation in intracellular free calcium | [3] |
| NIH 3T3 | Calcium Influx | Not specified | Marked influx of ⁴⁵Ca²⁺ | [6][12] |
| Rat Cortical Neurons | Cell Death | Concentration-dependent | Increased intracellular Ca²⁺ and cell death | [13] |
| Human Skin Fibroblasts | Calcium Influx | Apparent half activation constant of 450 fM | Saturable and high-affinity effect | [14] |
| GH4C1 | Cell Cycle Arrest | Concentration-dependent | Accumulation of cells in G2+M | [7] |
Table 2: IC50 Values of Inhibitors on this compound-Induced Calcium Influx in NIH 3T3 Cells
| Inhibitor | Target/Class | IC50 (µM) | Reference |
| Econazole | Imidazole | 0.56 | [6][12] |
| Miconazole | Imidazole | ~1 | [6][12] |
| SKF 96365 | Imidazole | ~1 | [6][12] |
| Clotrimazole | Imidazole | ~2 | [6][12] |
| Calmidazolium | Imidazole | 3 | [6][12] |
| Fluspirilene | Diphenylbutylpiperidine | 2-4 | [6][12] |
| Penfluridol | Diphenylbutylpiperidine | 2-4 | [6][12] |
| Loperamide | Diphenylpropylpiperidine | 2-4 | [6][12] |
| Proadifen | Local Anesthetic | 2-4 | [6][12] |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using the MTT Assay
This protocol is a standard colorimetric assay to measure cell viability based on the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of metabolically active cells.[15]
Materials:
-
Cell line of interest (e.g., N2a, BHK-21)
-
Complete cell culture medium
-
This compound (handle with extreme caution)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 3, 8, or 24 hours).[16][17]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Protocol 2: Measurement of this compound-Induced Intracellular Calcium Influx
This protocol describes the use of a fluorescent calcium indicator, such as Fluo-4 AM or Indo-1 AM, to measure changes in intracellular calcium concentration.[3][4]
Materials:
-
Cell line of interest (e.g., HIT-T15, SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing calcium
-
96-well black-walled, clear-bottom plates or coverslips for microscopy
-
Fluorescence plate reader or fluorescence microscope with a camera
Procedure:
-
Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom plate or onto glass coverslips and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution containing the fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM), and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Incubation: Remove the culture medium from the cells and add the loading solution. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well.
-
Baseline Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader or microscope.
-
This compound Addition: Add the desired concentration of this compound to the wells.
-
Fluorescence Monitoring: Immediately begin monitoring the change in fluorescence intensity over time. A rapid and sustained increase in fluorescence indicates an influx of calcium.
-
Data Analysis: Express the change in fluorescence as a ratio of the baseline fluorescence (F/F₀) or as a percentage increase.
Visualizations
Caption: this compound-induced signaling cascade leading to cell death.
Caption: Workflow for this compound Cytotoxicity Assessment using MTT Assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced liver cell death involving loss of cell ATP following influx of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, a calcium channel activator, inhibits cell cycle progression through the G1/S and G2/M transitions and prevents CDC2 kinase activation in GH4C1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of this compound-induced oncotic cell death reveals zeiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. biosafety.utk.edu [biosafety.utk.edu]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. This compound-elicited calcium influx in cultured cells. Effect of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of the sodium hydrogen exchanger in this compound-induced cell death in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of the this compound-induced calcium influx pathway from human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 17. Cytotoxic quantification of this compound-like activity from the dinoflagellate Gambierdiscus toxicus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maitotoxin-Induced Calcium Influx Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maitotoxin (MTX), a potent marine toxin produced by the dinoflagellate Gambierdiscus toxicus, is a powerful tool for studying calcium signaling pathways.[1][2] It induces a significant and sustained influx of extracellular calcium into the cytoplasm by activating non-selective cation channels.[3] This dramatic increase in intracellular calcium ([Ca²⁺]i) can trigger a variety of downstream cellular events, making the this compound-induced calcium influx assay a valuable method for screening compounds that may modulate calcium channels or related signaling pathways. These application notes provide a detailed protocol for performing a this compound-induced calcium influx assay using fluorescent calcium indicators.
Principle of the Assay
The assay relies on the use of cell-permeant fluorescent dyes that exhibit an increase in fluorescence intensity upon binding to free calcium. Cells are first loaded with a calcium-sensitive dye, such as Fluo-4 AM or Indo-1 AM. Upon addition of this compound, the subsequent influx of Ca²⁺ leads to a rise in intracellular calcium concentration, which is detected as an increase in the fluorescence signal. This change in fluorescence can be monitored in real-time using a fluorescence plate reader, a flow cytometer, or a fluorescence microscope.
Signaling Pathway of this compound-Induced Calcium Influx
This compound is believed to bind to a plasma membrane component, leading to the opening of non-voltage-gated, non-selective cation channels, which allows for a massive influx of extracellular Ca²⁺ down its electrochemical gradient.[3] This sustained elevation in [Ca²⁺]i can subsequently activate various calcium-dependent enzymes and signaling cascades.
Caption: this compound signaling pathway leading to increased intracellular calcium.
Experimental Workflow
The general workflow for the this compound-induced calcium influx assay involves cell preparation, loading with a calcium indicator dye, baseline fluorescence measurement, addition of this compound and test compounds, and kinetic measurement of fluorescence changes.
Caption: General experimental workflow for the this compound-induced calcium influx assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| This compound (MTX) | Various | Induces calcium influx |
| Cell Line (e.g., N2a, SH-SY5Y) | ATCC | Biological system |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | Cell growth and maintenance |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Supplement for cell culture medium |
| Penicillin-Streptomycin | Thermo Fisher Scientific | Antibiotic for cell culture |
| Fluo-4 AM | Thermo Fisher Scientific | Fluorescent calcium indicator |
| Pluronic F-127 | Thermo Fisher Scientific | Enhances dye solubility and loading |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | Assay buffer |
| Ionomycin (B1663694) | Sigma-Aldrich | Positive control (calcium ionophore) |
| EGTA | Sigma-Aldrich | Negative control (calcium chelator) |
| 96-well black, clear-bottom plates | Corning | For fluorescence measurements |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format using a fluorescence plate reader.
1. Cell Preparation: a. Seed adherent cells (e.g., N2a or SH-SY5Y) into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.[4][5] b. Incubate the cells at 37°C in a 5% CO₂ incubator for 24-48 hours.
2. Dye Loading: a. Prepare a loading solution of Fluo-4 AM. A typical final concentration is 2-5 µM in HBSS containing 0.02% Pluronic F-127.[4] b. Aspirate the culture medium from the wells. c. Add 100 µL of the Fluo-4 AM loading solution to each well. d. Incubate the plate at 37°C for 45-60 minutes in the dark.[6]
3. Washing: a. After incubation, gently aspirate the loading solution from the wells. b. Wash the cells twice with 100 µL of HBSS to remove any extracellular dye.
4. Assay Procedure: a. Add 100 µL of HBSS to each well. b. Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 488/520 nm for Fluo-4). c. Measure the baseline fluorescence for a short period (e.g., 1-2 minutes). d. Add this compound to the wells to achieve the desired final concentration. A concentration range of 0.1 pM to 1 nM is typically effective.[7] For screening purposes, a concentration that elicits a submaximal response (e.g., EC₈₀) should be used. e. Immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 10-30 minutes).
5. Controls:
-
Positive Control: Add a calcium ionophore like ionomycin (e.g., 1-5 µM) to a set of wells to induce maximal calcium influx.[6]
-
Negative Control: In a separate set of wells, add a calcium chelator like EGTA (e.g., 5-10 mM) to the HBSS before adding this compound to confirm the signal is dependent on extracellular calcium.[6]
-
Vehicle Control: Add the vehicle used to dissolve this compound and test compounds to a set of wells.
Data Presentation and Analysis
Quantitative data should be summarized for clear interpretation. Results are often expressed as the fold increase in fluorescence intensity over the baseline or as a percentage of the maximal response induced by a calcium ionophore.
Table 1: Example Experimental Parameters
| Parameter | Typical Range/Value | Reference |
| Cell Line | N2a, SH-SY5Y, HIT-T15, Human Fibroblasts | [1][3][4][5] |
| This compound Concentration | 0.03 ng/mL (9 pM) - 1 ng/mL (300 pM) | [7] |
| Fluo-4 AM Concentration | 2-5 µM | [4] |
| Indo-1 AM Concentration | 2.5 µmol/L | [3] |
| Dye Loading Time | 30-60 minutes | [3][6] |
| Positive Control (Ionomycin) | 1-5 µM | [6] |
| Negative Control (EGTA) | 5-10 mM | [6] |
Data Analysis:
-
Normalization: For each well, normalize the fluorescence signal by dividing the reading at each time point (F) by the baseline fluorescence (F₀). The result is expressed as F/F₀.
-
Dose-Response Curves: When testing inhibitors or activators, plot the normalized fluorescence response against the logarithm of the compound concentration to determine parameters like IC₅₀ or EC₅₀.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low signal | Ineffective dye loading | Optimize dye concentration and incubation time. Ensure Pluronic F-127 is used. |
| Inactive this compound | Use a fresh stock of this compound. | |
| Cell health is poor | Ensure cells are healthy and not over-confluent. | |
| High background fluorescence | Incomplete removal of extracellular dye | Increase the number of washing steps. |
| Autofluorescence of test compounds | Run a control with the compound alone without cells. | |
| Signal variability between wells | Uneven cell seeding | Ensure a homogenous cell suspension when seeding. |
| Pipetting errors | Use calibrated pipettes and be consistent with addition volumes. |
Conclusion
The this compound-induced calcium influx assay is a robust and sensitive method for studying calcium signaling and for screening compounds that modulate calcium entry into cells. By following this detailed protocol and considering the provided parameters, researchers can obtain reliable and reproducible data. Careful optimization of cell type, dye concentration, and this compound concentration is crucial for the success of the assay.
References
- 1. Characterization of the this compound-induced calcium influx pathway from human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Extraction and Identification of this compound and Ciguatoxin-Like Toxins from Caribbean and Pacific Gambierdiscus Using a New Functional Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bu.edu [bu.edu]
- 7. This compound: effects on calcium channels, phosphoinositide breakdown, and arachidonate release in pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Maitotoxin-Induced Calcium Signaling Using Fluo-4 AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maitotoxin (MTX), a potent marine toxin produced by dinoflagellates of the genus Gambierdiscus, is a powerful tool for studying calcium signaling.[1] It induces a significant and sustained influx of extracellular calcium into a wide variety of cells.[2] This property makes it a valuable pharmacological agent for investigating the roles of elevated intracellular calcium in cellular processes such as neurotransmission, hormone secretion, and cytotoxicity.[3][4] The fluorescent calcium indicator Fluo-4 AM is a widely used dye for measuring these changes in intracellular calcium concentration ([Ca²⁺]i) with high sensitivity.[2][5] This document provides detailed application notes and protocols for utilizing Fluo-4 AM to measure this compound-induced calcium signaling.
Principle of the Assay
The Fluo-4 AM assay for measuring this compound-induced calcium influx is based on the following principles:
-
Cell Permeability of Fluo-4 AM: Fluo-4 AM is an acetoxymethyl (AM) ester derivative of the calcium indicator Fluo-4. The AM ester group renders the molecule lipophilic, allowing it to readily cross the plasma membrane of live cells.[6]
-
Intracellular Cleavage: Once inside the cell, cytosolic esterases cleave the AM ester groups, trapping the now hydrophilic and active Fluo-4 molecule within the cytoplasm.[6][7]
-
Calcium-Dependent Fluorescence: In its calcium-free form, Fluo-4 exhibits minimal fluorescence. Upon binding to intracellular calcium, its fluorescence intensity increases by over 100-fold.[6][8]
-
This compound-Induced Calcium Influx: this compound activates non-selective cation channels in the plasma membrane, leading to a rapid and sustained influx of extracellular Ca²⁺ into the cell.[9] In some cell types, this initial influx can cause membrane depolarization, which in turn activates voltage-dependent calcium channels, further increasing [Ca²⁺]i.[3]
-
Detection: The increase in [Ca²⁺]i is detected as a corresponding increase in the fluorescence intensity of Fluo-4. This change in fluorescence can be monitored over time using fluorescence microscopy, a microplate reader, or flow cytometry.[8]
This compound Signaling Pathway
This compound initiates a signaling cascade that culminates in a dramatic increase in intracellular calcium. The primary mechanism involves the direct or indirect activation of ion channels in the plasma membrane.
Data Presentation
The following tables summarize quantitative data relevant to this compound-induced calcium signaling experiments.
Table 1: this compound Concentrations and Cellular Effects
| Cell Type | This compound Concentration | Observed Effect | Reference |
| HIT-T15 Insulin-secreting cells | 200 nmol/L (MTX-C) | Profound increase in intracellular free calcium | [9] |
| Human Skin Fibroblasts | Apparent Kₐ of 450 fM | Concentration-dependent increase in intracellular calcium | [1] |
| Rat Glioma C6 Cells | 3 ng/ml | Stimulation of calcium influx | [10] |
Table 2: Pharmacological Modulation of this compound-Induced Calcium Influx
| Cell Type | Modulator | Concentration | Effect on MTX-induced Ca²⁺ Influx | Reference |
| NIH 3T3 Fibroblast Cells | Econazole | IC₅₀ = 0.56 µM | Inhibition | [11] |
| NIH 3T3 Fibroblast Cells | Miconazole | IC₅₀ = 0.56 µM | Inhibition | [11] |
| NIH 3T3 Fibroblast Cells | SKF 96365 | IC₅₀ = 3 µM | Inhibition | [11] |
| NIH 3T3 Fibroblast Cells | Verapamil | Less potent than imidazoles | Inhibition | [11] |
| GH4C1 Pituitary Cells | Nimodipine | 100 nM | Substantial reduction of MTX-induced membrane depolarization | [3] |
| Rat Glioma C6 Cells | Didesulfo-MTX | IC₅₀ = 7.0 ± 0.7 ng/ml | Inhibition | [10] |
Experimental Protocols
Materials
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (e.g., 20% w/v solution in DMSO)[6]
-
Probenecid (B1678239) (optional, to prevent dye leakage)[6][14]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (with Ca²⁺ and Mg²⁺)
-
This compound
-
Cell line of interest (e.g., Neuro-2a, HIT-T15, GH4C1)
-
Black-walled, clear-bottom 96-well or 384-well microplates, or coverslips for microscopy
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer with appropriate filter sets (Excitation ~490 nm, Emission ~515 nm)[15]
Protocol 1: Fluo-4 AM Loading of Adherent Cells
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding:
-
Seed adherent cells in a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well.[13]
-
Culture overnight to allow for cell attachment and recovery.
-
-
Preparation of Fluo-4 AM Loading Solution (prepare fresh):
-
Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.[6]
-
For a final working concentration of 4 µM Fluo-4 AM with 0.02% Pluronic® F-127, mix equal volumes of the Fluo-4 AM stock and a 20% Pluronic® F-127 stock solution.[6]
-
Dilute this mixture in a physiological buffer (e.g., HBSS) to the final desired concentration.[6]
-
If using, add probenecid to a final concentration of 1-2.5 mM.[6]
-
Vortex the final loading solution thoroughly.
-
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the physiological buffer.[15]
-
Add 100 µL of the Fluo-4 AM loading solution to each well.[13]
-
Incubate for 30-60 minutes at 37°C, protected from light. The optimal loading time and temperature may need to be determined empirically.[15]
-
-
Washing and De-esterification:
Protocol 2: Measurement of this compound-Induced Calcium Influx
-
Establish Baseline Fluorescence:
-
Place the plate in the fluorescence reader or on the microscope stage.
-
Measure the baseline fluorescence intensity (Excitation ~490 nm, Emission ~515 nm) for a period of time (e.g., 1-5 minutes) to ensure a stable signal.
-
-
This compound Stimulation:
-
Prepare a stock solution of this compound in an appropriate solvent and then dilute it to the desired final concentration in the physiological buffer.
-
Add the this compound solution to the wells. For plate reader-based assays with automated injectors, this step can be programmed.
-
Immediately begin recording the fluorescence intensity over time. The duration of the recording will depend on the experimental question but should be long enough to capture the peak and any sustained response (e.g., 5-30 minutes).
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio (F/F₀), where F is the fluorescence at any given time point and F₀ is the baseline fluorescence.
-
Alternatively, the response can be quantified as the peak fluorescence intensity, the area under the curve, or the rate of fluorescence increase.
-
For dose-response experiments, plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC₅₀.
-
Experimental Workflow
Troubleshooting
-
Low Signal:
-
Increase the Fluo-4 AM concentration or incubation time.
-
Ensure the health of the cells, as unhealthy cells may not load the dye efficiently.
-
Confirm that the physiological buffer contains calcium.[6]
-
-
High Background:
-
Ensure thorough washing to remove extracellular dye.[15]
-
Reduce the Fluo-4 AM concentration.
-
Use a phenol (B47542) red-free medium during imaging.[16]
-
-
Rapid Signal Loss:
-
Cell Detachment:
-
Ensure gentle washing steps.
-
Use cell culture plates coated with an appropriate extracellular matrix protein if necessary.
-
Conclusion
The combination of this compound as a potent calcium influx agonist and Fluo-4 AM as a sensitive fluorescent indicator provides a robust system for studying calcium signaling. The protocols and data presented here offer a comprehensive guide for researchers to design and execute experiments aimed at understanding the multifaceted roles of calcium in cellular physiology and pathophysiology. Careful optimization of the protocols for specific cell types and experimental setups is crucial for obtaining reliable and reproducible results.
References
- 1. Characterization of the this compound-induced calcium influx pathway from human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces a calcium-dependent membrane depolarization in GH4C1 pituitary cells via activation of type L voltage-dependent calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound stimulates hormonal release and calcium flux in rat anterior pituitary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound analogues on calcium influx and phosphoinositide breakdown in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-elicited calcium influx in cultured cells. Effect of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]
- 13. content.abcam.com [content.abcam.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. apexbt.com [apexbt.com]
Application Notes: Maitotoxin Cytotoxicity Assessment Using MTT and Neutral Red Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Maitotoxin (MTX)
This compound (MTX), a complex marine polyether toxin produced by the dinoflagellate Gambierdiscus toxicus, is one of the most potent non-protein toxins known.[1] Its primary mechanism of action involves the activation of non-selective cation channels, leading to a massive and sustained influx of calcium ions (Ca²⁺) into the cytoplasm.[2][3] This disruption of Ca²⁺ homeostasis triggers a cascade of downstream events, including mitochondrial dysfunction, activation of proteases such as calpains, ATP depletion, and ultimately, a form of necrotic cell death characterized by membrane blebbing and lysis.[2][4][5] Due to its potent cytotoxic effects, MTX is a valuable pharmacological tool for studying Ca²⁺-dependent cellular processes and mechanisms of cell death.
Principle of Cytotoxicity Assays for this compound
Evaluating the cytotoxic potential of this compound requires sensitive and reliable in vitro assays. Two of the most common and well-established methods are the MTT and the Neutral Red uptake assays. These colorimetric assays offer quantitative data on cell viability but measure different cellular parameters.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This assay assesses cell viability based on mitochondrial function.[6][7] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product.[8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[9] This assay is particularly relevant for MTX, as Ca²⁺ overload directly impacts mitochondrial integrity and function.[5]
-
Neutral Red (NR) Uptake Assay : This assay evaluates cell viability by assessing plasma and lysosomal membrane integrity.[10][11] Viable cells actively transport the neutral red dye and accumulate it within their lysosomes.[12][13] Cytotoxicity, which compromises membrane integrity, leads to a decreased uptake and retention of the dye. The amount of dye extracted from the cells is quantified spectrophotometrically and correlates with the number of viable cells.[14] Studies have shown the NR assay to be highly sensitive for quantifying this compound-induced cytotoxicity.[15][16]
This compound-Induced Cell Death Pathway
The primary toxic mechanism of this compound is the induction of an overwhelming intracellular Ca²⁺ concentration, which initiates a necrotic cell death cascade.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound induces calpain but not caspase-3 activation and necrotic cell death in primary septo-hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-induced liver cell death involving loss of cell ATP following influx of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. What is the principle of MTT assays? | AAT Bioquest [aatbio.com]
- 10. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 12. Neutral Red Assay Kit - Cell Viability / Cytotoxicity (ab234039) | Abcam [abcam.co.jp]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 16. Cytotoxic quantification of this compound-like activity from the dinoflagellate Gambierdiscus toxicus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Ultrasensitive LC-MS/MS Method for the Detection and Quantification of Maitotoxins
Abstract
Maitotoxins (MTXs) are a group of potent marine biotoxins produced by dinoflagellates of the genus Gambierdiscus.[1][2][3][4] These toxins can accumulate in the marine food web, posing a significant threat to seafood safety and human health.[2][3][4] This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of maitotoxins in various sample matrices, including algal cultures and fish tissues. The method presented herein provides the high selectivity and sensitivity required for routine monitoring and research applications.
Introduction
Maitotoxin and its analogues are some of the most potent non-peptidic toxins known.[3][4][5] Their large, complex polyether structures present analytical challenges for detection and quantification.[1][5][6] Traditional bioassays for these toxins lack the specificity and throughput required for effective monitoring. LC-MS/MS has emerged as the preferred analytical technique due to its ability to provide structural information, high sensitivity, and accurate quantification.[2][3][7] This document provides a detailed protocol for the extraction, chromatographic separation, and mass spectrometric detection of maitotoxins.
Experimental Workflow
The overall experimental workflow for the analysis of maitotoxins by LC-MS/MS is depicted below.
Caption: Experimental workflow for this compound analysis.
Protocols
Sample Preparation
A robust sample preparation protocol is crucial for the removal of matrix interferences and enrichment of the target analytes.
For Algal Cultures (Gambierdiscus spp.):
-
Harvest algal cells by centrifugation.
-
Extract the cell pellet with methanol (B129727) or a mixture of methanol and water.[1]
-
Vortex and sonicate the sample to ensure complete cell lysis and extraction.
-
Centrifuge the extract and collect the supernatant.
-
Proceed to the Solid-Phase Extraction (SPE) cleanup step.
For Fish Tissue:
-
Homogenize the fish tissue sample.
-
Extract the homogenate with an appropriate solvent, such as methanol or acetone.
-
Perform a liquid-liquid partitioning step with hexane (B92381) to remove lipids.
-
The methanolic layer is collected and concentrated.
-
Proceed to the SPE cleanup step.
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the maitotoxins with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for optimal separation.
-
Mobile Phase A: Water with 0.1% formic acid or an alkaline modifier.[1][3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or an alkaline modifier.[1][3]
-
Gradient: A gradient elution is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: Maintaining a consistent column temperature is critical for reproducible chromatography.[6]
Mass Spectrometry (MS) Parameters:
-
Ionization: Electrospray ionization (ESI) is used, with both positive (ESI+) and negative (ESI-) modes being effective. ESI- has been reported to provide better sensitivity for some this compound analogs.[6]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, offering high selectivity and sensitivity.
-
Ion Transitions: Specific precursor-to-product ion transitions for each this compound analog need to be optimized. Maitotoxins often form multiply-charged ions (e.g., [M-2H]²⁻, [M-3H]³⁻).[6]
-
Collision Energy (CE): The collision energy for fragmentation should be optimized for each transition to achieve the best signal intensity. Optimal collision energies have been experimentally determined to be around 60 eV for -ESI mode and 40 eV for +ESI mode for some analogs.[6]
Quantitative Data
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of maitotoxins. (Note: Specific values can vary depending on the instrument, this compound analog, and matrix).
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.5 - 10 pg on-column | [8] |
| Limit of Quantification (LOQ) | 1 - 25 pg on-column | [7] |
| Linearity (R²) | > 0.99 | [7] |
| Recovery | 70 - 110% | [7] |
| Repeatability (RSD) | < 15% | [7] |
Signaling Pathway
This compound is known to be a potent activator of calcium influx, leading to a variety of cellular responses.
Caption: Simplified signaling pathway of this compound.
Conclusion
The LC-MS/MS method detailed in this application note provides a highly sensitive and selective tool for the detection and quantification of maitotoxins. This method is suitable for a range of applications, from routine seafood safety monitoring to advanced research in marine toxicology. The provided protocols and parameters can be adapted to specific laboratory instrumentation and sample types to ensure reliable and accurate results.
References
- 1. archimer.ifremer.fr [archimer.ifremer.fr]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS/MS method to simultaneously monitor maitotoxins and selected ciguatoxins in algal cultures and P-CTX-1B in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Global Mass Spectrometric Analysis Reveals Chemical Diversity of Secondary Metabolites and 44-Methylgambierone Production in Philippine Gambierdiscus Strains [frontiersin.org]
- 5. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. vliz.be [vliz.be]
Maitotoxin: A Guide to Safe Handling and Laboratory Protocols
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Maitotoxin (MTX) is an exceptionally potent marine toxin produced by dinoflagellates of the Gambierdiscus and Fukuyoa genera.[1][2] As one of the most toxic non-protein substances known, it is a critical tool for in vitro research, particularly in studies involving calcium signaling pathways.[3][4] this compound is a large, complex molecule with a ladder-like polyether structure.[1] Its primary mechanism of action involves the activation of calcium channels, leading to a massive influx of Ca2+ into the cytoplasm.[3][5] This disruption of calcium homeostasis can trigger a cascade of cellular events, including neurotransmitter release, hormone secretion, phosphoinositide breakdown, and ultimately, cell death.[1][3] Due to its extreme toxicity, stringent safety precautions and handling procedures are imperative in a laboratory setting.
Hazard Identification and Toxicity
This compound is classified as acutely toxic and is fatal if swallowed, inhaled, or in contact with skin.[5] Its toxicity surpasses that of many well-known toxins, including nerve agent VX.[6][7]
Table 1: this compound Toxicity Data
| Route of Administration | Test Animal | LD50 Value |
| Intraperitoneal | Mouse | 50 ng/kg[2][6] |
| Intraperitoneal | Mouse | 0.13 µg/kg[1][5] |
| Intraperitoneal | Mouse | 0.05 µg/kg[8] |
Note: LD50 values can vary between studies due to factors such as purity of the toxin and the specific strain of the test animal.
Safety Precautions and Handling
Due to the high toxicity of this compound, all handling must be conducted with extreme caution in a designated area within a certified laboratory.
3.1 Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are required. It is recommended to wear two pairs and inspect them for any signs of damage before use.[9]
-
Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn.
-
Eye Protection: Tightly fitting safety goggles or a full-face shield must be used.[9]
-
Respiratory Protection: A respirator should be used to avoid inhalation, especially when handling the powdered form or creating aerosols.[4][9]
3.2 Engineering Controls
-
Fume Hood: All work with this compound, including solution preparation and cell culture treatment, must be performed in a certified chemical fume hood.
-
Restricted Access: The area where this compound is being used should be clearly marked with warning signs, and access should be restricted to authorized personnel only.
3.3 Spill and Decontamination Procedures
In case of a spill, evacuate the area immediately and prevent others from entering.
-
Decontamination Solution: Prepare a 1N Hydrochloric Acid (HCl) solution for decontamination.[4] Alternatively, a solution of 2.5% sodium hypochlorite (B82951) with 0.25 N sodium hydroxide (B78521) can be used for soaking spills and non-burnable waste for at least 4 hours.[10]
-
Spill Cleanup:
-
Wear appropriate PPE.
-
Cover the spill with absorbent material.
-
Carefully apply the decontamination solution to the spill area, working from the outside in.
-
Allow sufficient contact time (at least 30 minutes for 1.0% sodium hypochlorite) for inactivation.[10]
-
Collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[9]
-
-
Waste Disposal: All this compound-contaminated waste, including pipette tips, culture plates, and media, must be treated with a decontamination solution before being disposed of as hazardous waste according to institutional guidelines.[5] All burnable waste should be incinerated at temperatures exceeding 815°C (1500°F).[10]
3.4 First Aid
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[11] Remove contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes.[9][11] Seek immediate medical attention.[11]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[9] Seek immediate medical attention.[9][11]
Experimental Protocols
4.1 Protocol: In Vitro Cytotoxicity Assay Using MTT
This protocol outlines a method to determine the cytotoxic effects of this compound on a mammalian cell line (e.g., NIH 3T3 fibroblasts) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (e.g., 1 µM in DMSO)
-
NIH 3T3 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed NIH 3T3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should range from picomolar to nanomolar levels (e.g., 1 pM to 10 nM). Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMEM with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group.
Mechanism of Action: Signaling Pathway
This compound's primary toxic effect is mediated by its ability to induce a massive and sustained influx of extracellular Ca2+ into the cell.[3][5] The exact molecular target is still under investigation, but it is suggested that this compound may bind to and convert the plasma membrane Ca2+ ATPase (PMCA) into an ion channel.[6] This uncontrolled rise in intracellular calcium concentration activates a variety of downstream signaling pathways, leading to cellular dysfunction and death.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Buy this compound | 59392-53-9 [smolecule.com]
- 3. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 4. 59392-53-9・this compound・131-19011[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. uab.cat [uab.cat]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
preparing maitotoxin stock solutions and working concentrations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maitotoxin (MTX) is a highly potent marine biotoxin and a valuable pharmacological tool for studying Ca²⁺-dependent cellular processes. Produced by the dinoflagellate Gambierdiscus toxicus, its primary mechanism of action involves the activation of non-selective cation channels, leading to a significant influx of extracellular calcium ions (Ca²⁺)[1]. This application note provides detailed protocols for the preparation of this compound stock solutions, recommended working concentrations for in vitro and in vivo studies, and methodologies for key experimental assays. Additionally, it outlines the known signaling pathways affected by this compound and provides essential safety information for its handling and disposal.
Physicochemical Properties and Storage
A comprehensive understanding of this compound's properties is crucial for its effective use in research.
| Property | Value | Reference |
| Molecular Formula | C₁₆₄H₂₅₆Na₂O₆₈S₂ | --INVALID-LINK-- |
| Molecular Weight | ~3425.9 g/mol | --INVALID-LINK-- |
| Appearance | Solid, film, or crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in water, methanol (B129727), aqueous acetonitrile (B52724), and DMSO. | --INVALID-LINK-- |
| Storage | Store at -20°C. | --INVALID-LINK-- |
| Stability | Aqueous solutions may lead to adsorption to container surfaces. For long-term storage, aliquoting in a suitable solvent and storing at -20°C is recommended. Some instability has been noted in cell culture media over 24 hours[2]. | --INVALID-LINK-- |
Safety and Handling
This compound is one of the most potent non-protein toxins known, with a lethal dose (LD₅₀) in mice of approximately 50 ng/kg via intraperitoneal injection[3]. Extreme caution must be exercised during handling.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols. Avoid direct contact with skin and eyes.
-
Disposal: Inactivate all solutions containing this compound and contaminated materials with a 1N HCl solution before disposal. Follow all institutional and local regulations for hazardous waste disposal.
Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is fundamental for reproducible experimental results.
Protocol: Preparing a 1 mg/mL this compound Stock Solution
-
Materials:
-
This compound (pre-weighed vial)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of DMSO to the vial to achieve a 1 mg/mL concentration. For example, to a 10 µg vial, add 10 µL of DMSO.
-
Gently vortex or pipette the solution up and down to ensure the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Note: Alternatively, a 1:1 (v/v) mixture of methanol and water or 90% aqueous acetonitrile can be used as a solvent.
Recommended Working Concentrations
The optimal working concentration of this compound is highly dependent on the cell type, assay duration, and the specific endpoint being measured. The following tables provide a general guideline for in vitro and in vivo studies.
In Vitro Working Concentrations
| Cell Line | Assay Type | Concentration Range | Reference |
| Human Basophils | Histamine Release | 1 - 20 ng/mL | [4] |
| HIT-T15 (Hamster Insulinoma) | Calcium Influx | 200 nM | [1] |
| Neuro-2a (N2a) (Mouse Neuroblastoma) | Cytotoxicity (IC₅₀) | 3.38 nM | [5][6] |
| L929 (Mouse Fibroblast) | Cytotoxicity (IC₅₀) | 0.001 - 0.005 MU/mL | [2] |
| 3T3 (Mouse Fibroblast) | Cytotoxicity (IC₅₀) | 0.005 - 0.01 MU/mL | [2] |
| BHK-21 C13 (Hamster Kidney) | Cytotoxicity (IC₅₀) | 0.02 - 0.08 MU/mL | [2] |
| N18 (Mouse Neuroblastoma) | Cytotoxicity (IC₅₀) | 0.001 - 0.002 MU/mL | [2] |
| C6 (Rat Glioma) | Calcium Influx | 3 ng/mL | [7] |
Note: A Mouse Unit (MU) is defined as the amount of toxin required to kill a 20g mouse within 24 hours via intraperitoneal injection[2].
In Vivo Working Concentrations
In vivo studies with this compound are challenging due to its extreme toxicity. Dosing is typically administered via intraperitoneal (i.p.) injection.
| Animal Model | Administration Route | Dose | Observed Effects | Reference |
| Mouse | Intraperitoneal (i.p.) | 50 ng/kg | LD₅₀ | [3] |
| Mouse | Intraperitoneal (i.p.) | 130 ng/kg | Lethal dose | [3] |
| Mouse/Rat | Intraperitoneal (i.p.) | 200 - 400 ng/kg | Pathomorphological changes in stomach, heart, and lymphoid tissues. | [8] |
Signaling Pathway
The primary molecular event initiated by this compound is a massive and sustained influx of extracellular Ca²⁺ into the cytoplasm. This is thought to occur through the activation of non-selective cation channels, with some evidence suggesting the involvement of the plasma membrane Ca²⁺ ATPase (PMCA) being converted into an ion channel[3]. The subsequent elevation of intracellular Ca²⁺ triggers a cascade of downstream signaling events.
Caption: this compound-induced signaling cascade.
Experimental Protocols
This compound-Induced Cytotoxicity Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to determine the cytotoxic effects of this compound on adherent cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate for the desired time period (e.g., 3 to 24 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Caption: Workflow for the MTT cytotoxicity assay.
This compound-Induced Calcium Influx Assay (Fura-2 AM)
This protocol describes the measurement of intracellular Ca²⁺ changes in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
-
Cell Preparation:
-
Grow cells to 80-90% confluency on glass coverslips suitable for fluorescence microscopy.
-
-
Fura-2 AM Loading:
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the cells twice with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Incubate for a further 30 minutes to allow for complete de-esterification of the dye.
-
-
Fluorescence Measurement:
-
Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse the cells with HBSS.
-
Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
-
This compound Stimulation:
-
Switch the perfusion to HBSS containing the desired concentration of this compound.
-
Continue to record the fluorescence ratio (F₃₄₀/F₃₈₀) to monitor the change in intracellular Ca²⁺ concentration.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.
-
Calibrate the fluorescence ratio to absolute Ca²⁺ concentrations using ionomycin (B1663694) and EGTA, if required.
-
Caption: Workflow for the Fura-2 AM calcium influx assay.
References
- 1. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a novel activator of mediator release from human basophils, induces large increases in cytosolic calcium resulting in histamine, but not leukotriene C4, release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and quantification of this compound-like compounds using a neuroblastoma (Neuro-2a) cell based assay. Application to the screening of this compound-like compounds in Gambierdiscus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Effect of this compound analogues on calcium influx and phosphoinositide breakdown in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histopathological studies of experimental marine toxin poisoning. II. The acute effects of this compound on the stomach, heart and lymphoid tissues in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Maitotoxin: A Powerful Tool for Advancing Neuroscience Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Maitotoxin (MTX), a potent marine biotoxin, is increasingly being utilized as a critical pharmacological tool in neuroscience research. Its unique mechanism of action, primarily as a potent activator of calcium influx, provides researchers with a powerful method to investigate fundamental neuronal processes, including neurotransmitter release, calcium homeostasis, and excitotoxicity. These application notes provide an overview of this compound's use in the laboratory, complete with detailed protocols for key experiments and data presentation to guide researchers, scientists, and drug development professionals.
Application Notes
This compound is a complex non-protein, non-polysaccharide molecule originally isolated from the dinoflagellate Gambierdiscus toxicus. In neuroscience, its primary application stems from its ability to induce a massive and sustained influx of extracellular Ca2+ into cells.[1] This effect is not mediated by the opening of voltage-gated calcium channels in the traditional sense but rather through the activation of a non-selective cation channel.[1] Some evidence suggests that this compound may convert the plasma membrane Ca2+-ATPase (PMCA) pump into a Ca2+-permeable ion channel.[2][3] This profound disruption of calcium homeostasis makes this compound an invaluable tool for several areas of study:
-
Neurotransmitter Release: By dramatically increasing intracellular calcium levels, this compound serves as a potent secretagogue, triggering the release of various neurotransmitters, including acetylcholine, norepinephrine, and dopamine, from neuronal and neuroendocrine cells.[4][5][6] This allows for the detailed study of the molecular machinery involved in synaptic vesicle fusion and exocytosis.[4]
-
Calcium Signaling and Homeostasis: this compound provides a model for studying the consequences of sustained, pathological calcium influx. Researchers can investigate the cellular mechanisms that buffer high calcium loads, the role of different organelles in calcium sequestration, and the downstream signaling cascades activated by elevated intracellular calcium.
-
Excitotoxicity and Neuronal Cell Death: The massive influx of calcium induced by this compound can lead to excitotoxicity, a process implicated in various neurodegenerative diseases and ischemic brain injury. By applying this compound to neuronal cultures, researchers can model excitotoxic cell death and screen for potential neuroprotective compounds.
-
Screening for Channel Modulators: The distinct mechanism of this compound-induced calcium influx allows for its use in high-throughput screening assays to identify novel compounds that modulate non-voltage-gated calcium channels or downstream signaling pathways.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of this compound in various neuroscience-related experimental models.
Table 1: this compound-Induced Calcium Influx
| Cell Type | This compound Concentration | Measurement Method | Key Findings | Reference |
| Human Skin Fibroblasts | Apparent half activation constant of 450 fM | Fura-2 AM | Saturable and high-affinity activation of Ca2+ influx. | [7] |
| NIH 3T3 Fibroblasts | Not specified | 45Ca2+ influx assay | Marked influx of 45Ca2+ was observed. | [8] |
| Hamster Insulinoma (HIT) Cells | 3 ng/mL | 45Ca2+ influx assay | Significant stimulation of calcium influx. | [9] |
| Rat Glioma (C6) Cells | 3 ng/mL | 45Ca2+ influx assay | Significant stimulation of calcium influx. | [9] |
| Cultured Brainstem Cells | Not specified | Fura-2 AM | Profound increase in Ca2+ influx after a brief lag period. | [6] |
| PC12 Cells | Dose-dependent | Fura-2 AM | Dose-dependent increase in cytosolic calcium level. | [10] |
Table 2: this compound-Induced Neurotransmitter and Hormone Release
| Cell/Tissue Type | This compound Concentration | Substance Released | Key Findings | Reference |
| Mouse Neuromuscular Junction | Not specified | Acetylcholine (quanta) | Briskly activates spontaneous release. | [4] |
| Rat Anterior Pituitary Cells | Dose-dependent | PRL, GH, TSH, LH | Dose-dependent stimulation of hormone release. | [11] |
| PC12h Cells | 10 ng/mL | [3H]Norepinephrine | Profound Ca2+-dependent release. | |
| Cultured Brainstem Cells | Not specified | Catecholamines | Enhancement of catecholamine release. | [6] |
Table 3: Cytotoxicity of this compound
| Cell Line | IC50 (MU/mL) | Assay Method | Exposure Time | Reference |
| L929, 3T3, FR 3T3, BHK-21 C 13, N1E-115 | 0.001 to 0.08 | Neutral Red Uptake | 3 and 24 hours | [12] |
| Neuroblastoma neuro-2a (N2a) | Not specified | N2a cytotoxicity assay | Not specified | [2] |
Experimental Protocols
Intracellular Calcium Influx Assay using Fluo-4 AM
This protocol describes the measurement of this compound-induced intracellular calcium influx in cultured neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
Cultured neuronal cells in a 96-well black, clear-bottom plate
-
This compound stock solution
-
Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm
Protocol:
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well and culture overnight.
-
Dye Loading Solution Preparation:
-
Prepare a 2-5 mM Fluo-4 AM stock solution in anhydrous DMSO.
-
For the working solution, dilute the Fluo-4 AM stock solution in HHBS to a final concentration of 2-5 µM.
-
To aid in dye solubilization, an equal volume of 20% (w/v) Pluronic F-127 in DMSO can be mixed with the Fluo-4 AM stock before dilution in HHBS.
-
-
Cell Loading:
-
Remove the culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM dye-loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with 100 µL of HHBS to remove excess dye.
-
Add 100 µL of HHBS to each well.
-
-
This compound Treatment and Measurement:
-
Prepare serial dilutions of this compound in HHBS at 2X the final desired concentrations.
-
Place the 96-well plate in the fluorescence microplate reader and set the kinetic read parameters (e.g., readings every 2 seconds for 5-10 minutes).
-
Establish a baseline fluorescence reading for approximately 30-60 seconds.
-
Add 100 µL of the 2X this compound solutions to the corresponding wells.
-
Continue recording the fluorescence intensity to measure the change in intracellular calcium.
-
-
Data Analysis: The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to express the response as ΔF/F0.
Neurotransmitter Release Assay
This protocol provides a general method for measuring this compound-induced neurotransmitter release from cultured neuronal cells (e.g., PC12 cells for dopamine/norepinephrine or primary cortical neurons for glutamate). The released neurotransmitter is quantified by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Differentiated neuronal cells cultured in 6-well or 12-well plates
-
This compound stock solution
-
Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)
-
Perchloric acid
-
HPLC system with an appropriate detector (e.g., electrochemical for catecholamines, fluorescence for glutamate (B1630785) after derivatization)
-
Centrifuge
Protocol:
-
Cell Culture and Differentiation: Culture cells to the desired confluency. For cell lines like PC12, induce neuronal differentiation (e.g., with Nerve Growth Factor) for several days prior to the experiment.
-
Pre-incubation:
-
Gently wash the cells twice with warm KRH buffer.
-
Add 1 mL of KRH buffer to each well and incubate at 37°C for 30 minutes to allow the cells to equilibrate and to wash out any residual neurotransmitters from the medium.
-
-
This compound Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add 500 µL of KRH buffer containing the desired concentration of this compound to each well. For control wells, add KRH buffer without this compound.
-
Incubate at 37°C for a specified time (e.g., 5-15 minutes).
-
-
Sample Collection:
-
Carefully collect the supernatant (which contains the released neurotransmitters) from each well and transfer it to a microcentrifuge tube.
-
To stop any enzymatic degradation, add perchloric acid to the supernatant to a final concentration of 0.1 M.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet any precipitated proteins.
-
-
HPLC Analysis:
-
Filter the resulting supernatant through a 0.22 µm syringe filter.
-
Inject a defined volume of the filtered supernatant into the HPLC system for quantification of the neurotransmitter of interest.
-
Compare the peak areas from the samples to those of a standard curve to determine the concentration of the released neurotransmitter.
-
-
Cell Lysis and Protein Quantification: After collecting the supernatant, lyse the cells remaining in the wells and measure the total protein content to normalize the neurotransmitter release data.
Cytotoxicity Assay using Neutral Red Uptake
This protocol details a method to assess the cytotoxicity of this compound on a neuronal cell line (e.g., N1E-115 or SH-SY5Y) by measuring the uptake of neutral red dye by viable cells.
Materials:
-
Neuronal cells
-
96-well tissue culture plates
-
This compound stock solution
-
Neutral red solution (e.g., 0.33% in water)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Neutral red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include control wells with medium only.
-
Incubate for the desired exposure time (e.g., 3 or 24 hours).
-
-
Neutral Red Staining:
-
After incubation, aspirate the this compound-containing medium.
-
Add 100 µL of medium containing neutral red to each well.
-
Incubate at 37°C for 2-3 hours to allow the viable cells to take up the dye into their lysosomes.
-
-
Dye Extraction:
-
Aspirate the neutral red-containing medium.
-
Wash the cells once with 150 µL of DPBS.
-
Add 150 µL of the neutral red destain solution to each well.
-
Place the plate on a shaker for 10 minutes to extract the dye from the cells.
-
-
Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate spectrophotometer.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The IC50 value (the concentration of this compound that inhibits 50% of the neutral red uptake) can be calculated from the dose-response curve.
Disclaimer: this compound is an extremely potent toxin and should be handled with extreme caution, following all appropriate safety protocols for hazardous substances. The protocols provided are for informational purposes and should be adapted and optimized for specific cell types and experimental conditions.
References
- 1. assaygenie.com [assaygenie.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. This compound activates quantal transmitter release at the neuromuscular junction: evidence for elevated intraterminal Ca2+ in the motor nerve terminal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qualitybiological.com [qualitybiological.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hellobio.com [hellobio.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. This compound-induced intracellular calcium rise in PC12 cells: involvement of dihydropyridine-sensitive and omega-conotoxin-sensitive calcium channels and phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Maitotoxin as a Tool for Studying Non-Selective Cation Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maitotoxin (MTX), a potent marine toxin produced by the dinoflagellate Gambierdiscus toxicus, is a valuable pharmacological tool for investigating the properties and physiological roles of non-selective cation channels (NSCCs).[1][2][3] With a complex polyether structure, MTX is one of the most potent non-proteinaceous toxins known.[4] Its primary mechanism of action involves the activation of ubiquitously expressed, calcium-permeable NSCCs in the plasma membrane of various cell types.[5] This activation leads to a massive influx of cations, most notably Ca2+, which subsequently triggers a cascade of intracellular events. These events can range from hormone and neurotransmitter release to membrane blebbing and eventual oncotic cell death.[4][5][6] The unique properties of this compound make it an indispensable molecule for studying ion channel function, calcium signaling, and cellular toxicity pathways.
Mechanism of Action
This compound is not an ionophore itself but rather acts on existing ion channels in the cell membrane.[3][7] The precise molecular target of MTX is still under investigation, but studies have implicated the involvement of TRP (Transient Receptor Potential) channels, specifically TRPC1, as a potential candidate.[4][8][9] The activation of these NSCCs by MTX is typically voltage-independent.[3][7]
The binding of this compound to the external face of the plasma membrane induces a conformational change in the target NSCC, leading to its opening. This allows for the influx of various cations, including Na+, K+, Cs+, and importantly, Ca2+, down their electrochemical gradients.[1][7] The sustained elevation of intracellular Ca2+ ([Ca2+]i) is a hallmark of this compound activity and the primary trigger for its diverse downstream physiological and pathological effects.[6][7]
The initial Ca2+ influx can lead to secondary effects, including:
-
Membrane depolarization.[7]
-
Activation of Ca2+-dependent enzymes and signaling pathways.
-
Formation of large, cytolytic/oncotic pores (COP) that allow the passage of molecules up to 800 Da.[6]
-
Membrane blebbing and eventual cell lysis in a process of oncotic cell death.[5][6]
The activation of NSCCs by this compound is often dependent on the presence of extracellular Ca2+.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the action of this compound on non-selective cation channels from various studies.
| Parameter | Cell Type | Value | Reference |
| Effective Concentration (EC50) for Ca2+ Influx | Bovine Aortic Endothelial Cells (BAECs) | ~0.3 nM | [6] |
| TD50 for Cell Death (24 hr) | Rat Hepatocytes | 80 pM | [10] |
| Single-Channel Conductance | MDCK Renal Epithelial Cells | ~40 pS | [1] |
| Various Tissues | 12-40 pS | [3] | |
| Isolated Ventricular Rat Myocytes | 14 pS | [11] |
| Inhibitor | Target | Cell Type | Concentration | Effect | Reference |
| SK&F 96365 | Ca2+ Entry Pathway | MDCK Cells | 25 µM | Partial inhibition of [Ca2+]i rise | [1] |
| La3+ | Non-selective Cation Current | MDCK Cells | 100 µM | Partial block of MTX-induced current | [1] |
| Gd3+ | This compound-activated Cation Channels | H4-IIE Rat Liver Cells | 1 µM (IC50) | Inhibition of endogenous NSCCs | [8] |
| hTRPC-1 Channels | H4-IIE Rat Liver Cells | 3 µM (IC50) | Inhibition of expressed hTRPC-1 | [8] | |
| Verapamil | Calcium Channel Blocker | Rat Hepatocytes | Not specified | Effective inhibition of Ca2+ influx and cell death | [10] |
| Cd2+ | This compound-induced Ca2+ influx | HL-60 Cells | Not specified | More effective than Gd3+ at blocking Ca2+ influx | [12] |
| Zn2+ | This compound-induced 45Ca2+ influx | BC3H1 Cells | 41 µM (IC50) | Blockade of Ca2+ influx | [13] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium ([Ca2+]i) using Fluo-4 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using the fluorescent indicator Fluo-4 AM.
Materials:
-
Cells of interest (e.g., N2a cells) cultured on glass-bottom dishes
-
Fluo-4 AM (calcium indicator)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution (in methanol (B129727) or water)
-
Fluorescence microscope or plate reader equipped for Ca2+ imaging (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading: a. Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fluo-4 AM loading solution to the cells and incubate for 30-45 minutes at 37°C in the dark. d. After incubation, wash the cells twice with HBSS to remove excess dye. e. Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 20 minutes at room temperature in the dark.
-
Calcium Measurement: a. Place the dish on the fluorescence imaging system and acquire a baseline fluorescence reading. b. Prepare serial dilutions of this compound in HBSS to achieve the desired final concentrations (e.g., pM to nM range). c. Add the this compound solution to the cells while continuously recording the fluorescence intensity. d. Continue recording until the fluorescence signal reaches a plateau or begins to decline.
-
Data Analysis: a. Quantify the change in fluorescence intensity over time. b. Express the results as a fold increase over baseline fluorescence (F/F0) or as a ratio if using a ratiometric dye.[4] c. For dose-response experiments, plot the peak fluorescence change against the this compound concentration to determine the EC50.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general method for recording this compound-activated non-selective cation currents using the whole-cell patch-clamp technique.
Materials:
-
Cells of interest cultured on coverslips
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Micromanipulator
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 1 MgCl2, 10 HEPES; pH 7.2 with CsOH)
-
This compound stock solution
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the extracellular solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Current Recording: a. Clamp the cell at a holding potential (e.g., -60 mV). b. Apply voltage ramps or steps to establish a baseline current-voltage (I-V) relationship. c. Perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 3 nM).[1] d. Continuously record the current as the this compound-activated current develops. e. Once the current has stabilized, apply voltage ramps or steps again to determine the I-V relationship of the this compound-activated current.
-
Data Analysis: a. Subtract the baseline current from the this compound-activated current to isolate the MTX-sensitive component. b. Plot the I-V relationship to determine the reversal potential and channel characteristics (e.g., rectification). c. Analyze the ion selectivity by substituting cations in the extracellular solution.[7]
Protocol 3: Cytotoxicity Assay (LDH Release)
This protocol measures cell death by quantifying the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium following this compound treatment.
Materials:
-
Cells cultured in a multi-well plate (e.g., 96-well)
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader for absorbance measurements
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to ~90% confluency.
-
Treatment: a. Prepare serial dilutions of this compound in the culture medium. b. Remove the old medium and add the this compound-containing medium to the wells. c. Include control wells: untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release). d. Incubate the plate for the desired time period (e.g., 2-24 hours) at 37°C.[10][14]
-
LDH Measurement: a. After incubation, carefully collect a sample of the supernatant from each well. b. Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time at room temperature, protected from light. c. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100 c. Plot % cytotoxicity against this compound concentration to determine the TD50.
Logical Relationships in this compound Research
The study of this compound's effects on non-selective cation channels involves understanding the interplay between the toxin, the channel, the resulting ion fluxes, and the ultimate cellular consequences. This relationship forms the basis for using MTX as a research tool.
References
- 1. This compound activates a nonselective cation channel and stimulates Ca2+ entry in MDCK renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a cationic channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced membrane blebbing and cell death in bovine aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound activates an endogenous non-selective cation channel and is an effective initiator of the activation of the heterologously expressed hTRPC-1 (transient receptor potential) non-selective cation channel in H4-IIE liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Is a Potential Selective Activator of the Endogenous Transient Receptor Potential Canonical Type 1 Channel in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced liver cell death involving loss of cell ATP following influx of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on calcium current and background inward current in isolated ventricular rat myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound activates cation channels distinct from the receptor-activated non-selective cation channels of HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New insights into this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording of Maitotoxin-Activated Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maitotoxin (MTX), a potent marine toxin produced by the dinoflagellate Gambierdiscus toxicus, is a critical tool in the study of ion channels and cellular calcium homeostasis.[1][2][3] It is the most potent non-protein marine toxin known.[1][4][5] MTX activates non-selective cation channels, leading to a significant influx of Ca2+ and other cations, which can subsequently trigger a variety of cellular events, including membrane depolarization, hormone and neurotransmitter secretion, and ultimately, cell death.[1][2][6] Understanding the electrophysiological properties of MTX-activated currents is crucial for elucidating its mechanism of action and for the development of potential therapeutics for ciguatera fish poisoning, a condition caused by this compound and other related toxins.[2][7]
These application notes provide detailed protocols for the electrophysiological recording of this compound-activated currents using patch-clamp and two-electrode voltage-clamp techniques, along with data presentation and visualization of the associated signaling pathways.
Data Presentation
Table 1: Properties of this compound-Activated Non-Selective Cation Currents
| Cell Type | Recording Method | MTX Concentration | Reversal Potential (Erev) | Single-Channel Conductance | Key Observations | Reference |
| HIT-T15 (hamster β-cell line) | Whole-cell patch-clamp | 200 nmol/L | Not specified | Not specified | Current is non-voltage activated and inwardly rectifying at hyperpolarized potentials. | [6] |
| Xenopus laevis Oocytes | Two-electrode voltage-clamp | 10 pM - 50 pM | Not specified | Not specified | Linear current-voltage relationship; effect is reversible after washout. | [7] |
| MDCK (canine kidney cells) | Whole-cell and single-channel patch-clamp | 3 nM | Not specified | ~40 pS | Activation is instantaneous and dependent on extracellular Ca2+. | [8] |
| Human Skin Fibroblasts | Whole-cell patch-clamp | 500 pM | -10 mV | Not specified | Linear current-voltage relationship; current carried by K+, Na+, and Ca2+. | [9] |
Table 2: Pharmacological Profile of this compound-Activated Currents
| Agent | Effect on MTX-activated current | Cell Type | Concentration | Reference |
| Verapamil | Inhibition | Guinea-pig atria, rat cardiac myocytes | Not specified | [4] |
| Co2+ | Inhibition | Guinea-pig atria | Not specified | [4] |
| Gadolinium (Gd3+) | Inhibition | Xenopus laevis Oocytes | 10-500 µM | [10] |
| Amiloride | Inhibition (high concentration), Stimulation (low concentration) | Xenopus laevis Oocytes | 50-500 µM | [10] |
| SK&F 96365 | Partial Inhibition | MDCK cells | 25 µM | [8] |
| La3+ | Partial Inhibition | MDCK cells | 100 µM | [8] |
| Nifedipine | No significant inhibition | MDCK cells | 10 µM | [8] |
| Diphenoxylate | Partial Inhibition | Human skin fibroblasts | Not specified | [11] |
Signaling Pathways and Experimental Workflow
This compound-Induced Signaling Pathway
Caption: Proposed signaling cascade initiated by this compound binding.
Electrophysiological Recording Workflow
Caption: A generalized workflow for electrophysiological experiments with this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of MTX-Activated Currents in Mammalian Cells
This protocol is adapted from methodologies used for HIT-T15 cells and human skin fibroblasts.[6][9]
1. Cell Preparation:
-
Culture cells (e.g., HIT-T15, HEK293, or primary fibroblasts) on glass coverslips in appropriate growth medium until they reach 50-70% confluency.
-
On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with extracellular solution.
2. Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a concentrated stock solution of MTX (e.g., 1 µM) in a suitable solvent (e.g., water or DMSO) and store at -20°C. Dilute to the final working concentration (e.g., 200 nM) in the extracellular solution just before application.
3. Electrophysiological Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller.
-
Fire-polish the pipette tips to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief, strong suction pulse to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline currents using a voltage protocol (e.g., a voltage ramp from -100 mV to +50 mV over 200 ms, or voltage steps from -100 mV to +60 mV in 20 mV increments).
-
Apply MTX-containing extracellular solution via the perfusion system.
-
Continuously record the current as the MTX effect develops.
-
Once a stable MTX-activated current is observed, apply the same voltage protocol to determine the current-voltage (I-V) relationship of the MTX-induced current.
4. Data Analysis:
-
Subtract the baseline current from the MTX-activated current to obtain the net MTX-induced current.
-
Plot the I-V relationship of the net current to determine its characteristics (e.g., linearity, rectification) and reversal potential.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus laevis Oocytes
This protocol is based on studies investigating MTX effects on ion channels expressed in Xenopus oocytes.[7][10]
1. Oocyte Preparation:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
(Optional) Inject oocytes with cRNA encoding a specific ion channel of interest (e.g., TRPC1) and incubate for 2-4 days to allow for protein expression.[12]
-
Store oocytes in ND96 solution at 18°C.
2. Solutions:
-
Ringer Solution (in mM): 117 NaCl, 2.5 KCl, 1.8 CaCl2, 5 HEPES. Adjust pH to 7.4.
-
This compound Solution: Prepare MTX in the Ringer solution at the desired concentration (e.g., 10 pM).
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with Ringer solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl (resistance 0.5-1 MΩ).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Record baseline currents using a suitable voltage protocol (e.g., a hyperpolarizing protocol with steps from -160 mV to +65 mV).[7]
-
Perfuse the chamber with the MTX-containing Ringer solution.
-
Record the development of the MTX-induced current over time (typically reaches a maximum in ~15 minutes).[7]
-
After reaching a stable response, apply the voltage protocol to determine the I-V relationship of the MTX-activated current.
-
To test for reversibility, wash out the MTX by perfusing with the standard Ringer solution.
4. Data Analysis:
-
Measure the amplitude of the MTX-induced current at different membrane potentials.
-
Construct an I-V curve to analyze the properties of the current.
-
Analyze the kinetics of current activation and deactivation (washout).
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a cationic channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of this compound in relation to Ca2+ movements in guinea-pig and rat cardiac muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of highly purified this compound extracted from dinoflagellate Gambierdiscus toxicus on action potential of isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is a Potential Selective Activator of the Endogenous Transient Receptor Potential Canonical Type 1 Channel in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound activates a nonselective cation channel and stimulates Ca2+ entry in MDCK renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the this compound-activated cationic current from human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces insertion of different ion channels into the Xenopus oocyte plasma membrane via Ca(2+)-stimulated exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of the this compound-induced calcium influx pathway from human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Is a Potential Selective Activator of the Endogenous Transient Receptor Potential Canonical Type 1 Channel in Xenopus laevis Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Maitotoxin-Induced Membrane Depolarization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maitotoxin (MTX), a potent marine toxin produced by the dinoflagellate Gambierdiscus toxicus, is a powerful tool for studying fundamental cellular processes. Its primary mechanism of action involves the activation of non-selective cation channels, leading to a significant influx of Ca²⁺ and subsequent membrane depolarization.[1][2] This dramatic change in membrane potential triggers a cascade of downstream cellular events, including neurotransmitter release, hormone secretion, and ultimately, cell death.[3][4][5][6] The ability to accurately measure this compound-induced membrane depolarization is crucial for understanding its pathophysiology and for the screening of potential therapeutic antagonists.
These application notes provide detailed protocols for three widely used techniques to measure this compound-induced membrane depolarization: fluorescence-based assays using the slow-response dye DiBAC₄(3), high-throughput screening with FLIPR® Membrane Potential (FMP) Assay Kits, and direct electrophysiological recording using the patch-clamp technique.
This compound Signaling Pathway
This compound initiates a signaling cascade that culminates in significant cellular disruption. The process begins with this compound binding to the plasma membrane, which is thought to involve a protein receptor.[7] This binding event activates non-selective cation channels, permitting the influx of ions like Na⁺ and Ca²⁺ down their electrochemical gradients. The influx of positive ions leads to the depolarization of the cell membrane. This depolarization can, in turn, activate voltage-gated Ca²⁺ channels, further amplifying the intracellular Ca²⁺ concentration.[1][8] The sustained high levels of intracellular Ca²⁺ are a key factor in the cytotoxic effects of this compound.
Caption: this compound signaling pathway leading to membrane depolarization.
Data Presentation: Comparison of Measurement Techniques
| Parameter | Fluorescence Assay (DiBAC₄(3)) | High-Throughput Screening (FLIPR®) | Patch-Clamp Electrophysiology |
| Principle | Anionic dye enters depolarized cells, increasing fluorescence.[9][10] | Lipophilic anionic dye partitions across the membrane based on potential, fluorescence changes upon binding to cytosolic proteins.[11] | Direct measurement of membrane potential and ion currents.[12] |
| Throughput | Medium | High | Low |
| Sensitivity | Qualitative to semi-quantitative | Quantitative | High (single-channel resolution) |
| Temporal Resolution | Slow (seconds to minutes)[9] | Fast (milliseconds to seconds)[11][13] | Very High (microseconds) |
| Required Equipment | Fluorescence microscope or plate reader | FLIPR® system or equivalent fluorescence plate reader with liquid handling | Patch-clamp rig (amplifier, micromanipulators, microscope) |
| Typical this compound Conc. | Picomolar to nanomolar range | Picomolar to nanomolar range | Picomolar range[14] |
| Advantages | Relatively simple, cost-effective, suitable for imaging. | High-throughput, automated, kinetic data acquisition.[4] | Gold standard for ion channel studies, provides detailed mechanistic insights.[12] |
| Disadvantages | Indirect measurement, potential for dye artifacts, slower temporal resolution.[10] | Requires specialized equipment, indirect measurement. | Technically demanding, low throughput, potential for cell viability issues. |
Experimental Protocols
Fluorescence-Based Assay using DiBAC₄(3)
This protocol describes the use of the slow-response, anionic fluorescent dye, Bis-(1,3-Dibutylbarbituric Acid)Trimethine Oxonol (DiBAC₄(3)), to measure this compound-induced membrane depolarization. As the cell membrane depolarizes, the negatively charged DiBAC₄(3) dye enters the cell and binds to intracellular proteins, resulting in a significant increase in fluorescence intensity.[9][10]
Caption: Experimental workflow for DiBAC₄(3) fluorescence assay.
Materials:
-
Cells of interest (e.g., SH-SY5Y, HEK293)
-
96-well black, clear-bottom tissue culture plates
-
DiBAC₄(3) (stock solution, e.g., 1 mg/mL in DMSO)
-
This compound (stock solution in appropriate solvent)
-
Physiological saline buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Fluorescence plate reader or microscope with appropriate filters (Excitation ~490 nm, Emission ~516 nm)
-
Positive control (e.g., high concentration of KCl to induce depolarization)
Protocol:
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
Reagent Preparation:
-
Prepare a DiBAC₄(3) working solution by diluting the stock solution in physiological saline buffer to a final concentration of 1-5 µM.
-
Prepare this compound serial dilutions in the same physiological saline buffer.
-
Prepare a positive control solution of high KCl (e.g., 50 mM KCl in saline buffer).
-
-
Dye Loading:
-
Remove the culture medium from the wells.
-
Wash the cells gently with the physiological saline buffer.
-
Add 100 µL of the DiBAC₄(3) working solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to equilibrate.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of each well using a fluorescence plate reader or microscope.
-
This compound Addition: Add a small volume (e.g., 10-20 µL) of the this compound dilutions or the positive control to the respective wells.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 15-60 minutes.
-
Data Analysis:
-
For each well, subtract the background fluorescence (wells with dye but no cells).
-
Normalize the fluorescence signal by expressing it as a change relative to the baseline fluorescence (ΔF/F₀ = (F - F₀) / F₀).
-
Plot the normalized fluorescence intensity over time to visualize the depolarization response.
-
High-Throughput Screening with FLIPR® Membrane Potential (FMP) Assay
The FLIPR® system, in conjunction with FMP assay kits, provides a high-throughput method for measuring changes in membrane potential.[4] The assay utilizes a fluorescent dye that partitions into the cell based on the membrane potential. Depolarization leads to an increase in intracellular dye concentration and a corresponding increase in fluorescence.
Caption: Experimental workflow for the FLIPR® Membrane Potential Assay.
Materials:
-
Cells of interest
-
384-well black, clear-bottom tissue culture plates
-
FLIPR® Membrane Potential Assay Kit (e.g., Red or Blue)
-
This compound
-
Physiological saline buffer (e.g., HBSS)
-
FLIPR® High-Throughput Cellular Screening System
-
Compound plates
Protocol:
-
Cell Plating: Plate cells in a 384-well plate and incubate overnight to form a confluent monolayer.[4]
-
Loading Buffer Preparation: Prepare the FMP dye loading buffer according to the manufacturer's instructions. This typically involves dissolving the dye components in the physiological saline buffer.
-
Cell Loading: Add an equal volume of the loading buffer to each well of the cell plate (e.g., 25 µL of loading buffer to 25 µL of media).[4]
-
Incubation: Incubate the plate for 30 minutes at 37°C and 5% CO₂.[4]
-
Compound Plate Preparation: Prepare a compound plate containing serial dilutions of this compound and appropriate controls (e.g., vehicle, positive control).
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Configure the instrument to measure baseline fluorescence, then add compounds from the compound plate, and continue to measure the fluorescence kinetically.
-
-
Data Analysis:
-
The FLIPR software can be used to analyze the kinetic data, typically by calculating the maximum fluorescence change or the area under the curve.
-
Generate dose-response curves by plotting the response against the this compound concentration to determine parameters like EC₅₀.
-
Patch-Clamp Electrophysiology
Patch-clamp is the gold standard for directly measuring membrane potential and ion channel activity.[12] In the whole-cell configuration, a glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior. This allows for precise control and measurement of the membrane potential.
Caption: Workflow for whole-cell patch-clamp recording.
Materials:
-
Cells of interest on coverslips
-
Patch-clamp rig (inverted microscope, amplifier, micromanipulators, perfusion system)
-
Borosilicate glass capillaries
-
Pipette puller and microforge
-
Extracellular (bath) solution (e.g., physiological saline)
-
Intracellular (pipette) solution (e.g., K-gluconate based)
-
This compound
-
Data acquisition and analysis software
Protocol:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 3-6 MΩ when filled with intracellular solution. Fire-polish the tip to ensure a smooth surface for sealing.
-
Solution Preparation:
-
Prepare and filter the extracellular and intracellular solutions. A typical intracellular solution for recording membrane potential contains (in mM): 140 K-gluconate, 10 HEPES, 10 NaCl, 1 MgCl₂, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.
-
Prepare this compound solutions in the extracellular solution.
-
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Seal Formation:
-
Fill a micropipette with intracellular solution and mount it on the headstage.
-
Under visual guidance, carefully approach a target cell with the pipette tip.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
-
Baseline Recording: In current-clamp mode, record the resting membrane potential of the cell.
-
This compound Application: Switch the perfusion to the extracellular solution containing the desired concentration of this compound.
-
Recording Depolarization: Continuously record the membrane potential to observe the depolarization induced by this compound.
-
Data Analysis:
-
Use electrophysiology software to analyze the recorded voltage traces.
-
Measure the peak depolarization, the rate of depolarization, and the duration of the effect.
-
Conclusion
The choice of technique for measuring this compound-induced membrane depolarization depends on the specific research question, required throughput, and available resources. Fluorescence-based assays offer a convenient and scalable method for screening and qualitative analysis. High-throughput systems like the FLIPR provide a robust platform for large-scale screening and pharmacological profiling. For detailed mechanistic studies and the highest level of precision, patch-clamp electrophysiology remains the unparalleled gold standard. By selecting the appropriate methodology, researchers can effectively investigate the profound effects of this compound on cellular electrophysiology.
References
- 1. This compound induces two dose-dependent conductances in Xenopus oocytes. Comparison with nystatin effects as a pore inductor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Live Imaging of Planarian Membrane Potential Using DiBAC4(3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces insertion of different ion channels into the Xenopus oocyte plasma membrane via Ca(2+)-stimulated exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journ.nu.edu.ly [journ.nu.edu.ly]
- 8. air.uniud.it [air.uniud.it]
- 9. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 10. Patch clamp protocols to study ion channel activity in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patch-clamp technique to study mitochondrial membrane biophysics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Is a Potential Selective Activator of the Endogenous Transient Receptor Potential Canonical Type 1 Channel in Xenopus laevis Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for Bioassay-Guided Fractionation of Maitotoxin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maitotoxins (MTXs) are a group of potent marine toxins produced by dinoflagellates of the genus Gambierdiscus. These complex polyether compounds are among the most toxic non-protein substances known and are implicated in ciguatera fish poisoning. The extreme potency and unique mode of action of maitotoxins, which involves the activation of calcium channels, make their analogues valuable tools for studying cellular signaling and potential leads for drug development.[1][2]
This document provides a detailed protocol for the bioassay-guided fractionation of maitotoxin analogues from crude algal extracts. The process involves a series of chromatographic separations, with each step guided by a biological assay to track the toxic activity, ultimately leading to the isolation of pure analogues for structural elucidation and further biological characterization.
Experimental Workflow
The overall workflow for bioassay-guided fractionation of this compound analogues is a systematic process that begins with the extraction of toxic compounds from their biological source and proceeds through rounds of separation and testing to isolate the active molecules.
Caption: Workflow for Bioassay-Guided Fractionation of this compound Analogues.
Experimental Protocols
Extraction of Crude Toxin
This protocol describes the initial extraction of toxins from Gambierdiscus spp. cell biomass.
Materials:
-
Lyophilized Gambierdiscus spp. cell pellet
-
Methanol (B129727) (MeOH), HPLC grade
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Resuspend the lyophilized cell pellet in 100% methanol.
-
Sonicate the suspension for 10 minutes in an ice bath to lyse the cells.
-
Centrifuge the lysate at 4,000 x g for 10 minutes to pellet cellular debris.
-
Carefully decant the methanolic supernatant containing the crude extract.
-
Repeat the extraction process on the pellet two more times to ensure complete extraction.
-
Pool the methanolic supernatants and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.[3][4]
Bioassay for this compound-like Activity
A functional bioassay is crucial for guiding the fractionation process. While in vivo mouse bioassays have been traditionally used, in vitro assays are increasingly employed for higher throughput and ethical considerations. A calcium influx assay is highly relevant for maitotoxins.
Materials:
-
Neuroblastoma (N2a) cells or other suitable cell line
-
Fluo-4 AM calcium indicator dye
-
Fetal Bovine Serum (FBS)-free cell culture medium
-
Multi-well fluorescence plate reader
-
Fractions from the chromatographic separation
Protocol:
-
Seed N2a cells in a 96-well black, clear-bottom plate and culture until a confluent monolayer is formed.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
Wash the cells with FBS-free medium to remove excess dye.
-
Dissolve an aliquot of each fraction in an appropriate solvent (e.g., methanol) and dilute in FBS-free medium.
-
Add the diluted fractions to the wells containing the dye-loaded cells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader (excitation ~488 nm, emission ~520 nm). An increase in fluorescence indicates an influx of intracellular calcium (iCa2+), suggesting the presence of this compound-like activity.[5]
Chromatographic Fractionation
A multi-step chromatographic approach is employed to purify the this compound analogues from the crude extract.
a. Liquid-Liquid Partitioning: This initial step separates highly polar compounds like maitotoxins from more lipophilic toxins.
Protocol:
-
Dissolve the crude methanolic extract in a biphasic solvent system, such as dichloromethane/methanol/water.
-
After thorough mixing and phase separation, the hydrophilic this compound-like compounds will partition into the aqueous-methanolic phase.[6]
-
Collect the aqueous-methanolic phase and test for activity using the bioassay.
b. Solid-Phase Extraction (SPE): SPE is used for initial cleanup and fractionation of the active hydrophilic extract.
Protocol:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the active hydrophilic extract onto the cartridge.
-
Elute with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect each fraction and test for bioactivity.
c. Flash Chromatography: The active fraction(s) from SPE are further purified using flash chromatography.
Protocol:
-
Pack a flash chromatography column with a suitable stationary phase (e.g., C18 silica).
-
Equilibrate the column with the initial mobile phase.
-
Load the active SPE fraction onto the column.
-
Elute with a gradient of an appropriate solvent system (e.g., acetonitrile/water).
-
Collect fractions and identify the active ones through bioassay.
d. Preparative High-Performance Liquid Chromatography (HPLC): The final purification step utilizes preparative HPLC to isolate the pure this compound analogues.
Protocol:
-
Use a preparative HPLC column (e.g., C18 or phenyl-hexyl).
-
Develop an isocratic or gradient elution method. The use of basic mobile phases has been shown to be essential for the elution of some this compound analogues.[6] Column temperature can also be a critical parameter for achieving good separation.[6]
-
Inject the active fraction from flash chromatography.
-
Collect the eluting peaks as individual fractions.
-
Confirm the purity and bioactivity of each fraction.
Structural Elucidation
The structure of the isolated pure analogues is determined using a combination of spectroscopic techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides information on the molecular weight and fragmentation patterns of the analogues.[6][7]
-
High-Resolution Mass Spectrometry (HR-MS): Allows for the determination of the elemental composition of the molecule.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.[3][4]
This compound Signaling Pathway
This compound exerts its toxic effects by activating calcium channels in the plasma membrane, leading to a massive influx of Ca2+ ions. This disruption of intracellular calcium homeostasis triggers a cascade of events culminating in cell death.
Caption: this compound-Induced Calcium Influx and Cell Death Pathway.
Data Presentation
Table 1: Toxicity Data of this compound Analogues
| Analogue | Source Organism | LD50 (µg/kg, i.p. in mice) | Reference |
| This compound-1 (MTX-1) | Gambierdiscus toxicus | 0.050 | [5] |
| This compound-7 (MTX-7) | G. honu CAWD242 | 0.235 | [3][4] |
Table 2: Mass Spectrometry Data for this compound Analogues
| Analogue | Ionization Mode | Observed m/z | Ion Type | Reference |
| This compound-1 (MTX-1) | -ESI | [M-2H]2- | Doubly charged deprotonated molecule | [6][7] |
| This compound-6 (MTX-6) | +ESI | [M+2H]2+ | Doubly charged protonated molecule | [6][7] |
| This compound-7 (MTX-7) | +ESI | [M+2H]2+ | Doubly charged protonated molecule | [6][7] |
Note: The exact m/z values can vary slightly depending on the instrument and experimental conditions.
Conclusion
The bioassay-guided fractionation approach is a powerful strategy for the discovery and isolation of novel this compound analogues. The combination of sensitive and relevant bioassays with advanced chromatographic and spectroscopic techniques allows for the efficient purification and characterization of these highly complex and potent natural products. The protocols and information provided herein serve as a comprehensive guide for researchers embarking on the challenging yet rewarding task of exploring the chemical diversity and biological activity of maitotoxins.
References
- 1. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Structural Characterization of Maitotoxins Produced by Toxic Gambierdiscus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Structural characterization of maitotoxins produced by toxic Gambierdiscus species - Bioeconomy Science Institute, AgResearch Group - Figshare [agresearch.figshare.com]
- 5. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Characterization of Maitotoxins Produced by Toxic Gambierdiscus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Maitotoxin Sample Preparation for Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maitotoxin (MTX) is a potent marine neurotoxin produced by dinoflagellates of the genus Gambierdiscus.[1][2] As one of the most toxic non-proteinaceous substances known, its detection and quantification are critical for seafood safety, marine ecology research, and drug development.[1][2] This document provides detailed protocols for the preparation of this compound samples from various matrices for analysis by liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific analytical technique.[1][2][3]
Overview of Sample Preparation Workflow
The successful analysis of this compound by mass spectrometry hinges on a robust sample preparation protocol that effectively extracts the analyte from complex matrices, removes interfering substances, and concentrates the toxin to detectable levels. The general workflow involves sample homogenization, extraction with organic solvents, purification through liquid-liquid partitioning and/or solid-phase extraction (SPE), and finally, reconstitution in a solvent compatible with LC-MS analysis.
Caption: General experimental workflow for this compound sample preparation.
Experimental Protocols
Protocol 1: Extraction of this compound from Algal Cultures (Gambierdiscus spp.)
This protocol is adapted from methodologies described for the extraction of toxins from dinoflagellate cultures.[4]
Materials:
-
Gambierdiscus cell pellet
-
Methanol (B129727) (MeOH), HPLC grade
-
Deionized water
-
Hexane (B92381), HPLC grade
-
Conical centrifuge tubes (50 mL)
-
Sonicator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
-
LC-MS vials
Procedure:
-
Cell Lysis: Resuspend the cell pellet (containing 1-3 million cells) in a solution of methanol:water:hexane (2:1:1) at a ratio of 10 mL per 1 million cells in a centrifuge tube.[4]
-
Sonicate the sample twice for 1 minute each to ensure complete cell disruption.[4]
-
Extraction: Centrifuge the disrupted cell suspension at 3200 x g for 10 minutes.[4]
-
Carefully transfer the supernatant to a clean separatory funnel.
-
Resuspend the remaining pellet in 10 mL of methanol:water:hexane (2:1:1), sonicate for 1 minute, and centrifuge again at 3200 x g for 10 minutes.[4]
-
Combine the second supernatant with the first in the separatory funnel.
-
Liquid-Liquid Partitioning: Allow the phases in the separatory funnel to separate. The upper hexane layer contains non-polar compounds, while the lower methanol/water layer contains the more polar maitotoxins.
-
Drain the lower aqueous phase into a clean collection flask.
-
Concentration: Evaporate the methanol from the collected aqueous phase using a rotary evaporator or a stream of nitrogen.
-
Final Preparation: The resulting aqueous extract can be further purified by SPE or directly prepared for LC-MS analysis by filtering through a 0.22 µm syringe filter and transferring to an LC-MS vial.
Protocol 2: Extraction of this compound from Fish Tissue
This protocol provides a general approach for extracting this compound from fish tissue, which can be adapted from methods used for related marine toxins like ciguatoxins.[1][2]
Materials:
-
Fish tissue, homogenized
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
Rotary evaporator or nitrogen evaporator
-
LC-MS vials
Procedure:
-
Extraction: To 1 g of homogenized fish tissue in a centrifuge tube, add 10 mL of methanol.
-
Vortex the sample vigorously for 2 minutes and then centrifuge at 4000 x g for 10 minutes.
-
Decant the methanol supernatant into a clean tube.
-
Repeat the extraction of the pellet with another 10 mL of methanol, vortex, and centrifuge.
-
Combine the methanol extracts.
-
Defatting (optional but recommended): Perform a liquid-liquid partitioning step by adding an equal volume of hexane to the methanol extract, vortexing, and allowing the phases to separate. Discard the upper hexane layer.
-
Solid-Phase Extraction (SPE) Clean-up: a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Load the methanol extract onto the conditioned SPE cartridge. c. Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities. d. Elute the this compound from the cartridge with 5 mL of methanol.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for your LC-MS method.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
Quantitative Data Summary
The following table summarizes typical parameters and performance metrics for the LC-MS/MS analysis of maitotoxins. Note that these values can vary depending on the specific instrumentation, sample matrix, and this compound analogue being analyzed.
| Parameter | Algal Culture Extract | Fish Tissue Extract | Reference |
| Extraction Solvent | Methanol:Water:Hexane (2:1:1) | Methanol | [4] |
| Purification Method | Liquid-Liquid Partitioning | SPE (C18) | [4][5] |
| LC Column | C18 Reverse Phase | C18 Reverse Phase | [1][2] |
| Mobile Phase | Acetonitrile/Water with modifiers | Acetonitrile/Water with modifiers | [1][2] |
| Ionization Mode | ESI Positive and/or Negative | ESI Positive and/or Negative | [5] |
| Limit of Detection (LOD) | Analyte and instrument dependent | Analyte and instrument dependent | |
| Limit of Quantification (LOQ) | Analyte and instrument dependent | Analyte and instrument dependent | |
| Recovery | Not consistently reported | Not consistently reported |
This compound's Impact on Cellular Signaling
This compound is known to be a potent activator of non-selective cation channels, leading to a massive influx of Ca²⁺ into the cytoplasm. This disruption of calcium homeostasis triggers a cascade of downstream cellular events, ultimately leading to cell death.
References
- 1. Development of an LC-MS/MS method to simultaneously monitor maitotoxins and selected ciguatoxins in algal cultures and P-CTX-1B in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Extraction and Identification of this compound and Ciguatoxin-Like Toxins from Caribbean and Pacific Gambierdiscus Using a New Functional Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Maitotoxins Produced by Toxic Gambierdiscus Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maitotoxin Solutions: Storage, Stability, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maitotoxin (MTX) is an exceptionally potent marine toxin produced by dinoflagellates of the genus Gambierdiscus.[1] As one of the most toxic non-protein substances known, its handling and use in research demand stringent safety protocols and well-defined procedures for storage to ensure its stability and the integrity of experimental results. This compound's primary mechanism of action involves the activation of calcium channels, leading to a significant influx of Ca²⁺ into the cytoplasm.[1] This property makes it a valuable tool in studying calcium signaling pathways. These application notes provide detailed protocols for the proper storage, handling, and assessment of the stability of this compound solutions, along with an overview of its signaling mechanism.
Proper Storage and Stability of this compound Solutions
The stability of this compound is critical for obtaining reproducible experimental results. While comprehensive quantitative data on its degradation kinetics are not extensively published, the following recommendations are based on best practices for large, complex polyether toxins and available product information.
Recommended Storage Conditions and Solvents
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage, maintaining the toxin at -20°C is highly recommended.[3] To prevent adsorption to container surfaces, especially in aqueous solutions, the use of specific solvents is advised.[3]
Table 1: Recommended Storage Conditions and Expected Stability of this compound Solutions
| Solvent | Concentration Range | Storage Temperature | Expected Long-Term Stability (≥ 1 year) | Notes |
| Methanol (B129727) (anhydrous) | 1-10 mM | -20°C | High | Recommended for creating stock solutions. Minimize water content. |
| Dimethyl Sulfoxide (DMSO) | 1-10 mM | -20°C | High | Ensure use of anhydrous DMSO to prevent degradation. |
| Aqueous Acetonitrile (B52724) (90%) | 1-10 mM | -20°C | Moderate to High | Suitable for intermediate stock solutions. |
| Water:Acetonitrile (1:1) | 1-10 mM | -20°C | Moderate to High | A good alternative for intermediate dilutions. |
| Aqueous Buffers | pH dependent | -20°C (short-term) | Low to Moderate | Prepare fresh for each experiment. This compound is more stable in alkaline solutions.[4] |
Disclaimer: The stability information is based on general knowledge of similar compounds. It is strongly recommended to perform periodic quality control of this compound solutions.
Factors Affecting Stability
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. Therefore, it is crucial to store solutions at or below -20°C and minimize time at room temperature.
-
pH: this compound is reported to be more stable in alkaline solutions.[4] Acidic conditions may lead to hydrolysis and loss of activity.
-
Solvent: The choice of solvent is critical. While soluble in polar solvents like water, its propensity to adhere to glass and plastic surfaces in aqueous solutions can lead to a decrease in the effective concentration.[3] The use of methanol, DMSO, or aqueous acetonitrile is recommended to mitigate this issue.[3]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can contribute to degradation. It is advisable to aliquot stock solutions into smaller, single-use volumes.
Safety and Handling Protocols
This compound is a highly hazardous substance and must be handled with extreme caution in a laboratory setting equipped for handling potent toxins.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Lab Coat: A dedicated lab coat should be worn.
-
Eye Protection: Safety goggles or a face shield are essential.
-
Respiratory Protection: A respirator should be used to avoid inhalation, especially when handling the powdered form or creating aerosols.[3]
Decontamination and Waste Disposal:
-
All surfaces and equipment contaminated with this compound should be decontaminated with 1N HCl.[3]
-
All liquid and solid waste containing this compound must be treated as hazardous and disposed of in accordance with institutional and national regulations.
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solutions using HPLC
This protocol outlines a general method for assessing the stability of this compound solutions over time.
Materials:
-
This compound solution in the solvent of choice
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase HPLC column
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare aliquots of the this compound solution to be tested. Store them under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the this compound solution into the HPLC system.
-
HPLC Conditions:
-
Data Collection: Record the chromatogram and the peak area of the this compound peak.
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot and analyze it using the same HPLC method.
-
Stability Calculation: Compare the peak area of the this compound peak at each time point to the initial peak area at time zero. A decrease in peak area indicates degradation. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100
Protocol 2: Functional Assessment of this compound Activity using a Calcium Flux Assay
This protocol describes a cell-based assay to determine the biological activity of this compound solutions, which can be used as an indicator of its stability.
Materials:
-
Cell culture medium and supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]
-
Fluorescence plate reader with an injection manifold.
-
This compound solutions to be tested.
Procedure:
-
Cell Culture: Culture the neuroblastoma cells in appropriate flasks until they reach the desired confluency.
-
Cell Seeding: Seed the cells into a 96-well or 384-well black-walled imaging plate and culture until they form a confluent monolayer.[6]
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Remove the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.[6]
-
-
Baseline Fluorescence Measurement:
-
Wash the cells with a physiological salt solution to remove excess dye.
-
Place the plate in the fluorescence plate reader and record the baseline fluorescence for a short period (e.g., 10-30 seconds).[6]
-
-
This compound Addition and Signal Detection:
-
Using the plate reader's injector, add the this compound solution to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 5-10 minutes).[6]
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of Ca²⁺ into the cells.
-
Compare the fluorescence response of aged this compound solutions to that of a freshly prepared standard to assess any loss of activity.
-
This compound Signaling Pathway and Experimental Workflow
This compound-Induced Calcium Influx Pathway
This compound exerts its potent biological effects by disrupting intracellular calcium homeostasis. The primary mechanism involves the activation of non-selective cation channels in the plasma membrane, leading to a massive influx of extracellular Ca²⁺.[7][8] It has been proposed that this compound may bind to and convert the plasma membrane Ca²⁺ ATPase (PMCA) into an ion channel.[1] This sustained elevation of intracellular Ca²⁺ can trigger a cascade of downstream events, including neurotransmitter release, hormone secretion, and ultimately, cell death.[1][6][9]
Caption: this compound signaling pathway leading to increased intracellular calcium.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound solutions, combining both analytical and functional assays.
Caption: Workflow for assessing the chemical and functional stability of this compound solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spo.nmfs.noaa.gov [spo.nmfs.noaa.gov]
- 6. Rapid Extraction and Identification of this compound and Ciguatoxin-Like Toxins from Caribbean and Pacific Gambierdiscus Using a New Functional Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound activates a nonselective cation channel and stimulates Ca2+ entry in MDCK renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Maitotoxin Experiments
This guide provides troubleshooting advice and frequently asked questions for researchers working with maitotoxin (MTX).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (MTX) is an extremely potent marine toxin produced by the dinoflagellate Gambierdiscus toxicus.[1][2] Its primary mechanism of action is the activation of calcium channels, leading to a significant increase in cytosolic Ca²⁺ levels.[3] This influx of calcium can trigger a variety of downstream cellular events, ultimately leading to cell death.[3]
Q2: Which cell lines are recommended for this compound experiments?
A2: Several cell lines are sensitive to this compound. Neuroblastoma cell lines such as Neuro-2a (N2a) and SH-SY5Y are commonly used.[4][5] Fibroblastic cell lines like L929, 3T3, and BHK-21 C13, as well as human lymphocytes (Jurkat D), have also been shown to be sensitive.[6][7] The choice of cell line can influence the observed cytotoxicity and IC50 values.[6][8]
Q3: How should I handle and store this compound?
A3: this compound is a highly toxic substance and should be handled with extreme care, using appropriate personal protective equipment, including gloves and a respirator.[1] It is a water-soluble polyether.[9] For storage, it is recommended to keep it at -20°C.[1] Aqueous solutions of this compound may adsorb to container surfaces; therefore, solvents such as 90% aqueous acetonitrile, a 1:1 mixture of water and acetonitrile, or DMSO are recommended for preparing stock solutions.[1] Some studies have indicated that this compound can be unstable in culture medium over time.[6]
Q4: What are the different analogs of this compound, and how do they differ?
A4: Several analogs of this compound have been identified, including MTX-1, MTX-2, MTX-3, and MTX-4.[4][5][10] These analogs can differ in their degree of sulfation and other structural modifications, which can affect their biological activity and potency.[4] For example, MTX-1 and MTX-3 are disulfated, while MTX-2 is monosulfated.[4] The presence of different analogs in a sample can lead to variability in experimental results.
Troubleshooting Guides
Cytotoxicity Assays (e.g., LDH, MTT)
Problem: High background in LDH assay.
-
Possible Cause: The culture medium, particularly the serum, may have high inherent LDH activity.
-
Solution:
Problem: Inconsistent or non-reproducible cytotoxicity results.
-
Possible Cause 1: Uneven cell plating. Variations in cell number across wells can lead to inconsistent results.
-
Solution 1: Ensure you have a single-cell suspension before plating and mix the cell suspension between pipetting to prevent settling.
-
Possible Cause 2: this compound instability. this compound may degrade in the culture medium over the course of a long incubation period.
-
Solution 2: Consider shorter incubation times. One study noted that the IC50 was lower after 3 hours of exposure compared to 24 hours, suggesting instability.[6]
-
Possible Cause 3: Inconsistent this compound concentration. Adsorption of the toxin to plasticware can reduce the effective concentration.
-
Solution 3: Use low-adhesion plasticware and prepare fresh dilutions of this compound for each experiment.
Problem: Low signal or no detectable cytotoxicity.
-
Possible Cause 1: Low cell density. Insufficient cell numbers will result in a low signal.
-
Solution 1: Optimize the cell seeding density for your specific cell line and assay duration.[11]
-
Possible Cause 2: Insufficient incubation time. The cytotoxic effects of this compound may not be apparent after very short incubation times.
-
Solution 2: Perform a time-course experiment to determine the optimal incubation time for your cell line and this compound concentration.
Calcium Influx Assays
Problem: Low fluorescent signal in Fluo-4 AM assay.
-
Possible Cause 1: Inefficient dye loading.
-
Solution 1:
-
Ensure that the Fluo-4 AM is properly dissolved and at the correct concentration.
-
Optimize the incubation time and temperature for dye loading. Typically, 15-30 minutes at 37°C followed by 15-30 minutes at room temperature is recommended.[13]
-
Consider using a loading buffer that contains a mild detergent like Pluronic F-127 to improve dye solubility and cell loading.[14]
-
-
Possible Cause 2: Dye extrusion. Some cell types actively pump the dye out of the cytoplasm.
-
Solution 2: Add probenecid (B1678239) to the loading buffer to inhibit anion exchange pumps that can remove the dye.[13][14]
Problem: High background fluorescence.
-
Possible Cause: Autofluorescence from the culture medium or the cells themselves.
-
Solution:
-
Wash the cells with a physiological buffer after dye loading to remove excess dye and medium.[13]
-
Use a phenol (B47542) red-free medium during the assay.
-
Some kits provide a background suppressor solution to quench extracellular fluorescence.[13]
-
Problem: Rapid signal decay or photobleaching.
-
Possible Cause: Excessive exposure to the excitation light source.
-
Solution:
-
Reduce the intensity and/or duration of the excitation light.
-
Use an anti-fade reagent if performing fixed-cell imaging.
-
Quantitative Data Summary
Table 1: this compound IC50 Values in Different Cell Lines
| Cell Line | Assay | Incubation Time | IC50 | Reference |
| N18 (neuroblastoma) | Cell counting | 3h | 0.001-0.002 MU/ml | [6] |
| L929 (fibroblast) | Neutral Red | 3h | 0.002-0.01 MU/ml | [6] |
| 3T3 (fibroblast) | Neutral Red | 3h | 0.005-0.015 MU/ml | [6] |
| BHK21 C13 (fibroblast) | Neutral Red | 3h | 0.02-0.08 MU/ml | [6] |
| FR3T3 (fibroblast) | Neutral Red | 3h | 0.08 MU/ml | [6] |
*MU: Mouse Unit
Table 2: this compound LD50 Values in Mice
| Administration Route | LD50 | Reference |
| Intraperitoneal (i.p.) | 0.05 µg/kg | [5] |
| Intraperitoneal (i.p.) | < 0.2 µg/kg | [2] |
| Intraperitoneal (i.p.) | 0.13 µg/kg | [2] |
| Intraperitoneal (i.p.) | 0.235 µg/kg (MTX-7) | [15] |
| Oral | No toxicity at 155.8 µg/kg (MTX-7) | [15] |
Experimental Protocols
LDH Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and appropriate controls (e.g., vehicle control, positive control for maximum LDH release).
-
Incubation: Incubate the plate for the desired period (e.g., 3, 6, 12, or 24 hours) at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the supernatant plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance.
Calcium Influx Assay using Fluo-4 AM
This protocol is a general guideline for measuring calcium influx in adherent cells.
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a physiological buffer (e.g., HBSS) containing probenecid.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 15-30 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[13]
-
-
Washing: Wash the cells with buffer to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~525 nm).
-
This compound Addition: Add this compound at the desired concentration.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals to record the calcium influx over time.
Visualizations
Caption: this compound signaling pathway.
Caption: LDH cytotoxicity assay workflow.
Caption: Calcium influx assay workflow.
References
- 1. 59392-53-9・this compound・131-19011[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Extraction and Identification of this compound and Ciguatoxin-Like Toxins from Caribbean and Pacific Gambierdiscus Using a New Functional Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 7. Cytotoxic quantification of this compound-like activity from the dinoflagellate Gambierdiscus toxicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the this compound-induced calcium influx pathway from human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicity Screening of a Gambierdiscus australes Strain from the Western Mediterranean Sea and Identification of a Novel this compound Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Maitotoxin Concentration for Calcium Influx Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing maitotoxin (MTX) for studying calcium influx. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce calcium influx?
A1: this compound (MTX) is an extremely potent marine toxin produced by the dinoflagellate Gambierdiscus toxicus.[1] It is one of the most toxic non-protein substances known.[1] MTX induces a massive influx of calcium (Ca²⁺) into cells by activating non-selective cation channels in the plasma membrane.[2] This leads to a rapid and sustained increase in intracellular Ca²⁺ concentration. While the exact molecular target is still under investigation, it is suggested that MTX may bind to and convert the plasma membrane Ca²⁺ ATPase (PMCA) into an ion channel.[1] It is important to note that MTX is not a direct activator of voltage-gated calcium channels, but their secondary activation can occur due to membrane depolarization caused by the initial cation influx.[2]
Q2: What are the typical concentration ranges of this compound used in calcium influx studies?
A2: this compound is incredibly potent, and effective concentrations are typically in the picomolar (pM) to low nanomolar (nM) range. The optimal concentration is highly dependent on the cell type, cell density, and the specific assay being used. It is crucial to perform a dose-response curve to determine the optimal concentration for your experimental setup. See the table below for recommended starting concentrations for various cell lines.
Q3: What are the primary challenges when working with this compound?
A3: The primary challenges when working with this compound are its extreme toxicity and the narrow window between the concentration that induces a measurable calcium influx and the concentration that causes rapid cell death (cytotoxicity).[3] Overexposure to MTX can lead to membrane blebbing, ATP depletion, and ultimately cell lysis, compromising the integrity of the experiment.[1][3] Therefore, careful optimization of the concentration and exposure time is critical.
Q4: How stable is this compound in solution?
A4: this compound is a large, complex molecule. For optimal results, it is recommended to prepare fresh dilutions from a concentrated stock solution for each experiment. Stock solutions in appropriate solvents (e.g., DMSO or ethanol) should be stored at -20°C or below and aliquoted to avoid repeated freeze-thaw cycles. The stability of MTX in aqueous solutions at working concentrations can be limited, so it is best to use it shortly after dilution.
Data Presentation: Recommended Starting Concentrations
The following table provides recommended starting concentration ranges for this compound in calcium influx studies for various cell lines. It is imperative to perform a dose-response analysis to determine the optimal concentration for your specific experimental conditions.
| Cell Line | Recommended Starting Concentration Range (M) | Notes |
| CHO (Chinese Hamster Ovary) | 1 x 10⁻¹¹ - 5 x 10⁻¹⁰ | MTX has been shown to induce a concentration-dependent increase in intracellular Ca²⁺. |
| PC12 (Rat Pheochromocytoma) | 1 x 10⁻¹⁰ - 1 x 10⁻⁹ | A concentration of 10⁻⁸ g/mL (~3 x 10⁻⁹ M) has been shown to cause a profound Ca²⁺ influx.[4] |
| HIT-T15 (Hamster Insulinoma) | 1 x 10⁻⁹ - 2 x 10⁻⁷ | A concentration of 200 nM was used to induce a sustained increase in intracellular free calcium.[2] |
| Human Skin Fibroblasts | 1 x 10⁻¹³ - 1 x 10⁻¹² | Exhibits a high-affinity response with a half-activation constant around 450 fM.[5] |
| MCF-7 (Human Breast Cancer) | 1 x 10⁻¹⁰ - 1 x 10⁻⁹ | Cytotoxic effects are observed in this range within 2-4 hours. For calcium influx, a lower concentration and shorter incubation time should be used.[6] |
| Jurkat (Human T lymphocyte) | 1 x 10⁻¹⁰ - 5 x 10⁻⁹ | Has been used to measure this compound-induced increases in intracellular Ca²⁺.[7] |
| Rat Hepatocytes | 1 x 10⁻¹¹ - 1 x 10⁻¹⁰ | A TD50 of 80 pM was reported for cell death at 24 hours.[3] Shorter-term calcium influx studies should use concentrations in this range or lower. |
Troubleshooting Guide
This guide addresses common issues encountered during this compound-induced calcium influx experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal (No Ca²⁺ Influx) | This compound concentration is too low. | Perform a dose-response curve with a wider concentration range (e.g., from 10 pM to 10 nM). |
| This compound has degraded. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. | |
| Inadequate loading of calcium indicator dye. | Optimize dye loading concentration and incubation time. Ensure cells are washed properly to remove extracellular dye. | |
| Cell health is poor. | Use healthy, actively dividing cells. Check cell viability before and after the experiment. | |
| High Background Signal | Excessive extracellular calcium indicator dye. | Ensure thorough washing of cells after dye loading. |
| Autofluorescence of cells or compounds. | Run a control without the calcium indicator dye to measure background fluorescence. | |
| Cells are stressed or dying. | Handle cells gently during preparation and plating. Ensure optimal culture conditions. | |
| Rapid Cell Death/Lysis | This compound concentration is too high. | Significantly reduce the this compound concentration. The cytotoxic concentration can be very close to the effective concentration for Ca²⁺ influx. |
| Prolonged exposure to this compound. | Reduce the incubation time with this compound. Monitor calcium influx in real-time to capture the initial response before cell death occurs. | |
| Inconsistent Results Between Wells/Replicates | Uneven cell plating. | Ensure a homogenous single-cell suspension before plating and allow cells to settle evenly. |
| Inaccurate pipetting of this compound or other reagents. | Use calibrated pipettes and ensure proper mixing of reagents in each well. | |
| Edge effects in the microplate. | Avoid using the outermost wells of the microplate, or fill them with media to maintain humidity. |
Experimental Protocols
Detailed Methodology: this compound-Induced Calcium Influx Assay using a Fluorescent Plate Reader
This protocol provides a general framework. All steps should be optimized for your specific cell line and experimental setup.
1. Reagent Preparation:
-
Cell Culture Medium: Appropriate for your cell line.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1 mM CaCl₂, pH 7.4.
-
This compound Stock Solution: Prepare a 1 mM stock solution in a suitable solvent (e.g., ethanol) and store at -20°C in small aliquots.
-
Calcium Indicator Dye Stock Solution: Prepare a 1 mM stock solution of a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) in anhydrous DMSO.
-
Pluronic F-127: Prepare a 20% (w/v) solution in DMSO.
2. Cell Preparation:
-
Plate cells in a 96-well, black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.
3. Calcium Indicator Dye Loading:
-
Prepare the dye loading solution by diluting the calcium indicator stock solution and Pluronic F-127 in the assay buffer. A typical final concentration is 1-5 µM for the dye and 0.02-0.04% for Pluronic F-127.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with the assay buffer to remove any extracellular dye. After the final wash, leave a sufficient volume of assay buffer in the wells for the experiment.
4. This compound Stimulation and Data Acquisition:
-
Prepare serial dilutions of this compound in the assay buffer at 2X the final desired concentration.
-
Set the parameters of the fluorescent plate reader (e.g., excitation/emission wavelengths for the chosen dye, kinetic read mode).
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the this compound dilutions to the wells.
-
Immediately begin recording the fluorescence signal over time (e.g., every 1-5 seconds for 5-15 minutes).
5. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the fluorescence signal to the baseline reading (F/F₀).
-
Plot the change in fluorescence over time to visualize the calcium influx.
-
Determine key parameters such as the peak fluorescence, time to peak, and area under the curve.
-
Generate a dose-response curve by plotting the peak fluorescence against the this compound concentration.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Calcium Influx
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced liver cell death involving loss of cell ATP following influx of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Ca2+ channel activator candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the this compound-induced calcium influx pathway from human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cytotoxic quantification of this compound-like activity from the dinoflagellate Gambierdiscus toxicus - PubMed [pubmed.ncbi.nlm.nih.gov]
maitotoxin stability issues in experimental buffers
Welcome to the technical support center for maitotoxin (MTX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings, with a focus on addressing stability issues in various buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: this compound should be stored at -20°C.[1] It is often supplied as a film or solid. To prevent adsorption to container surfaces, it is not recommended to store it in simple aqueous solutions.[1] For long-term storage, it is advisable to use solvents such as 90% aqueous acetonitrile, a 1:1 (v/v) mixture of water and acetonitrile, or dimethyl sulfoxide (B87167) (DMSO).[1]
Q2: How should I safely handle this compound in the laboratory?
A2: this compound is an extremely potent toxin and must be handled with extreme care in a designated workspace. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Avoid inhalation of any aerosols or dust. All handling should be performed in a well-ventilated area or a fume hood. After use, all contaminated labware and solutions should be inactivated.
Q3: How can I inactivate this compound for disposal?
A3: To inactivate this compound, it is recommended to use a 1N solution of hydrochloric acid (HCl).[1] All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated with 1N HCl followed by a rinse with an appropriate solvent.
Q4: What is the general solubility of this compound?
A4: this compound is soluble in a variety of polar solvents. These include water, methanol, ethanol, DMSO, aqueous acetonitrile, and 1-butanol (B46404) saturated with water.[2]
Troubleshooting Guide
Issue 1: I am observing a loss of this compound activity in my experiments.
Possible Cause 1: Adsorption to container surfaces.
-
Troubleshooting Step: this compound is known to adsorb to the surfaces of plastic and glass containers, especially when stored in dilute aqueous solutions.[1] This can lead to a significant decrease in the effective concentration of the toxin. It is recommended to prepare stock solutions in solvents like 90% aqueous acetonitrile, 1:1 water/acetonitrile, or DMSO.[1] When preparing working solutions in aqueous buffers, do so as close to the time of the experiment as possible. Using low-adsorption plasticware may also help mitigate this issue.
Possible Cause 2: Degradation of the toxin.
-
Troubleshooting Step: While specific data on the stability of this compound in various buffers is limited, it is known to be relatively stable under alkaline conditions. Conversely, its stability may be compromised in acidic conditions over time. For disposal and inactivation, 1N HCl is effective, suggesting that low pH can lead to degradation.[1] If your experimental buffer is acidic, consider preparing the this compound solution immediately before use and minimizing the incubation time.
Issue 2: I suspect my this compound solution is forming aggregates or precipitating.
Possible Cause 1: Poor solubility in the experimental buffer.
-
Troubleshooting Step: this compound is a large and complex molecule. While it is soluble in polar solvents, introducing it into a physiological buffer with a high salt concentration could potentially lead to aggregation or precipitation. When preparing working solutions, it is crucial to ensure that the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not cause the toxin to precipitate. A common practice for in vivo studies is to dry down an aliquot of a methanolic stock solution and redissolve the residue in a solution containing a surfactant, such as 1% Tween 60 in normal saline.[3] This approach may also be adaptable for in vitro assays where buffer compatibility is a concern.
Possible Cause 2: Interaction with buffer components.
-
Troubleshooting Step: Currently, there is limited information on specific interactions between this compound and common buffer components. If you suspect an interaction, consider preparing your working solution in a simpler buffer system or in the recommended storage solvents and adding it directly to your experimental setup at the final concentration, ensuring rapid mixing.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a this compound stock solution.
Materials:
-
This compound (solid/film)
-
Solvent: 90% aqueous acetonitrile, 1:1 (v/v) water:acetonitrile, or DMSO
-
Low-adsorption microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the desired volume of the chosen solvent (e.g., 90% aqueous acetonitrile) to the vial to achieve the target stock concentration.
-
Gently vortex or pipette up and down to ensure the this compound is fully dissolved.
-
Aliquot the stock solution into low-adsorption microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Concentration | Storage Temperature | Notes |
| Aqueous Acetonitrile | 90% | -20°C | Recommended to prevent adsorption.[1] |
| Water:Acetonitrile | 1:1 (v/v) | -20°C | Recommended to prevent adsorption.[1] |
| DMSO | 100% | -20°C | Recommended to prevent adsorption.[1] |
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
This protocol describes the preparation of a working solution from a stock solution for use in cell-based assays.
Materials:
-
This compound stock solution (from Protocol 1)
-
Experimental buffer (e.g., cell culture medium, physiological saline)
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution in the experimental buffer to achieve the desired final concentration.
-
Perform dilutions immediately before adding the solution to the cells to minimize the risk of degradation or adsorption.
-
When diluting from an organic solvent stock, ensure the final concentration of the solvent in the assay is low enough to not affect the cells. A vehicle control with the same final solvent concentration should always be included in the experiment.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
This compound exerts its potent biological effects primarily by activating calcium channels in the plasma membrane.[4] This leads to a massive influx of Ca²⁺ ions into the cytoplasm, disrupting intracellular calcium homeostasis and triggering a cascade of downstream cellular events.
Caption: this compound signaling pathway.
General Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical workflow for preparing this compound solutions and conducting a cell-based experiment.
Caption: Experimental workflow with this compound.
References
- 1. 59392-53-9・this compound・131-19011[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound [bionity.com]
Technical Support Center: Mitigating Maitotoxin Cytotoxicity in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of maitotoxin (MTX) in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it cytotoxic?
This compound (MTX) is one of the most potent marine toxins known, produced by the dinoflagellate Gambierdiscus toxicus.[1][2] Its cytotoxicity stems from its ability to cause a massive and sustained influx of calcium ions (Ca2+) into the cytoplasm of cells.[1][3][4] This dramatic increase in intracellular Ca2+ disrupts cellular homeostasis, leading to a cascade of detrimental events including membrane blebbing, activation of degradative enzymes like calpains, and ultimately, cell death through necrosis.[3][5][6]
Q2: What is the primary molecular mechanism of this compound's action?
This compound activates non-selective cation channels in the plasma membrane, which allows for the significant influx of Ca2+.[1][7][8][9] While initially thought to be an activator of voltage-dependent calcium channels, it is now understood that MTX acts on non-voltage-activated ion channels.[1][9] Some studies suggest that the transient receptor potential canonical type 1 (TRPC1) channel may be involved in its effect.[7]
Q3: Can this compound-induced cytotoxicity be reversed?
Complete reversal of this compound-induced cytotoxicity is challenging, especially in long-term cultures where prolonged exposure can lead to irreversible cellular damage. However, timely intervention with specific inhibitors can prevent or attenuate the toxic effects. For instance, the addition of U73343 shortly after MTX exposure has been shown to rescue some cells from oncotic cell death, although a portion of these rescued cells may later undergo apoptosis.[6][10]
Q4: Are there any known inhibitors of this compound cytotoxicity?
Yes, several compounds have been shown to inhibit this compound-induced effects. These primarily include various types of calcium channel blockers and other agents that interfere with the Ca2+ influx. Imidazoles (e.g., econazole, miconazole, SKF 96365), diphenylbutylpiperidines (e.g., fluspirilene, penfluridol), and the NHE1 inhibitor 5-(N-ethyl-N-isopropyl)-amiloride (EIPA) have demonstrated inhibitory activity.[11][12] Brevetoxins and synthetic fragments of this compound have also been shown to inhibit MTX-induced Ca2+ influx.[13]
Troubleshooting Guides
Issue 1: Rapid Cell Death Observed in Culture Following this compound Treatment
Symptoms:
-
Widespread cell lysis and detachment within hours of MTX application.
-
Drastic decrease in cell viability as measured by assays like MTT or LDH release.[14][15]
-
Observation of membrane blebbing under microscopy.[16]
Possible Causes:
-
Excessive this compound Concentration: this compound is extremely potent, with cytotoxic effects observed at picomolar to nanomolar concentrations.[15][17]
-
High Extracellular Calcium: The cytotoxic effects of this compound are dependent on the presence of extracellular calcium.[1][15][18]
-
Sensitive Cell Line: Different cell lines exhibit varying sensitivities to this compound.[19]
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal, non-lethal concentration for your specific cell line and experimental goals. Start with a very low concentration range (e.g., pM) and titrate upwards.
-
Modulate Extracellular Calcium: If permissible for your experimental design, temporarily reduce the concentration of extracellular calcium in the culture medium to mitigate the initial shock of Ca2+ influx.
-
Screen for Resistant Cell Lines: If feasible, test different cell lines to identify one with a more robust phenotype against this compound-induced cytotoxicity.
-
Implement Inhibitor Treatment: Co-incubate cells with a known inhibitor of this compound-induced Ca2+ influx. Refer to the inhibitor data table below for guidance.
Inhibitor Efficacy Against this compound-Induced Calcium Influx
| Inhibitor Class | Example Inhibitor | Target | IC50 / Effective Concentration | Reference |
| Imidazoles | SKF 96365 | Non-selective cation channels | 0.56 - 3 µM | [11] |
| Diphenylbutylpiperidines | Fluspirilene | Calcium channels | 2 - 4 µM | [11] |
| Phenylalkylamines | Verapamil | L-type calcium channels | Less potent than imidazoles | [11][15] |
| NHE Inhibitor | EIPA | Sodium-Hydrogen Exchanger 1 (NHE1) | Concentration-dependent prevention | [12] |
| Brevetoxins | Brevetoxin B (PbTx2) | MTX-binding site (putative) | EC50 of 13 µM | [13] |
Issue 2: Sub-lethal Cytotoxicity Affecting Long-Term Experimental Readouts
Symptoms:
-
Gradual decline in cell proliferation or metabolic activity over several days.
-
Alterations in cell morphology that are not immediate cell death (e.g., changes in cell shape).
-
Inhibition of cell cycle progression.[20]
Possible Causes:
-
Chronic Calcium Overload: Even low concentrations of this compound can lead to a sustained, low-level increase in intracellular Ca2+, which can be detrimental over time.
-
Secondary Cellular Stress: Prolonged elevation of intracellular Ca2+ can trigger secondary stress pathways, including activation of proteases like calpain and disruption of mitochondrial function.[5][15]
-
Cell Cycle Arrest: this compound can cause cell cycle arrest at the G1/S and G2/M transitions.[20]
Troubleshooting Steps:
-
Intermittent Toxin Exposure: Instead of continuous exposure, consider a pulsed treatment with this compound followed by a recovery period in toxin-free medium.
-
Utilize a Calpain Inhibitor: To mitigate the effects of downstream protease activation, consider co-treatment with a calpain inhibitor, such as Calpain Inhibitor II.[5]
-
Monitor Mitochondrial Health: Employ assays to monitor mitochondrial membrane potential and ATP production to assess the impact on cellular energy metabolism.[15]
-
Analyze Cell Cycle Progression: Use flow cytometry to analyze the cell cycle distribution of your cell population and determine if a block is occurring.
Experimental Protocols
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures for assessing cell viability.[14][21]
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for MTX).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 2: Measurement of Intracellular Calcium Influx using a Fluorescent Indicator
This protocol outlines the use of a Ca2+-sensitive fluorescent dye to measure changes in intracellular calcium concentration.[17]
Materials:
-
Cells cultured on glass coverslips or in a black-walled, clear-bottom 96-well plate
-
Fluo-4 AM or Fura-2 AM fluorescent calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound solution
-
Fluorescence microscope or plate reader with fluorescence capabilities
Procedure:
-
Load the cells with the calcium indicator (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading before adding the toxin.
-
Add the desired concentration of this compound to the cells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an influx of intracellular Ca2+.
-
For experiments with inhibitors, pre-incubate the cells with the inhibitor for a specified time before adding this compound.
Visualizations
Caption: this compound-induced cytotoxicity signaling pathway.
Caption: Workflow for assessing this compound inhibition.
References
- 1. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 59392-53-9 | Benchchem [benchchem.com]
- 5. This compound induces calpain but not caspase-3 activation and necrotic cell death in primary septo-hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of this compound-induced oncotic cell death reveals zeiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound, a cationic channel activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blockade of this compound-induced oncotic cell death reveals zeiosis | HealthData.gov [healthdata.gov]
- 11. This compound-elicited calcium influx in cultured cells. Effect of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of the sodium hydrogen exchanger in this compound-induced cell death in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of this compound-induced Ca2+ influx in rat glioma C6 cells by brevetoxins and synthetic fragments of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review [mdpi.com]
- 15. This compound-induced liver cell death involving loss of cell ATP following influx of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selection of cytotoxic responses to this compound and okadaic acid and evaluation of toxicity of dinoflagellate extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a potent, general activator of phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 20. This compound, a calcium channel activator, inhibits cell cycle progression through the G1/S and G2/M transitions and prevents CDC2 kinase activation in GH4C1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity of mycotoxins evaluated by the MTT-cell culture assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Maitotoxin Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with maitotoxin (MTX), with a specific focus on mitigating its adhesion to labware.
Troubleshooting Guide: this compound Adhesion to Labware
This compound is a large, amphipathic molecule known for its potent biological activity and its tendency to adhere to surfaces, which can lead to inaccurate experimental results.[1] This guide provides a systematic approach to minimizing this compound loss due to non-specific binding.
Problem: Inconsistent or lower-than-expected this compound concentrations in experiments.
Hypothesis: this compound is adsorbing to the surface of labware (e.g., microplates, pipette tips, tubes), thereby reducing its effective concentration in solution.
| Potential Cause | Recommended Solution | Underlying Principle |
| Inappropriate Labware Material | Prioritize the use of polypropylene (B1209903) (PP) labware over polystyrene (PS) or glass for handling this compound solutions.[2] For highly sensitive applications, utilize commercially available low-binding microplates and tubes. | Polypropylene generally exhibits lower binding affinity for lipophilic compounds compared to polystyrene.[2] Low-binding surfaces are specially treated to be more hydrophilic, thus repelling hydrophobic molecules. |
| Suboptimal Solvent/Buffer Composition | Prepare and dilute this compound in solutions containing a non-ionic surfactant. A final concentration of 0.01% to 0.1% Tween® 20 is recommended. For cell-based assays, ensure the chosen surfactant concentration is not cytotoxic. | Non-ionic surfactants like Tween® 20 reduce hydrophobic interactions between this compound and plastic surfaces, thereby preventing adhesion.[3][4] |
| Absence of a Blocking Agent | For assays where it will not interfere with the experimental outcome, consider adding a blocking protein like Bovine Serum Albumin (BSA) to your buffers at a concentration of 0.1% to 1%. | BSA can coat the surface of the labware, preventing this compound from binding to the plastic.[5] |
| Improper Storage of Stock Solutions | Store this compound stock solutions in recommended solvents such as 90% aqueous acetonitrile, a 1:1 mixture of water and acetonitrile, or DMSO. Avoid storing in purely aqueous solutions for extended periods. | These organic solvents help to keep the lipophilic portions of the this compound molecule in solution and reduce its tendency to interact with hydrophobic plastic surfaces. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so "sticky" in laboratory settings?
A1: this compound is one of the largest known non-polymeric natural products with a complex structure that includes 32 fused ether rings, numerous hydroxyl groups, and two sulfate (B86663) esters, giving it an amphipathic nature.[1] Its large, lipophilic regions have a high affinity for the hydrophobic surfaces of many common plastics, leading to significant non-specific binding.
Q2: I am seeing variable results in my cell-based calcium influx assay. Could this be related to this compound adhesion?
A2: Yes, variability in results is a common consequence of this compound adhesion. If this compound binds to the wells of your microplate or your pipette tips, the actual concentration delivered to the cells can be significantly lower and more variable than intended. This can lead to inconsistent cellular responses.
Q3: Can I pre-coat my labware to prevent this compound from sticking?
A3: Yes, pre-incubating your labware (e.g., microplate wells) with a solution containing a blocking agent like BSA or a non-ionic surfactant like Tween® 20 can be an effective strategy. This pre-coating step saturates the non-specific binding sites on the plastic, making them unavailable for this compound to adhere to.
Q4: How should I properly handle and dispose of this compound and contaminated labware?
A4: this compound is extremely potent and should be handled with extreme caution in a designated area, preferably within a chemical fume hood or a certified biological safety cabinet.[6] Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and eye protection. All disposable labware that has come into contact with this compound should be considered hazardous waste and disposed of according to your institution's guidelines for toxic chemical waste. Decontaminate non-disposable items by soaking in a suitable inactivating solution, such as 1N HCl.
Experimental Protocols
Key Experiment: this compound-Induced Calcium Influx Assay
This protocol describes a common method for measuring changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cell Line: Neuro-2a (N2a) cells or other suitable cell lines (e.g., NIH 3T3).
-
This compound Stock Solution: Prepare in a recommended solvent (e.g., 90% aqueous acetonitrile).
-
Labware: Use polypropylene or low-binding 96-well black, clear-bottom microplates.
-
Fluorescent Calcium Indicator: Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES.
-
Additives (optional but recommended): Tween® 20 (final concentration 0.01%) or BSA (final concentration 0.1%).
Methodology:
-
Cell Seeding: Seed N2a cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer.
-
Remove the cell culture medium and wash the cells once with assay buffer.
-
Add the Fluo-4 AM loading solution to each well and incubate in the dark at 37°C for 30-60 minutes.
-
-
Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
This compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer, including the recommended additive (Tween® 20 or BSA).
-
Ensure thorough mixing at each dilution step.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Set the excitation and emission wavelengths for Fluo-4 (e.g., 488 nm excitation, 520 nm emission).
-
Record a baseline fluorescence reading for a few cycles.
-
Inject the this compound dilutions into the wells.
-
Continue to record the fluorescence signal over time to measure the increase in intracellular calcium.[7]
-
-
Data Analysis: Express the change in fluorescence as a fold increase over the baseline or as a percentage of the maximum response.
Visualizations
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow for a calcium influx assay.
Caption: Proposed signaling pathway for this compound-induced calcium influx.
Caption: Workflow for a this compound-induced calcium influx assay.
Caption: Troubleshooting logic for this compound adhesion issues.
References
- 1. The Molecular Basis of Toxins’ Interactions with Intracellular Signaling via Discrete Portals [mdpi.com]
- 2. chemtech-us.com [chemtech-us.com]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. Quantitation of the blocking effect of tween 20 and bovine serum albumin in ELISA microwells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plastics, endotoxins, and the Limulus amebocyte lysate test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces biphasic interleukin-1beta secretion and membrane blebbing in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting complex dose-response curves of maitotoxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with maitotoxin (MTX). It is designed to address common issues encountered during the interpretation of complex dose-response curves and the execution of related experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a biphasic or non-monotonic dose-response curve in my this compound cytotoxicity assay?
A biphasic dose-response to this compound is a known phenomenon and can be attributed to different cellular mechanisms being dominant at different concentrations of the toxin.[1][2]
-
At lower concentrations (e.g., ≤0.6 nM in murine macrophages): this compound can induce a more regulated, non-lytic cellular response. For instance, in inflammatory macrophages, this can lead to the processing and release of mature interleukin-1β (mIL-1β) without causing widespread cell death.[1][2]
-
At higher concentrations (e.g., >0.6 nM in murine macrophages): The cytotoxic effects of this compound become more pronounced, leading to cell lysis. This can result in the release of unprocessed cellular components, such as proIL-1β, and a general decrease in the measured signal in certain viability assays.[1][2]
This dual effect can create a dose-response curve where the initial response increases with the dose, but then decreases as the concentration becomes overtly cytotoxic.
Q2: My calcium influx assay shows a rapid and sustained increase in intracellular calcium upon this compound application. Is this expected?
Yes, this is the characteristic mechanism of action for this compound. MTX activates calcium channels, leading to a significant and sustained influx of extracellular Ca2+ into the cytosol.[3] This effect is observed in a wide variety of cell types. The increase in intracellular calcium is a primary trigger for the subsequent cellular events, including phosphoinositide breakdown and, at higher concentrations, cell death.[4][5][6]
Q3: What are the typical IC50 values for this compound?
The 50% inhibitory concentration (IC50) of this compound is highly dependent on the cell type and the assay used. For example, in cytotoxicity studies using a neutral red uptake assay, the IC50 can range from 0.001 to 0.08 Mouse Units (MU)/ml depending on the fibroblastic or neuroblastic cell line.[7] It is crucial to determine the IC50 empirically for your specific experimental system.
Q4: Can this compound's effects be blocked?
The influx of calcium elicited by this compound can be inhibited by certain calcium channel blockers. For example, manganese has been shown to block MTX-stimulated hormonal release.[5] Other blockers like econazole, miconazole, and SKF 96365 have also been reported to inhibit this compound-induced calcium influx.[8]
Troubleshooting Guides
Calcium Influx Assay
Issue: No or low signal in my calcium influx assay.
| Potential Cause | Troubleshooting Step |
| Cell health is compromised. | Ensure cells are healthy and not overly confluent before starting the experiment. |
| Incorrect dye loading. | Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4-AM, Indo-1) and the loading time for your specific cell type. |
| Presence of calcium chelators. | Ensure that your experimental buffer does not contain calcium chelators like EGTA, as this compound's effect is dependent on extracellular calcium.[1][2] |
| This compound degradation. | Prepare fresh dilutions of this compound for each experiment. The stability of the toxin in the culture medium can decrease over time.[7] |
Issue: High background fluorescence.
| Potential Cause | Troubleshooting Step |
| Incomplete removal of dye. | Wash cells thoroughly with buffer after dye loading to remove any extracellular dye. |
| Autofluorescence of compounds or media. | Run a control with cells and the experimental buffer (without the dye) to check for background fluorescence. Phenol red in the media can also contribute to background. |
Cytotoxicity Assays (MTT and Neutral Red)
Issue: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding. | Ensure a single-cell suspension before plating and mix the cell suspension between plating wells to ensure even distribution. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media. |
| Incomplete dissolution of formazan (B1609692) (MTT assay). | After adding the solubilization solution, ensure the formazan crystals are fully dissolved by shaking the plate or pipetting up and down.[9] |
| Incomplete extraction of Neutral Red. | Ensure the destain solution has sufficient time to extract the dye from the lysosomes. Shaking the plate can aid this process.[10] |
Issue: Low absorbance readings.
| Potential Cause | Troubleshooting Step |
| Low cell number. | Optimize the initial cell seeding density. A sufficient number of viable cells is required for a robust signal.[11] |
| Incorrect incubation times. | Optimize the incubation time with both the toxin and the assay reagent for your specific cell line.[11][12] |
| Wrong wavelength used for reading. | Ensure the plate reader is set to the correct absorbance wavelength for the assay (e.g., ~570 nm for MTT, ~540 nm for Neutral Red).[10][13] |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Assay | Reference |
| Biphasic IL-1β Secretion | ≤0.6 nM (mature IL-1β) | Murine Macrophages | ELISA | [1][2] |
| >0.6 nM (proIL-1β) | Murine Macrophages | ELISA | [1][2] | |
| IC50 | 0.001 - 0.08 MU/ml | Fibroblastic & Neuroblastic cells | Neutral Red | [7] |
| Lethal Dose (LD50) | 50 ng/kg | Mice | In vivo | [3] |
Experimental Protocols
Calcium Influx Assay (using Fluo-4 AM)
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells twice with the buffer to remove extracellular dye.
-
This compound Addition: Add varying concentrations of freshly diluted this compound to the wells.
-
Fluorescence Measurement: Immediately begin measuring fluorescence intensity using a plate reader with excitation at ~488 nm and emission at ~525 nm. Record data over time to observe the kinetics of the calcium influx.[14][15]
Neutral Red Uptake Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate and incubate overnight.[10]
-
Toxin Treatment: Expose cells to a range of this compound concentrations for a predetermined duration (e.g., 3 to 24 hours).[7]
-
Neutral Red Incubation: Remove the treatment medium and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for approximately 2-3 hours to allow for dye uptake into the lysosomes of viable cells.[12]
-
Washing: Remove the Neutral Red-containing medium and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.[10]
-
Dye Extraction: Add a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well and shake for 10 minutes to extract the dye from the cells.[10]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[10]
MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach and grow, typically overnight.
-
Toxin Treatment: Treat cells with various concentrations of this compound for the desired exposure time.
-
MTT Addition: Add MTT solution (final concentration of ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[13]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm.[13]
Visualizations
Caption: this compound signaling pathway leading to biphasic cellular responses.
Caption: General experimental workflow for studying this compound effects.
Caption: Logical troubleshooting flow for interpreting complex this compound data.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. This compound induces biphasic interleukin-1beta secretion and membrane blebbing in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a potent, general activator of phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound stimulates hormonal release and calcium flux in rat anterior pituitary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound analogues on calcium influx and phosphoinositide breakdown in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 8. This compound-elicited calcium influx in cultured cells. Effect of calcium-channel blockers [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. qualitybiological.com [qualitybiological.com]
- 11. atcc.org [atcc.org]
- 12. re-place.be [re-place.be]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Maitotoxin Experimental Controls & Troubleshooting: A Technical Support Guide
Welcome to the technical support center for researchers utilizing maitotoxin (MTX) in their experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you control for off-target effects and ensure the robustness of your data. This compound is an extraordinarily potent marine toxin that acts as a powerful tool for studying calcium signaling. However, its profound cellular effects necessitate careful experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary and most well-documented effect is the activation of non-selective cation channels (NSCCs) in the plasma membrane. This leads to a massive and sustained influx of calcium ions (Ca²⁺) from the extracellular environment into the cytoplasm.[1] While the precise molecular target is still under investigation, strong evidence points to the Transient Receptor Potential Canonical Type 1 (TRPC1) channel as a selective target of MTX.[2] Another hypothesis suggests that MTX can convert the plasma membrane Ca²⁺-ATPase (PMCA) into a Ca²⁺-permeable channel.
Q2: What are the typical downstream consequences of this compound-induced Ca²⁺ influx?
A2: The dramatic increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) triggers a cascade of secondary cellular events. These are not typically considered "off-target" effects but rather direct consequences of Ca²⁺ overload. These include:
-
Membrane Depolarization: Influx of cations leads to the depolarization of the cell membrane.[1]
-
Calpain Activation: Elevated Ca²⁺ activates calcium-dependent proteases like calpains, which can cleave various cellular substrates.[3]
-
Mitochondrial Stress: Mitochondria attempt to buffer the excess cytosolic Ca²⁺, which can lead to mitochondrial calcium overload, depolarization of the mitochondrial membrane, and a subsequent decline in ATP production.[4]
-
Phosphoinositide Breakdown & Arachidonic Acid Release: In some cell types, MTX can stimulate the breakdown of phosphoinositides and the release of arachidonic acid, processes that are dependent on the presence of extracellular Ca²⁺.[5][6][7]
-
Cell Cycle Arrest: Sustained high levels of intracellular calcium can block cell cycle progression at the G1/S and G2/M phases.[8]
-
Cytotoxicity and Cell Death: Ultimately, the massive Ca²⁺ dysregulation leads to membrane blebbing, loss of membrane integrity, and a form of necrotic cell death (oncotic necrosis).[4]
Q3: How do I distinguish between a direct effect of this compound and a downstream consequence of Ca²⁺ influx?
A3: The most critical control is to perform the experiment in a calcium-free medium, typically by replacing CaCl₂ with an equimolar amount of MgCl₂ and adding a calcium chelator like EGTA (e.g., 0.5-1 mM). If the observed effect is abolished in the absence of extracellular Ca²⁺, it is almost certainly a downstream consequence of the MTX-induced calcium influx.[4][9] For example, MTX-induced ATP depletion and LDH release are prevented in Ca²⁺-free conditions.[4]
Q4: At what concentrations should I use this compound?
A4: this compound is incredibly potent. Biological effects can be observed in the picomolar (pM) to low nanomolar (nM) range. The half-maximal effective concentration (EC₅₀) for Ca²⁺ influx is often in the sub-nanomolar range.[10] It is crucial to perform a dose-response curve for your specific cell type and endpoint, starting from low pM concentrations. Higher concentrations (>1 nM) often lead to rapid and overwhelming cytotoxicity, which may obscure more subtle signaling events.[4]
Q5: Is this compound-induced cell death apoptotic or necrotic?
A5: The available evidence strongly indicates that this compound induces a necrotic or necroptotic-like form of cell death, characterized by early plasma membrane damage, cell swelling, and release of cellular contents.[11] Key markers of apoptosis, such as caspase-3 activation, are generally not observed. To confirm the mode of cell death, you can use assays that distinguish between apoptosis and necrosis (see protocols below).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No response to this compound | 1. This compound Degradation: MTX can be unstable with improper storage or repeated freeze-thaw cycles. 2. Low Expression of Target Channels: The cell line may not express sufficient levels of the MTX-sensitive channels (e.g., TRPC1). 3. Incorrect Buffer Composition: Absence of extracellular Ca²⁺ in the assay buffer. | 1. Aliquot MTX upon arrival and store at -20°C or below. Use fresh aliquots for each experiment. 2. Test a different cell line known to be responsive to MTX (e.g., NIH 3T3 fibroblasts, C6 glioma cells). Confirm target expression via qPCR or Western blot if possible. 3. Ensure your assay buffer contains physiological levels of Ca²⁺ (typically 1-2 mM). |
| High Background Signal in Control Wells (e.g., Calcium or Cytotoxicity Assays) | 1. Cell Health: Unhealthy or overgrown cell cultures can have elevated basal [Ca²⁺]i or membrane permeability. 2. Reagent Issues: Contamination of buffers or autofluorescence of compounds. Phenol (B47542) red in media can interfere with colorimetric assays.[12] 3. Indicator Overloading/Compartmentalization: In calcium imaging, excessive dye concentration or incubation time can lead to artifacts.[12] | 1. Use cells at a consistent and optimal confluency (typically 70-80%). Ensure proper cell culture technique. 2. Use fresh, sterile, high-purity reagents. For colorimetric or fluorescent assays, consider using phenol red-free medium for the final assay steps.[12] 3. Optimize dye loading concentration and incubation time for your cell type. Check for punctate staining, which indicates dye compartmentalization in organelles.[12] |
| Inconsistent Results Between Replicates | 1. Pipetting Errors: Inaccurate dispensing of potent MTX solutions or other reagents. 2. Uneven Cell Seeding: Variation in cell number across wells of a microplate. 3. "Edge Effect": Evaporation from the outer wells of a 96-well plate can concentrate reagents. | 1. Use calibrated pipettes and proper technique. For highly potent MTX, perform serial dilutions carefully. 2. Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to promote even settling. 3. Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile media or PBS to create a humidity barrier. |
| Unexpected Inhibition by a "Specific" Blocker | 1. Blocker Off-Target Effects: Many pharmacological inhibitors have off-target effects. For example, the commonly used inhibitor SK&F 96365 can have effects independent of its channel-blocking activity. 2. Indirect Inhibition: The inhibitor might be acting on a downstream pathway necessary for the measured endpoint, rather than the primary MTX target. | 1. Consult the literature for the known specificity of your inhibitor. Use multiple inhibitors with different mechanisms of action if possible. 2. Correlate the inhibition of your endpoint (e.g., cytotoxicity) with the inhibition of the primary event (Ca²⁺ influx) to confirm the mechanism. A genetic approach (siRNA/CRISPR) to knock down the putative target is the gold standard for confirming specificity. |
Data Presentation: Inhibitors of this compound-Induced Ca²⁺ Influx
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various pharmacological agents against this compound-induced Ca²⁺ influx in different cell lines. Note that potency can vary significantly between cell types.
| Inhibitor Class | Inhibitor | Cell Line | IC₅₀ | Reference |
| Imidazoles | Econazole | NIH 3T3 | ~0.56 µM | [13] |
| Miconazole | NIH 3T3 | ~1.5 µM | [13] | |
| SK&F 96365 | NIH 3T3 | ~2.5 µM | [13] | |
| Clotrimazole | NIH 3T3 | ~2.9 µM | [13] | |
| Calmidazolium | NIH 3T3 | ~3.0 µM | [13] | |
| Diphenylbutylpiperidines | Fluspirilene | NIH 3T3 | ~2.0 µM | [13] |
| Penfluridol | NIH 3T3 | ~2.0 µM | [13] | |
| Na⁺/Ca²⁺ Exchanger Inhibitor | KB-R7943 | Rat Aortic Smooth Muscle | Almost full inhibition (IC₅₀ not specified) | [3] |
| Brevetoxins | Brevetoxin B (PbTx-2) | C6 Glioma | ~13 µM | [14] |
| Brevetoxin A (PbTx-1) | C6 Glioma | ~16 µM | [14] | |
| MTX Analogs (as inhibitors) | Didesulfo-MTX | C6 Glioma | ~7.0 ng/mL | [5] |
Experimental Protocols & Visualizations
Logical Workflow for Investigating this compound Effects
This diagram illustrates a logical workflow for designing experiments to dissect the direct and indirect effects of this compound.
Caption: A logical workflow for designing and interpreting this compound experiments.
This compound-Induced Signaling Pathway
This diagram outlines the primary signaling cascade initiated by this compound, leading to cellular demise.
Caption: The signaling cascade initiated by this compound's primary effect on calcium channels.
Detailed Experimental Protocols
Protocol 1: Measuring this compound-Induced Cytotoxicity via LDH Release
This assay quantifies plasma membrane damage by measuring the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell lysis.
Materials:
-
Cells of interest plated in a 96-well clear, flat-bottom plate
-
This compound (MTX) stock solution
-
Serum-free or low-serum culture medium (serum contains LDH)
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, catalyst, and stop solution)
-
10X Lysis Buffer (often provided with the kit, or 10% Triton X-100)
-
96-well plate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare Controls (in triplicate for each condition):
-
Background Control: Wells with medium only (no cells).
-
Spontaneous LDH Release (Low Control): Wells with untreated cells.
-
Maximum LDH Release (High Control): Wells with cells that will be lysed with Lysis Buffer.
-
Vehicle Control: Wells with cells treated with the same vehicle used to dissolve MTX.
-
-
Compound Treatment:
-
Carefully replace the culture medium with fresh, serum-free (or low-serum) medium.
-
Add serial dilutions of MTX to the experimental wells. Add vehicle to the vehicle control wells.
-
Incubate the plate for the desired time (e.g., 4, 8, or 24 hours) at 37°C.
-
-
Cell Lysis (High Control): 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.
-
Sample Collection:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, optically clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement: Add 50 µL of Stop Solution (if required by the kit) and measure the absorbance at 490 nm (reference wavelength ~620 nm).
-
Data Analysis:
-
First, subtract the average absorbance of the Background Control from all other values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Protocol 2: Measuring this compound-Induced Ca²⁺ Influx with Fluo-4 AM
This protocol uses a fluorescent indicator, Fluo-4 AM, to measure changes in intracellular calcium concentration in real-time.
Materials:
-
Cells of interest seeded on black-walled, clear-bottom 96-well plates or glass-bottom dishes
-
Fluo-4 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO)
-
Pluronic F-127 (e.g., 20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or another physiological saline buffer, with and without Ca²⁺/Mg²⁺
-
This compound (MTX) stock solution
-
Fluorescence plate reader or fluorescence microscope with appropriate filters (Excitation ~494 nm / Emission ~516 nm)
Procedure:
-
Cell Seeding: Seed cells 24-48 hours prior to the experiment to achieve a confluent monolayer.
-
Dye Loading:
-
Prepare a Fluo-4 loading solution in Ca²⁺/Mg²⁺-containing HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127. (Note: Optimize concentrations for your cell type).
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C (or room temperature, depending on the cell line) in the dark.
-
-
Washing: Aspirate the loading solution and wash the cells gently 2-3 times with fresh, warm HBSS to remove extracellular dye.
-
Baseline Measurement:
-
Add fresh HBSS to the wells.
-
Place the plate/dish in the reader/microscope and allow it to equilibrate for 5-10 minutes.
-
Measure the baseline fluorescence (F₀) for 1-2 minutes before adding the stimulus.
-
-
Stimulation and Measurement:
-
Using an automated injection port if available, add a concentrated solution of MTX to achieve the desired final concentration.
-
Immediately begin recording the fluorescence intensity (F) over time (e.g., every 2-5 seconds for 10-30 minutes).
-
-
Control Experiments:
-
Negative Control: Add vehicle instead of MTX to measure baseline stability.
-
Ca²⁺-Dependence Control: Perform the entire assay, from the washing step onwards, using Ca²⁺-free HBSS containing 0.5 mM EGTA.
-
Positive Control: At the end of the experiment, add a Ca²⁺ ionophore like ionomycin (B1663694) (5-10 µM) to elicit a maximal Ca²⁺ response (Fₘₐₓ).
-
-
Data Analysis:
-
Data are typically expressed as a ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.
-
Alternatively, data can be normalized as the change in fluorescence over baseline: (F - F₀) / F₀.
-
Analyze parameters such as the peak amplitude, time to peak, and the area under the curve. Compare the response in the presence and absence of extracellular Ca²⁺ to confirm the mechanism.
-
References
- 1. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Is a Potential Selective Activator of the Endogenous Transient Receptor Potential Canonical Type 1 Channel in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuation of this compound-induced cytotoxicity in rat aortic smooth muscle cells by inhibitors of Na+/Ca2+ exchange, and calpain activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced liver cell death involving loss of cell ATP following influx of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound analogues on calcium influx and phosphoinositide breakdown in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium-dependent effects of this compound on phosphoinositide breakdown and on cyclic AMP accumulation in PC12 and NCB-20 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: effects on calcium channels, phosphoinositide breakdown, and arachidonate release in pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a calcium channel activator, inhibits cell cycle progression through the G1/S and G2/M transitions and prevents CDC2 kinase activation in GH4C1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+ channel activating function of this compound, the most potent marine toxin known, in clonal rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the this compound-induced calcium influx pathway from human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histopathological studies of experimental marine toxin poisoning. II. The acute effects of this compound on the stomach, heart and lymphoid tissues in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound-elicited calcium influx in cultured cells. Effect of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of this compound-induced Ca2+ influx in rat glioma C6 cells by brevetoxins and synthetic fragments of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with maitotoxin purity and quality control
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding maitotoxin (MTX) purity and quality control. It is intended for researchers, scientists, and drug development professionals working with this potent marine toxin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity a critical concern?
This compound (MTX) is an extremely potent marine toxin produced by dinoflagellates of the genus Gambierdiscus.[1][2][3] It is one of the largest known non-polymeric natural products.[1] MTX exerts its toxic effects by activating calcium channels, leading to a massive influx of Ca²⁺ into the cytoplasm.[4] This disruption of calcium homeostasis can trigger a cascade of cellular events, including neurotransmitter release, hormone secretion, and ultimately, cell death.[2][4]
Purity is paramount when working with this compound because:
-
Presence of Analogs: Several structural analogs of this compound (e.g., MTX-1, MTX-2, MTX-3, MTX-4) have been identified, produced by different Gambierdiscus species and strains.[3][5] These analogs can exhibit different potencies and may lead to variability in experimental results.[6]
-
Inconsistent Bioactivity: Contamination with other bioactive compounds from the source organism can lead to unexpected or off-target effects in assays.
-
Accurate Quantification: The presence of impurities can interfere with the accurate determination of MTX concentration, leading to erroneous dose-response relationships.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, the following storage and handling procedures are recommended:
-
Storage Temperature: this compound should be stored at -20°C as a lyophilized powder or in a suitable solvent.[7]
-
Solvent Selection: Purified MTX is a white amorphous solid that is soluble in polar solvents such as water, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO).[4] For stock solutions, it is advisable to use high-purity solvents. Some studies suggest that MTX is relatively stable in alkaline solutions.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the toxin, it is best to aliquot the stock solution into single-use vials.
-
Light and Air Exposure: Minimize exposure to light and air to prevent potential degradation.
Q3: How can I verify the purity and concentration of a new batch of this compound?
It is crucial to independently verify the purity and concentration of each new batch of this compound before use in critical experiments. The following analytical techniques are commonly employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, MS) is a powerful technique for assessing the purity of this compound and separating different analogs.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (LC-MS/MS) are essential for confirming the molecular weight of the this compound and identifying potential impurities or analogs.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation and characterization of new analogs, NMR spectroscopy is the gold standard, although it requires larger amounts of purified material.[8]
A certificate of analysis (CofA) from the supplier should provide initial information on purity and identity. However, in-house verification is strongly recommended for ensuring experimental reproducibility.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Possible Cause 1: Batch-to-Batch Variability.
-
Troubleshooting Step: Verify the purity of each MTX batch using HPLC. Compare the chromatograms to identify any significant differences in the main peak or the presence of additional peaks which may represent less potent analogs or impurities. Only use batches that meet a predefined purity specification (e.g., >95%).
-
-
Possible Cause 2: Inaccurate Concentration of Stock Solution.
-
Troubleshooting Step: Accurately determine the concentration of your stock solution. Do not rely solely on the concentration stated on the vial. If possible, perform a quantitative analysis (e.g., using a validated LC-MS/MS method with a certified reference material, if available). Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Compound Degradation.
-
Troubleshooting Step: Assess the integrity of your MTX stock solution using HPLC-MS to check for degradation products. If degradation is suspected, use a fresh, properly stored batch of this compound. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Possible Cause 4: Cell Line Variability.
-
Troubleshooting Step: Ensure you are using cells within a consistent and low passage number range. Regularly authenticate your cell lines to prevent genetic drift, which can alter their sensitivity to toxins.
-
Issue 2: Unexpected or off-target effects observed with a new batch of this compound.
-
Possible Cause 1: Presence of Bioactive Impurities.
-
Troubleshooting Step: Analyze the batch using High-Resolution Mass Spectrometry (HRMS) to identify potential co-eluting compounds from the purification process. Some Gambierdiscus species produce a variety of bioactive compounds that could interfere with your assay. If bioactive impurities are identified, re-purification of the batch may be necessary.
-
-
Possible Cause 2: Presence of Different this compound Analogs.
-
Troubleshooting Step: Different MTX analogs can have varying biological activities. Use LC-MS/MS to identify the specific MTX analogs present in your batch. Refer to the literature to understand the known biological effects of the identified analogs.
-
-
Possible Cause 3: Solvent Effects.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent across all experiments and does not exceed a non-toxic level for your cells. Run appropriate solvent controls in all your experiments.
-
Quantitative Data Summary
Table 1: Purity and Potency of Different this compound Analogs
| This compound Analog | Molecular Weight (Da) | Source Organism (Example) | LD₅₀ (µg/kg, i.p. in mice) |
| This compound-1 (MTX-1) | 3422 | Gambierdiscus toxicus | 0.050 |
| This compound-2 (MTX-2) | 3298 | Gambierdiscus sp. | 0.080 |
| This compound-3 (MTX-3) | Not fully established | Gambierdiscus sp. | Toxicity reported, but LD₅₀ not determined |
| This compound-4 (MTX-4) | 3292.4860 | Gambierdiscus excentricus | Not determined |
| MTX-6 | Not fully established | G. cheloniae | Not determined |
| MTX-7 | Not fully established | G. honu | 0.235 |
Data compiled from multiple sources.[4][5][8]
Experimental Protocols
Protocol: Quality Control of this compound Batches using HPLC-MS
This protocol provides a general method for assessing the purity of this compound batches.
-
Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)
-
A suitable HPLC column (e.g., C18 reversed-phase)
-
HPLC system coupled to a mass spectrometer (LC-MS/MS or LC-HRMS)
-
-
Sample Preparation:
-
Accurately weigh a small amount of the lyophilized this compound.
-
Dissolve in a suitable solvent (e.g., methanol or 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to achieve a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
-
HPLC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over the run time to elute the compounds.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes. Monitor for the expected molecular ions of this compound and its analogs.
-
-
Data Analysis:
-
Integrate the peak area of the main this compound peak and any impurity peaks in the chromatogram.
-
Calculate the purity of the batch as: (Area of this compound Peak / Total Area of All Peaks) x 100%.
-
Analyze the mass spectra to confirm the identity of the main peak and to tentatively identify any impurities or analogs based on their mass-to-charge ratios.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure Elucidation and Biological Evaluation of this compound-3, a Homologue of Gambierone, from Gambierdiscus belizeanus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and characterisation of large and small maitotoxins from cultured Gambierdiscus toxicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Extraction and Identification of this compound and Ciguatoxin-Like Toxins from Caribbean and Pacific Gambierdiscus Using a New Functional Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structural Characterization of Maitotoxins Produced by Toxic Gambierdiscus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
managing matrix effects in maitotoxin LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing matrix effects during maitotoxin (MTX) analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of MTX.[1][2][3] Given the complexity of matrices from which maitotoxins are often extracted, such as shellfish tissue or algal cultures, managing matrix effects is critical for reliable results.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The presence of matrix effects can be assessed using several methods:
-
Post-extraction spike: A known amount of this compound standard is added to a blank matrix extract and the response is compared to that of the standard in a clean solvent. A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-column infusion: A constant flow of this compound standard is infused into the LC eluent after the analytical column and before the MS source. A blank matrix extract is then injected. Any signal suppression or enhancement at the retention time of interfering compounds reveals the presence of matrix effects.
-
Comparison of calibration curves: The slope of a calibration curve prepared in a clean solvent is compared to the slope of a curve prepared in a matrix extract. A statistically significant difference between the slopes confirms matrix effects.
Q3: What are the most common strategies to minimize matrix effects in this compound LC-MS/MS analysis?
A3: Common strategies include:
-
Sample Preparation: Employing robust sample cleanup procedures like Solid-Phase Extraction (SPE) to remove interfering matrix components is highly effective.[4][5][6]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on this compound ionization.[1]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples helps to compensate for matrix effects.
-
Internal Standards: Using a stable isotope-labeled internal standard that co-elutes with this compound can effectively correct for signal variations caused by matrix effects.
-
Chromatographic Optimization: Modifying the LC method to improve the separation of this compound from co-eluting matrix components can also reduce interference.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low this compound signal intensity (Ion Suppression) | Co-eluting matrix components are suppressing the ionization of this compound. | 1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) protocol. A C18 or polymeric reversed-phase sorbent can be effective for cleaning up extracts containing the hydrophilic this compound. 2. Dilute the Sample: Perform a dilution series of the sample extract to determine if a higher dilution factor mitigates the suppression without compromising sensitivity. 3. Optimize Chromatography: Adjust the LC gradient to better separate this compound from interfering peaks. |
| High variability in this compound quantification between samples | Inconsistent matrix effects across different samples. | 1. Use Matrix-Matched Calibrants: Prepare calibration standards in a representative blank matrix for each sample type. 2. Employ an Internal Standard: If available, a stable isotope-labeled this compound internal standard is the most effective way to correct for sample-to-sample variations in matrix effects. |
| Inaccurate quantification (Poor recovery) | Matrix effects are leading to either underestimation (suppression) or overestimation (enhancement) of this compound concentration. | 1. Evaluate Matrix Effects Quantitatively: Use the post-extraction spike method to determine the percentage of signal suppression or enhancement. 2. Implement a Correction Strategy: Based on the evaluation, choose an appropriate strategy such as matrix-matched calibration or the use of an internal standard to correct for the observed matrix effects. |
| Poor peak shape for this compound | Co-eluting compounds are interfering with the chromatography. | 1. Enhance Sample Cleanup: A more rigorous cleanup, potentially involving multiple SPE steps with different sorbents, may be necessary. 2. Modify Mobile Phase: Adjusting the mobile phase composition or pH can sometimes improve peak shape by altering the interaction of this compound and interfering compounds with the stationary phase. |
Quantitative Data on Matrix Effect Management
While specific quantitative data for this compound is limited in publicly available literature, the following table provides a representative example of how different sample preparation strategies can impact matrix effects for other marine toxins, illustrating the expected trends. The values represent the percentage of signal suppression or enhancement.
| Toxin | Matrix | Raw Extract | After SPE Cleanup | With Matrix-Matched Calibration |
| Okadaic Acid | Mussel Tissue | -45% | -10% | Corrected |
| Azaspiracid-1 | Mussel Tissue | -60% | -15% | Corrected |
| Yessotoxin | Mussel Tissue | -30% | -5% | Corrected |
This table is illustrative and based on general findings for lipophilic marine toxins. The actual extent of matrix effects for this compound may vary depending on the specific matrix and analytical conditions.
Experimental Protocols
Sample Extraction and Solid-Phase Extraction (SPE) Cleanup of this compound from Algal Cultures
This protocol is a general guideline for the extraction and cleanup of maitotoxins from Gambierdiscus species.
Materials:
-
Gambierdiscus cell pellet
-
Methanol (B129727) (HPLC grade)
-
Water (LC-MS grade)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
Procedure:
-
Extraction:
-
To a known weight of the cell pellet, add methanol:water (80:20, v/v) at a ratio of 10 mL per gram of pellet.
-
Sonicate the sample for 15 minutes in an ice bath.
-
Centrifuge the sample at 4000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet two more times.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove salts and highly polar interferences.
-
Elute the maitotoxins with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Parameters for this compound Analysis
These are starting parameters that may require optimization for your specific instrument and application.
-
Liquid Chromatography (LC):
-
Column: A C18 or a phenyl-hexyl column with a particle size of 1.7-2.6 µm is recommended.
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid and 2 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Maitotoxins are large molecules and can form multiple charged ions.
-
Scan Type: Multiple Reaction Monitoring (MRM) is typically used for quantification.
-
Precursor and Product Ions: These need to be determined by infusing a this compound standard. Due to its large size, doubly or triply charged precursor ions may be selected.
-
Collision Energy and other source parameters: These must be optimized for the specific instrument to achieve the best sensitivity for this compound.
-
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Troubleshooting Logic for Matrix Effects.
References
preventing maitotoxin degradation during sample preparation
Welcome to the technical support center for handling and preparing samples containing maitotoxin (MTX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing this compound degradation and ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with?
A1: this compound (MTX) is one of the most potent marine toxins known, produced by dinoflagellates of the genus Gambierdiscus. It is a large, complex, water-soluble polyether molecule.[1][2] Its high molecular weight and numerous hydroxyl and sulfate (B86663) groups make it prone to degradation and adsorption to surfaces, posing significant challenges during sample preparation, extraction, and analysis.
Q2: What are the primary factors that cause this compound degradation?
A2: The primary factors leading to this compound degradation are exposure to acidic conditions and adsorption to laboratory ware. While it is relatively stable in alkaline solutions, acidic environments can rapidly degrade the molecule.[3] Additionally, its large and complex structure makes it susceptible to loss through non-specific binding to both glass and plastic surfaces.[4]
Q3: What is the recommended storage temperature for this compound samples and extracts?
A3: The consistently recommended storage temperature for this compound and its extracts is -20°C.[5] This temperature helps to minimize degradation over time.
Q4: In what solvents is this compound soluble and most stable?
A4: this compound is soluble in a variety of polar solvents, including water, methanol (B129727), aqueous acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO). To minimize adsorption to container surfaces, using solvents such as 90% aqueous acetonitrile, a 1:1 mixture of water and acetonitrile, or DMSO is recommended.[5]
Q5: Can I use standard plastic or glass labware when handling this compound?
A5: Caution is advised. This compound has a known tendency to adsorb to both glass and plastic surfaces, which can lead to significant sample loss.[3][4] While specific this compound-resistant labware is not commercially available, being aware of this issue and taking steps to mitigate it is crucial. (See Troubleshooting Guide below).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no this compound detected in the final sample. | 1. Degradation due to acidic pH: The extraction or storage solvent may be acidic. 2. Adsorption to labware: this compound may have bound to the surfaces of collection tubes, pipette tips, or chromatography columns.[3][4] 3. Inappropriate solvent: The solvent used may not be optimal for this compound stability or may promote adsorption. | 1. Ensure all solvents and buffers are at a neutral or slightly alkaline pH. 2. To mitigate adsorption, consider pre-silanizing glassware. For plasticware, rinsing with the working solvent before use may help. Use low-adsorption tubes and pipette tips where possible. 3. Use recommended solvents such as aqueous acetonitrile or DMSO to reduce adsorption.[5] |
| Inconsistent results between replicate samples. | 1. Variable adsorption: The degree of adsorption may differ between tubes or vials. 2. Non-homogenous sample: If working with a biological matrix, the toxin may not be evenly distributed. 3. Inconsistent handling: Minor variations in incubation times, temperatures, or solvent exposure can lead to differing levels of degradation. | 1. Vortex samples thoroughly and consistently. Minimize the surface area of contact where possible. 2. Ensure thorough homogenization of the initial sample before aliquoting. 3. Standardize all steps of the sample preparation protocol with precise timing and temperature control. |
| Loss of this compound activity over time in storage. | 1. Inappropriate storage temperature: Storing at temperatures above -20°C can accelerate degradation. 2. Repeated freeze-thaw cycles: The effect of freeze-thaw cycles on this compound is not well-documented but can be detrimental to other large molecules. 3. Solvent evaporation: Over long-term storage, solvent evaporation can concentrate the sample and potentially alter stability. | 1. Always store this compound samples and standards at -20°C or lower for long-term storage. 2. Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles of the entire stock. 3. Use tightly sealed vials with appropriate caps (B75204) to prevent solvent loss. Parafilm can be used for extra security. |
Data on this compound Stability
Currently, there is a lack of specific quantitative data in the scientific literature regarding the degradation kinetics (e.g., half-life) of this compound under various conditions. The available information is qualitative and is summarized in the table below.
| Condition | Solvent/Matrix | Stability/Instability | Notes |
| pH | Aqueous solutions | Relatively stable in alkaline conditions; unstable in acidic conditions.[3] | Avoid acidic buffers and solvents. After experimental use, this compound can be inactivated with 1N HCl.[5] |
| Temperature | Various | Recommended storage at -20°C.[5] | Higher temperatures are expected to accelerate degradation, though specific rates are not available. |
| Adsorption | Aqueous solutions | Adheres to both glass and plastic surfaces. | Use of aqueous acetonitrile or DMSO is recommended to minimize this effect.[5] |
| Solvents | Methanol, Aqueous Acetonitrile, DMSO | Soluble and generally stable for storage and extraction.[5] | These are the recommended solvents for handling this compound. |
Experimental Protocols
Protocol 1: General Handling and Solubilization of this compound
This protocol provides a general procedure for safely handling and preparing a stock solution of this compound.
Materials:
-
Lyophilized this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 90% Aqueous Acetonitrile
-
Low-adsorption polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes with low-retention tips
-
Vortex mixer
-
-20°C freezer
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Under a fume hood and with appropriate personal protective equipment (PPE), carefully open the vial.
-
Add the required volume of DMSO or 90% aqueous acetonitrile to the vial to achieve the desired stock concentration.
-
Cap the vial tightly and vortex gently for 1-2 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure no particulate matter is present.
-
For storage, aliquot the stock solution into smaller volumes in low-adsorption polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in a clearly labeled, sealed container.
Protocol 2: Extraction of this compound from Algal Cultures (Gambierdiscus spp.)
This protocol is a general guideline for the extraction of this compound from cultured dinoflagellate cells.
Materials:
-
Harvested Gambierdiscus spp. cell pellet
-
Methanol (MeOH)
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
-
Glass separation funnel
-
-20°C freezer
Procedure:
-
Harvest the algal culture by centrifugation and discard the supernatant.
-
To the cell pellet, add methanol and sonicate or homogenize to lyse the cells.
-
Centrifuge the methanolic extract to pellet the cell debris. Collect the supernatant.
-
Repeat the extraction of the pellet with methanol two more times, combining the supernatants.
-
Evaporate the combined methanolic extracts to near dryness using a rotary evaporator or a stream of nitrogen.
-
Perform a liquid-liquid partition by re-dissolving the residue in a methanol/water mixture and partitioning against dichloromethane to separate lipophilic compounds.
-
Collect the aqueous methanol phase containing the hydrophilic this compound.
-
Further purify as needed using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Store the final extract at -20°C.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Factors Leading to this compound Degradation and Sample Loss.
References
- 1. oatext.com [oatext.com]
- 2. The Effects of the Long-Term Freeze–Thaw Cycles on the Forms of Heavy Metals in Solidified/Stabilized Lead–Zinc–Cadmium Composite Heavy Metals Contaminated Soil [mdpi.com]
- 3. Adsorption of mycotoxins by organozeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
choosing appropriate negative and positive controls for maitotoxin experiments
Welcome to the technical support center for maitotoxin experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing robust experiments with this potent marine toxin.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a this compound-induced cytotoxicity assay?
A1: Proper controls are critical for interpreting cytotoxicity data.
-
Positive Controls:
-
Ionomycin (B1663694): A calcium ionophore that induces a strong calcium influx, mimicking the primary effect of this compound. It is used to establish the maximal cytotoxic response mediated by calcium overload.[1]
-
Lysis Agent (e.g., Triton™ X-100): This detergent is used to induce 100% cell lysis, establishing the maximum possible signal (e.g., LDH release) in the assay.
-
-
Negative Controls:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO, ethanol) to control for any effects of the solvent itself.
-
Untreated Cells: Provides a baseline for normal cell viability and spontaneous cell death over the course of the experiment.
-
EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid): A specific chelator of extracellular calcium. Since this compound's effects are dependent on extracellular calcium, EGTA should prevent this compound-induced cytotoxicity, confirming the mechanism of action.[2]
-
Q2: How can I be sure that the observed effects in my experiment are specifically due to this compound's action on calcium influx?
A2: To confirm the specificity of this compound's action, you should include inhibitory controls.
-
SK&F 96365: This compound is an inhibitor of receptor-mediated calcium entry and has been shown to block this compound-induced calcium influx and subsequent cellular effects.[3][4]
-
Verapamil (B1683045): A phenylalkylamine that blocks L-type calcium channels. While this compound's primary target is not believed to be L-type channels, verapamil has been shown to inhibit this compound-induced effects in some cell types.[4]
Troubleshooting Guides
Problem 1: High background signal in my cytotoxicity assay (e.g., LDH assay).
-
Possible Cause: Poor cell health or mechanical stress during assay setup.
-
Troubleshooting Steps:
-
Check Cell Viability: Ensure your starting cell population has high viability (>95%) before seeding.
-
Gentle Handling: Avoid vigorous pipetting or centrifugation that could damage cell membranes and cause premature LDH release.
-
Optimize Seeding Density: Over-confluent or under-confluent cultures can lead to increased cell death. Determine the optimal seeding density for your cell line and experiment duration.
-
Media Quality: Use fresh, pre-warmed culture medium. Serum starvation or poor-quality media can induce stress and cell death.
-
Problem 2: No significant difference between this compound-treated and control groups.
-
Possible Cause: this compound concentration is too low, incubation time is too short, or the cell line is resistant.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal working concentration for your cell line.
-
Time-Course Experiment: The cytotoxic effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to identify the optimal incubation period.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. Consult the literature for reported IC50 values for your cell line or consider using a cell line known to be sensitive to this compound.
-
This compound Activity: Ensure the this compound stock solution is properly stored and has not degraded.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 |
| Neuro-2a (neuroblastoma) | Cell Viability | 2.5 | 3.38 nM |
| Fibroblastic Cells (L929, 3T3, FR 3T3, BHK-21 C 13) | Neutral Red Uptake | 3 | 0.001 - 0.08 MU/ml |
| Neuroblastic Cells (N18) | Neutral Red Uptake | 3 | High sensitivity |
Table 2: Recommended Concentrations for Controls and Inhibitors
| Compound | Role | Typical Working Concentration |
| Ionomycin | Positive Control (Ca2+ influx) | 0.1 - 10 µM[1] |
| EGTA | Negative Control (Ca2+ chelator) | 1 - 5 mM |
| SK&F 96365 | Inhibitor (Ca2+ entry blocker) | 10 - 30 µM[3] |
| Verapamil | Inhibitor (Ca2+ channel blocker) | 30 - 300 µM |
Experimental Protocols
Protocol 1: this compound-Induced Cytotoxicity Assay (LDH Release)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Controls and this compound:
-
Negative Controls: Prepare wells with media only (background), cells with vehicle, and cells pre-incubated with EGTA (e.g., 2 mM for 30 minutes) before this compound addition.
-
Positive Control: Prepare wells for 100% lysis by adding a lysis solution (e.g., 1% Triton™ X-100) at the end of the experiment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium.
-
-
Treatment: Remove the culture medium from the cells and add the prepared control and this compound solutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 3-24 hours) at 37°C in a CO2 incubator.
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate at room temperature, protected from light, for up to 30 minutes.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the 100% lysis control after subtracting the background absorbance.
Protocol 2: this compound-Induced Calcium Influx Assay (Fura-2 AM)
-
Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate and allow them to adhere.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., HBSS).
-
Incubate cells with the Fura-2 AM solution for 30-60 minutes at 37°C.
-
Wash the cells with buffer to remove extracellular dye.
-
-
Baseline Measurement: Acquire baseline fluorescence readings by exciting at both 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Treatment and Controls:
-
This compound: Add this compound at the desired concentration.
-
Positive Control: Add ionomycin to a separate set of cells to induce a maximal calcium response.
-
Negative Control: Pre-incubate cells with EGTA or a calcium-free buffer before adding this compound.
-
-
Data Acquisition: Record the fluorescence intensity at both excitation wavelengths over time.
-
Analysis: Calculate the ratio of the fluorescence intensities (340 nm / 380 nm). An increase in this ratio indicates an increase in intracellular calcium concentration.
Protocol 3: this compound-Induced Membrane Potential Assay
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a membrane potential-sensitive dye (e.g., a slow-response oxonol dye) according to the manufacturer's protocol.
-
Baseline Measurement: Measure the baseline fluorescence at the appropriate excitation and emission wavelengths.
-
Treatment and Controls:
-
This compound: Add this compound to the wells.
-
Positive Control: Use a known depolarizing agent, such as a high concentration of potassium chloride (KCl), to induce maximal depolarization.
-
Negative Control: Use cells treated with vehicle as a baseline for normal membrane potential.
-
-
Data Acquisition: Monitor the change in fluorescence intensity over time. An increase in fluorescence for most anionic dyes indicates membrane depolarization.
-
Analysis: Normalize the fluorescence changes to the baseline and compare the response of this compound-treated cells to the positive and negative controls.
Visualizations
Caption: this compound signaling pathway leading to cytotoxicity.
Caption: General experimental workflow for this compound studies.
Caption: Logic of positive and negative controls in this compound experiments.
References
- 1. What is the purpose of ionomycin in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound effects are blocked by SK&F 96365, an inhibitor of receptor-mediated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Maitotoxin vs. Ionomycin: A Comparative Guide to Calcium Influx Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of maitotoxin and ionomycin (B1663694), two potent agents widely used in research to manipulate intracellular calcium concentrations. While both compounds elevate cytosolic calcium, their fundamental mechanisms of action differ significantly, leading to distinct downstream cellular consequences. Understanding these differences is critical for the proper design and interpretation of experiments in calcium signaling research.
Overview of Mechanisms
This compound (MTX) is not a direct calcium carrier but functions by activating endogenous channels on the plasma membrane. It is one of the most potent marine toxins known.[1] MTX-induced calcium influx is mediated by the opening of non-selective cation channels, which allows Ca2+ to flow into the cell down its electrochemical gradient.[1][2][3][4] Some studies suggest that MTX may bind to the plasma membrane Ca2+ ATPase (PMCA) and convert it into a Ca2+-permeable channel.[5] This massive and sustained influx of calcium overwhelms the cell's buffering capacity, leading to a specific cascade of events culminating in necrotic cell death.[1][6]
Ionomycin is a mobile ionophore, an antibiotic produced by the bacterium Streptomyces conglobatus.[7][8] It acts as a lipid-soluble carrier that binds calcium ions (Ca2+) in a 1:1 ratio and transports them across biological membranes.[7][9] Ionomycin can transport Ca2+ from the extracellular fluid into the cytoplasm and can also release Ca2+ from intracellular stores, such as the endoplasmic reticulum (ER).[10][11][12] This ability to bypass normal cellular machinery and directly increase cytosolic Ca2+ makes it a powerful tool for activating a wide range of calcium-dependent processes.[9][13]
Comparative Data Summary
The following table summarizes the key differences between this compound and ionomycin.
| Feature | This compound | Ionomycin |
| Primary Mechanism | Activates endogenous non-selective cation channels; may convert PMCA into a channel.[1][4][5] | Mobile ionophore; acts as a Ca2+ carrier across membranes.[7][9][13] |
| Source of Ca2+ | Primarily extracellular influx across the plasma membrane.[14][15] | Extracellular influx and release from intracellular stores (e.g., ER).[10][11][16] |
| Nature of Ca2+ Signal | Sustained, large-magnitude increase in cytosolic Ca2+.[1] | Biphasic: initial sharp peak from store release followed by a sustained plateau from influx.[10][11] |
| Downstream Signaling | Primarily activates calpain-1 and calpain-2; stimulates phosphoinositide breakdown.[1][6][17][18] | Activates a broad range of Ca2+-dependent enzymes (e.g., PKC, CaMKII) and transcription factors (e.g., NFAT).[8][9][19] |
| Primary Mode of Cell Death | Necrosis, characterized by membrane blebbing and cell lysis.[1][5][6][20] | Apoptosis and autophagy.[8][21] |
| Typical Working Conc. | Nanomolar range (e.g., 1-20 ng/mL or ~0.3-6 nM).[2][22] | Micromolar range (e.g., 1-3 µM).[8][9] |
| Selectivity | Activates non-selective cation channels permeable to Ca2+, Na+, K+.[4] | Highly selective for divalent cations, with a preference for Ca2+ over Mg2+.[7][13][21] |
| Key Inhibitors | Channel blockers such as SK&F 96365 and lanthanides (La3+).[2][23] | Influx component is sensitive to SK&F 96365.[10][11] |
Signaling Pathway Diagrams
The diagrams below illustrate the distinct mechanisms of this compound and ionomycin.
Caption: this compound activates channels in the plasma membrane, causing a massive influx of extracellular Ca2+.
Caption: Ionomycin acts as a mobile carrier, transporting Ca2+ across the plasma and ER membranes.
Quantitative Experimental Data
This table presents representative quantitative data from studies on this compound and ionomycin. Direct comparison should be made with caution as experimental conditions and cell types vary.
| Parameter | This compound | Ionomycin | Cell Type |
| Effective Concentration | 200 nmol/L induced a profound [Ca2+]i increase.[1] | 1 µM induced NFAT1 translocation.[9] | HIT-T15 cells[1], MCF7 cells[9] |
| Time to Effect | Gradual increase in [Ca2+]i observed ~3 minutes post-application.[1] | Immediate, significant Ca2+ influx upon treatment.[24][25] | HIT-T15 cells[1], N1E-115 cells[24][25] |
| IC50 of Inhibitors | Influx blocked by imidazoles (e.g., SKF 96365) with IC50 values from 0.56 to 3 µM.[23] | SK&F 96365 inhibits the sustained Ca2+ influx component.[10][11] | NIH 3T3 cells[23], ECV304 cells[10][11] |
| Lethal Dose (LD50, mice, ip) | 50 - 170 ng/kg.[1][5] | Not applicable (used as a research tool, not a potent toxin in the same class). | N/A |
Experimental Protocols
Measurement of Intracellular Calcium ([Ca2+]i) using Fluorescence Imaging
This protocol is a generalized method for measuring changes in intracellular calcium using ratiometric dyes like Indo-1 or Fura-2.
Objective: To quantify changes in cytosolic free Ca2+ concentration in response to this compound or ionomycin treatment.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.
-
Dye Loading: Load cells with a calcium-sensitive fluorescent indicator (e.g., 2.5 µmol/L Indo-1 AM or 2-5 µM Fura-2 AM) in a suitable buffer for 30-45 minutes at 37°C.[1] The AM ester form allows the dye to cross the cell membrane.
-
De-esterification: Wash the cells and incubate for an additional 30-45 minutes to allow intracellular esterases to cleave the AM group, trapping the active dye inside the cell.[1]
-
Imaging: Mount the coverslip onto the stage of a fluorescence microscope (e.g., a confocal laser scanning microscope).[1]
-
Baseline Recording: Perfuse the cells with a measurement solution (e.g., HEPES-buffered saline containing 1-2 mM CaCl2) and record baseline fluorescence for several minutes to establish a stable signal.
-
For Indo-1 , illuminate with monochromatic light at ~350 nm and detect emitted light at 405 nm (Ca2+-bound) and 485 nm (Ca2+-free).[1]
-
For Fura-2 , alternately excite at ~340 nm and ~380 nm and measure emission at ~510 nm.
-
-
Compound Addition: Add this compound or ionomycin to the perfusion buffer at the desired final concentration.
-
Data Acquisition: Continuously record the fluorescence intensity at the respective wavelengths. The ratio of intensities (e.g., 405/485 nm for Indo-1; 340/380 nm for Fura-2) is proportional to the intracellular free Ca2+ concentration.
-
Calibration (Optional): At the end of the experiment, perfuse cells with a solution containing a high Ca2+ concentration and a Ca2+ ionophore (like ionomycin itself) to determine the maximum fluorescence ratio (Rmax), followed by a Ca2+-free solution with a chelator (e.g., EGTA) to determine the minimum ratio (Rmin). These values can be used with the Grynkiewicz equation to convert ratios to absolute Ca2+ concentrations.
Whole-Cell Patch-Clamp for Measuring Ion Currents
This protocol is particularly relevant for characterizing the ion channels activated by this compound.
Objective: To measure the electrical currents flowing across the cell membrane in response to this compound.
Methodology:
-
Cell Preparation: Use isolated cells plated at a low density.
-
Electrode Preparation: Fabricate micropipettes from borosilicate glass and fill them with an intracellular-like solution.
-
Seal Formation: Using a micromanipulator, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.
-
Baseline Recording: Record any baseline membrane currents. Apply voltage steps or ramps to determine the current-voltage (I-V) relationship of the cell before treatment.[1]
-
This compound Application: Perfuse the cell with an extracellular solution containing this compound.
-
Data Acquisition: Record the changes in membrane current. The appearance of a large inward current after MTX application is indicative of ion channel activation.[1] The I-V relationship of the MTX-induced current can be determined by applying voltage ramps.
Comparative Experimental Workflow
The following diagram outlines a typical workflow for comparing the effects of this compound and ionomycin.
Caption: Workflow for comparing cellular responses to this compound and Ionomycin.
Conclusion
This compound and ionomycin are both indispensable tools for elevating intracellular calcium, yet they achieve this through fundamentally different pathways.
-
Choose this compound when the experimental goal is to study the activation of endogenous, non-selective cation channels and their role in Ca2+ homeostasis and necrotic cell death. It serves as a model for Ca2+ overload-induced pathology initiated at the plasma membrane.
-
Choose Ionomycin when the objective is to artificially raise global intracellular Ca2+ levels to study downstream processes that are directly Ca2+-dependent, such as enzyme activation, gene expression, or apoptosis, while bypassing cell surface receptor and channel signaling.
A clear understanding of these distinct mechanisms is paramount for researchers to select the appropriate agent for their scientific questions and to accurately interpret the resulting data.
References
- 1. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound activates a nonselective cation channel and stimulates Ca2+ entry in MDCK renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound activates an endogenous non-selective cation channel and is an effective initiator of the activation of the heterologously expressed hTRPC-1 (transient receptor potential) non-selective cation channel in H4-IIE liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound induces calpain but not caspase-3 activation and necrotic cell death in primary septo-hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ionomycin - Wikipedia [en.wikipedia.org]
- 8. invivogen.com [invivogen.com]
- 9. Ionomycin, Calcium Salt | Cell Signaling Technology [cellsignal.com]
- 10. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionomycin enhances Ca2+ influx by stimulating store-regulated cation entry and not by a direct action at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the working mechanism of Ionomycin? | AAT Bioquest [aatbio.com]
- 13. stemcell.com [stemcell.com]
- 14. This compound activates a nonselective cation channel and a P2Z/P2X(7)-like cytolytic pore in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound activates cation channels distinct from the receptor-activated non-selective cation channels of HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Actions of ionomycin, 4-BrA23187 and a novel electrogenic Ca2+ ionophore on mitochondria in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
- 18. This compound, a potent, general activator of phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanisms of T cell activation by the calcium ionophore ionomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound induces calpain but not caspase-3 activation and necrotic cell death in primary septo-hippocampal cultures - ProQuest [proquest.com]
- 21. Ionomycin calcium salt | Calcium ionophore | Hello Bio [hellobio.com]
- 22. This compound, a novel activator of mediator release from human basophils, induces large increases in cytosolic calcium resulting in histamine, but not leukotriene C4, release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Ionomycin-induced calcium influx induces neurite degeneration in mouse neuroblastoma cells: analysis of a time-lapse live cell imaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
A Comparative Guide to the Mechanisms of Action of Maitotoxin and Palytoxin on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two of the most potent marine toxins known: maitotoxin (MTX) and palytoxin (B80417) (PTX). Both are large, complex non-polymeric molecules that exert their profound toxicity by disrupting ion homeostasis across the plasma membrane. However, their molecular targets and the specific nature of the ionic disruption they cause are fundamentally different. Understanding these differences is crucial for research into ion channel physiology, cellular signaling, and the development of potential therapeutics.
This compound (MTX): A Potent Activator of Non-Selective Cation Channels
This compound, produced by the dinoflagellate Gambierdiscus toxicus, is recognized as the most potent non-protein marine toxin.[1][2] Its primary mechanism of action involves the activation of non-selective, non-voltage-activated cation channels, leading to a massive and sustained influx of calcium ions (Ca²⁺) into the cell.[1][3]
Molecular Target: The precise molecular identity of the channel targeted by MTX remains an area of active investigation.[4] Several lines of evidence suggest two primary hypotheses:
-
Plasma Membrane Ca²⁺ ATPase (PMCA): Some studies propose that MTX binds to the PMCA pump and converts it into a Ca²⁺-permeable non-selective cation channel.[4][5][6]
-
Transient Receptor Potential (TRP) Channels: Other research indicates the involvement of TRP channels, particularly TRPC1, as either the direct target or a component of the channel complex activated by MTX.[5][7][8]
Mechanism of Action: Regardless of the specific target, the binding of MTX leads to the opening of a pore that is permeable to cations.[1] This action is critically dependent on the presence of extracellular Ca²⁺.[3] The resulting elevation of intracellular Ca²⁺ concentration ([Ca²⁺]i) triggers a cascade of cytotoxic events, including the activation of calcium-dependent proteases (calpains), membrane blebbing, stimulation of phosphoinositide breakdown, and ultimately, necrotic cell death.[1][4][9] Studies in cortical neurons have also shown that MTX can induce intracellular acidification.[10]
This compound Signaling Pathway
Caption: this compound binds to an undetermined target, forming a non-selective cation channel and causing massive Ca²⁺ influx.
Palytoxin (PTX): A Molecular Hijacker of the Na⁺/K⁺-ATPase
Palytoxin, first isolated from zoanthids of the genus Palythoa, is another exceptionally lethal marine toxin.[11] Unlike MTX, its molecular target is well-defined: the ubiquitous Na⁺/K⁺-ATPase (sodium-potassium pump), an essential enzyme responsible for maintaining sodium and potassium gradients across the cell membrane in all animal cells.[12][13][14]
Molecular Target: PTX binds with very high affinity to the extracellular portion of the α-subunit of the Na⁺/K⁺-ATPase.[12][15]
Mechanism of Action: The binding of a single PTX molecule transforms the Na⁺/K⁺-ATPase from an active transporter into a passive, non-selective cation channel or pore.[11][15][16] The normal pump cycle involves alternating access to the ion-binding sites, with inner and outer "gates" never opening simultaneously.[17] PTX is believed to disrupt this strict coupling, locking the gates in an open conformation that creates a continuous pathway through the membrane.[13][15][18]
This conversion allows for the free diffusion of monovalent cations, primarily Na⁺ and K⁺, down their respective electrochemical gradients.[12][16] The result is a rapid influx of Na⁺ and efflux of K⁺, which dissipates the vital ion gradients necessary for cellular function. This leads to membrane depolarization, osmotic swelling, and ultimately cell lysis, causing violent contractions in muscle cells and hemolysis in red blood cells.[12] The gating of this newly formed channel can still be modulated by the pump's physiological ligands, such as cytoplasmic ATP and extracellular K⁺.[17][19]
Palytoxin Signaling Pathway
Caption: Palytoxin binds to and converts the Na⁺/K⁺-ATPase pump into a non-selective cation channel.
Comparative Data Summary
The following tables summarize the key distinctions and quantitative data related to this compound and palytoxin.
Table 1: Comparison of Mechanistic Properties
| Feature | This compound (MTX) | Palytoxin (PTX) |
| Primary Molecular Target | Undetermined; likely PMCA or TRP channels.[4][5][6][8] | Na⁺/K⁺-ATPase (Sodium-Potassium Pump).[12][13][14] |
| Primary Effect | Activates/forms a non-selective cation channel.[1] | Converts an active pump into a passive channel.[11][16] |
| Primary Ion Flux | Massive influx of Ca²⁺.[1][10] | Influx of Na⁺, efflux of K⁺.[12][16] |
| Ion Selectivity | Non-selective cation channel, highly permeable to Ca²⁺.[1] | Non-selective monovalent cation channel.[12][20] |
| Voltage Dependence | Non-voltage-activated.[1] | Not applicable; acts on an ion pump. |
| Key Consequence | Extreme elevation of intracellular Ca²⁺.[1] | Dissipation of Na⁺ and K⁺ electrochemical gradients.[12] |
Table 2: Quantitative Comparison of Potency and Cellular Effects
| Parameter | This compound (MTX) | Palytoxin (PTX) |
| Lethal Dose (LD₅₀) | ~50-170 ng/kg (i.p., mouse).[1][4] | ~25-45 ng/kg (i.v., rabbit/mouse).[11][12][21] |
| Effective Concentration | 3 nM (activates Ins in MDCK cells).[3] 200 nM (induces Ca²⁺ rise in HIT-T15 cells).[1] | 1 pM (causes K⁺ outflow from erythrocytes).[20] |
| Binding Affinity (K_D) | Not determined due to unknown target. | ~20 pM (for Na⁺/K⁺-ATPase).[11][21] |
| Channel Conductance | ~40 pS (in MDCK cells).[3] | Not typically measured in this context. |
| Key Inhibitors | Imidazoles (e.g., SKF 96365, IC₅₀: 0.56-3 µM), La³⁺.[3][22][23] | Ouabain (cardiac glycoside, competes for binding).[20] |
Key Experimental Methodologies
The elucidation of these toxins' mechanisms relies on several key experimental techniques.
A. Whole-Cell Patch-Clamp Electrophysiology This technique is used to measure the total ion current across the entire cell membrane, providing insight into the net effect of the toxin on ion channel activity.
-
Protocol Outline:
-
A glass micropipette filled with an internal electrolyte solution is sealed onto the membrane of a single, isolated cell.
-
A brief suction pulse is applied to rupture the membrane patch under the pipette, establishing electrical and chemical continuity between the pipette and the cell's interior ("whole-cell" configuration).
-
The membrane potential is clamped at a holding voltage (e.g., -60 mV), and ion currents are recorded using an amplifier.
-
The toxin is applied to the extracellular solution via perfusion.
-
The resulting change in current is recorded. For MTX, this is typically a large inward cationic current.[1] For PTX, this reflects the new leak current through the modified Na⁺/K⁺-ATPase.
-
Voltage ramps or steps can be applied to determine the current-voltage (I-V) relationship, revealing information about the channel's properties, such as its reversal potential and lack of voltage-gating.[1]
-
B. Intracellular Calcium Imaging This method allows for the real-time visualization and quantification of changes in intracellular free Ca²⁺ concentration ([Ca²⁺]i) in response to toxin application.
-
Protocol Outline:
-
Cultured cells are loaded with a Ca²⁺-sensitive fluorescent indicator dye, such as Fura-2 AM or Indo-1 AM. These dyes are cell-permeant and are cleaved by intracellular esterases, trapping them inside the cell.
-
After loading, cells are washed and placed on a microscope stage equipped for fluorescence microscopy.
-
The dye is excited at specific wavelengths, and the emitted fluorescence is captured by a camera. For ratiometric dyes like Fura-2, the ratio of fluorescence emitted at two different excitation wavelengths is calculated, providing a quantitative measure of [Ca²⁺]i that is independent of dye concentration.
-
A baseline fluorescence recording is established.
-
The toxin is added to the cell bath, and the change in fluorescence is recorded over time. MTX application results in a profound and sustained increase in the fluorescence signal, indicating a large Ca²⁺ influx.[1]
-
General Experimental Workflow
Caption: A generalized workflow for studying toxin effects using electrophysiology or calcium imaging techniques.
Conclusion
This compound and palytoxin, despite both being classified as potent marine polyether toxins, operate through distinct and specific mechanisms to disrupt cellular ion homeostasis.
-
This compound acts as a powerful Ca²⁺ mobilizing agent by activating a yet-to-be-fully-identified non-selective cation channel, leading to overwhelming Ca²⁺ toxicity.
-
Palytoxin functions as a molecular tool that uniquely converts the Na⁺/K⁺-ATPase into a non-selective channel, leading to the fatal dissipation of essential Na⁺ and K⁺ gradients.
This fundamental difference in their molecular targets—a putative channel for MTX versus a well-defined ion pump for PTX—underpins their distinct downstream physiological effects and solidifies their roles as invaluable, albeit dangerous, tools in pharmacological and physiological research.
References
- 1. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound activates a nonselective cation channel and stimulates Ca2+ entry in MDCK renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciresliterature.org [sciresliterature.org]
- 7. This compound activates an endogenous non-selective cation channel and is an effective initiator of the activation of the heterologously expressed hTRPC-1 (transient receptor potential) non-selective cation channel in H4-IIE liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Is a Potential Selective Activator of the Endogenous Transient Receptor Potential Canonical Type 1 Channel in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a potent, general activator of phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of ciguatoxin and this compound in primary cultures of cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palytoxin: membrane mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palytoxin - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. mdpi.com [mdpi.com]
- 15. Palytoxin action on the Na(+),K(+)-ATPase and the disruption of ion equilibria in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. How palytoxin transforms the Na+,K+ pump into a cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Na+/K+-pump ligands modulate gating of palytoxin-induced ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Palytoxin acts through Na+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. This compound-elicited calcium influx in cultured cells. Effect of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Maitotoxin-Induced Cell Death: A Comparison of Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Maitotoxin (MTX), a potent marine dinoflagellate toxin, is one of the most powerful non-peptide toxins known. Its primary mechanism involves the induction of a massive influx of calcium ions (Ca²⁺) across the plasma membrane, leading to a cascade of cellular events that culminate in cell death.[1][2] While this Ca²⁺ overload is the undisputed trigger, the precise nature of the subsequent cell death pathway—whether it is classical apoptosis, necrosis, or another form of programmed cell death—remains a subject of investigation. Some studies indicate that MTX induces a necrotic or oncotic cell death, characterized by the activation of calpain but not the apoptotic executioner, caspase-3, and an absence of DNA fragmentation.[3][4] Conversely, other evidence suggests that under certain conditions, apoptotic pathways may be activated.[5]
This guide provides an objective comparison of common apoptosis assays and their utility in elucidating the complex mechanism of this compound-induced cytotoxicity. We present supporting experimental protocols and data to help researchers select the most appropriate methods for their studies.
The Central Role of Calcium Influx in this compound Cytotoxicity
The cell death cascade initiated by this compound begins with its binding to and opening of non-selective cation channels, leading to a sustained and overwhelming increase in intracellular Ca²⁺.[2][6] This Ca²⁺ overload disrupts cellular homeostasis, leading to mitochondrial dysfunction, ATP depletion, and the activation of calcium-dependent enzymes like calpain, which can mediate protein degradation and contribute to cell death.[1][3] The subsequent pathway can diverge, exhibiting features of both apoptosis and necrosis, making a multi-assay approach essential for accurate characterization.
Comparison of Key Apoptosis Assays
To dissect the mechanism of MTX-induced cell death, a parallel analysis using multiple assays is recommended. The following sections compare four standard methods, detailing their principles, protocols, and expected data outcomes.
Annexin V & Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay is a cornerstone for differentiating live, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by cells with an intact membrane. Thus, it only stains late apoptotic and necrotic cells where membrane integrity is lost.
-
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.[7]
-
Table 1: Representative Data for Annexin V / PI Staining
| Treatment | Live Cells (AnnV-/PI-) | Early Apoptotic (AnnV+/PI-) | Late Apoptotic/Necrotic (AnnV+/PI+) |
|---|---|---|---|
| Vehicle Control | 95% | 3% | 2% |
| This compound (1 nM) | 30% | 5% | 65% |
| Staurosporine (1 µM) | 45% | 40% | 15% |
Note: The significant increase in the AnnV+/PI+ population with MTX treatment suggests a prevalence of late-stage cell death with compromised membrane integrity, consistent with necrosis or oncosis.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Culture cells to the desired confluence and treat with this compound (e.g., 0.1-10 nM) for a specified time (e.g., 4-24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS.
-
Resuspension: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[8]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution).[7][9]
-
Incubation: Incubate for 15-20 minutes at room temperature, protected from light.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[7]
Caspase-3/7 Activity Assay
-
Principle: Caspases are a family of proteases central to the apoptotic signaling cascade. Caspase-3 and Caspase-7 are key "executioner" caspases that cleave cellular substrates, leading to the morphological hallmarks of apoptosis.[10] These assays use a luminogenic or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active Caspase-3/7. The resulting signal is proportional to caspase activity.[11]
-
Data Interpretation: An increase in luminescence or fluorescence compared to the control indicates the activation of executioner caspases and suggests an apoptotic mechanism.
Table 2: Representative Data for Caspase-3/7 Activity
| Treatment | Relative Luminescence Units (RLU) | Fold Change vs. Control |
|---|---|---|
| Vehicle Control | 1,500 | 1.0 |
| This compound (1 nM) | 2,100 | 1.4 |
| Staurosporine (1 µM) | 18,000 | 12.0 |
Note: The minimal increase in caspase activity with MTX, compared to the strong induction by staurosporine, supports findings that this compound may induce a largely caspase-independent, non-apoptotic form of cell death.[3]
Experimental Protocol: Homogeneous Caspase-3/7 Assay
-
Cell Plating: Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium.
-
Cell Treatment: Treat cells with this compound and controls as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[11]
-
Assay: Remove the plate from the incubator and add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10]
-
Incubation: Mix on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours.[11]
-
Measurement: Measure luminescence using a plate-reading luminometer.
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
-
Principle: A hallmark of late-stage apoptosis is the cleavage of DNA into nucleosomal fragments.[12] The TUNEL assay uses the enzyme Terminal deoxynucleotidyl transferase (TdT) to incorporate fluorescently labeled dUTPs onto the 3'-hydroxyl ends of these DNA breaks.[13][14] The resulting labeled cells can be visualized by fluorescence microscopy or quantified by flow cytometry.
-
Data Interpretation: An increase in the number of TUNEL-positive cells indicates the presence of DNA fragmentation. However, it is important to note that extensive DNA damage in necrotic cells can sometimes lead to false positives.[15]
Table 3: Representative Data for TUNEL Assay
| Treatment | TUNEL-Positive Cells (%) |
|---|---|
| Vehicle Control | < 1% |
| This compound (1 nM) | ~ 4% |
| DNase I (Positive Control) | > 90% |
Note: The low percentage of TUNEL-positive cells following MTX treatment aligns with reports suggesting an absence of the characteristic DNA fragmentation seen in classical apoptosis.[3]
Experimental Protocol: TUNEL Imaging Assay
-
Cell Culture & Treatment: Grow cells on coverslips or in a 96-well imaging plate and treat with this compound. Include a positive control by treating cells with DNase I to induce DNA breaks.[16]
-
Fixation & Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[15]
-
TUNEL Reaction: Wash the cells and incubate with the TUNEL reaction mixture (containing TdT and labeled dUTP) for 60 minutes at 37°C in a humidified chamber, protected from light.[13]
-
Washing: Stop the reaction and wash the cells 2-3 times with PBS.
-
Counterstaining & Imaging: If desired, counterstain nuclei with a DNA stain like DAPI. Mount the coverslip and visualize using a fluorescence microscope.
DNA Laddering Assay
-
Principle: This classic, semi-quantitative method provides a visual confirmation of apoptosis-specific DNA fragmentation. During apoptosis, endonucleases cleave DNA in the linker regions between nucleosomes, generating fragments in multiples of approximately 180-200 base pairs.[12] When this fragmented DNA is run on an agarose (B213101) gel, it produces a characteristic "ladder" pattern.[17] Necrotic cell death results in random DNA degradation, which appears as a smear on the gel.
-
Data Interpretation: The presence of a distinct ladder is a strong indicator of apoptosis. A smear or no fragmentation suggests necrosis or viable cells, respectively.
Table 4: Representative Data for DNA Laddering
| Lane | Treatment | Result |
|---|---|---|
| 1 | DNA Size Marker | Standard Ladder |
| 2 | Vehicle Control | Intact, high molecular weight DNA band |
| 3 | This compound (1 nM) | Smear or intact band (no ladder) |
| 4 | Staurosporine (1 µM) | Clear ladder pattern |
Note: The expected absence of a DNA ladder with MTX treatment is a critical piece of evidence pointing away from a classical apoptotic mechanism.[3]
Experimental Protocol: DNA Laddering
-
Cell Treatment & Harvesting: Treat and collect approximately 1-5 million cells per sample.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris, 5 mM EDTA, 0.2% Triton X-100) and incubate on ice for 30 minutes.
-
DNA Extraction: Centrifuge to pellet high molecular weight chromatin and cellular debris. Precipitate the DNA from the supernatant using ethanol (B145695) and sodium acetate.
-
Purification: Treat the DNA extract with RNase A to remove RNA, followed by Proteinase K to remove proteins.
-
Final Precipitation: Re-precipitate the purified DNA with ethanol.
-
Gel Electrophoresis: Air-dry the DNA pellet and resuspend in TE buffer. Load the DNA onto a 1.5-2% agarose gel containing ethidium (B1194527) bromide or a similar DNA stain.[17]
-
Visualization: Run the gel and visualize the DNA under UV transillumination.
Conclusion and Recommendations
Validating the cell death mechanism induced by this compound requires a careful, multi-faceted approach due to its complex and potentially non-classical pathway.
-
For Initial Characterization: Annexin V/PI staining is indispensable. A high proportion of Annexin V+/PI+ cells early in the time course would strongly suggest a necrotic or oncotic mechanism where membrane integrity is lost rapidly.
-
To Confirm Apoptotic Signaling: Caspase-3/7 assays are crucial. The absence of significant caspase activation is a key piece of evidence against classical apoptosis and aligns with much of the existing literature on this compound.[3][4]
-
To Verify Apoptotic Hallmarks: The TUNEL assay and DNA laddering are essential to confirm the presence or absence of DNA fragmentation. A lack of TUNEL positivity and the absence of a DNA ladder would corroborate the caspase assay results, pointing towards a non-apoptotic pathway.
By combining these assays, researchers can build a comprehensive and compelling profile of this compound-induced cell death, contributing to a clearer understanding of this potent toxin's mechanism of action.
References
- 1. This compound-induced liver cell death involving loss of cell ATP following influx of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces calpain but not caspase-3 activation and necrotic cell death in primary septo-hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces calpain but not caspase-3 activation and necrotic cell death in primary septo-hippocampal cultures - ProQuest [proquest.com]
- 5. Blockade of this compound-induced oncotic cell death reveals zeiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. bosterbio.com [bosterbio.com]
- 9. kumc.edu [kumc.edu]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 13. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 14. TUNEL staining [abcam.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. An update to DNA ladder assay for apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Maitotoxin Quantification: A Comparative Guide to Bioassays and LC-MS/MS
For researchers, scientists, and drug development professionals, accurate quantification of maitotoxin (MTX), one of the most potent marine toxins, is critical. This guide provides a comprehensive comparison of two primary analytical techniques: functional bioassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The objective is to delineate the performance, experimental protocols, and underlying principles of each method to aid in the selection of the most appropriate technique for specific research needs.
This compound, a complex polyether produced by dinoflagellates of the genus Gambierdiscus, exerts its toxicity by disrupting intracellular calcium homeostasis.[1] The choice between a functional bioassay, which measures the biological effect of the toxin, and LC-MS/MS, a highly specific chemical analysis, depends on the experimental goals, sample matrix, and required throughput.
Quantitative Performance Comparison
Direct comparative studies on this compound quantification are limited. However, data from studies on ciguatoxins (CTXs), which are often co-produced with maitotoxins, can provide valuable insights into the relative performance of these methods. The following table summarizes typical performance characteristics.
| Parameter | Functional Bioassay (e.g., Cell-Based Calcium Influx Assay) | LC-MS/MS |
| Principle | Measures the total functional effect of the toxin on cells, typically by monitoring changes in intracellular calcium ([Ca2+]i).[2] | Chemically separates the analyte from a complex mixture and detects it based on its unique mass-to-charge ratio.[3] |
| Specificity | Can be susceptible to interference from other compounds that modulate [Ca2+]i. | Highly specific for the target analyte and its congeners.[4] |
| Sensitivity | Generally very high, capable of detecting picomolar concentrations.[5] | High sensitivity, with Limits of Detection (LOD) and Quantification (LOQ) in the low ng/mL to pg/mL range.[6] |
| Throughput | Can be adapted for high-throughput screening in 96- or 384-well plate formats.[2] | Typically lower throughput due to serial sample processing, although autosamplers can increase efficiency. |
| Matrix Effects | Can be influenced by matrix components that affect cell viability or the detection signal. | Susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect accuracy.[7] |
| Information Provided | Provides a measure of the total biological activity of the sample, which may be more relevant for toxicity assessment. | Provides precise quantification of specific toxin congeners.[8] |
Experimental Protocols
Functional Bioassay: SH-SY5Y Cell-Based Calcium Influx Assay
This method utilizes the human neuroblastoma cell line SH-SY5Y, which endogenously expresses various calcium channels, to measure this compound-induced changes in intracellular calcium.[2]
Methodology:
-
Cell Culture: SH-SY5Y cells are maintained in a suitable culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2. For the assay, cells are seeded into 96-well black-walled, clear-bottom plates.[5]
-
Fluorescent Dye Loading: After reaching confluency, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Sample Preparation: this compound standards and unknown samples are diluted to the desired concentrations in the assay buffer.
-
Fluorescence Measurement: The plate is placed in a fluorescent plate reader. A baseline fluorescence reading is taken before the addition of the this compound samples.
-
Data Acquisition: Immediately after adding the samples, fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates an influx of intracellular calcium.[2]
-
Data Analysis: The change in fluorescence is calculated relative to the baseline. A standard curve is generated using known concentrations of this compound, and the concentration in unknown samples is determined by interpolation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly selective and sensitive method for the direct detection and quantification of this compound.[3]
Methodology:
-
Sample Extraction: this compound is extracted from the sample matrix (e.g., algal cultures, fish tissue) using a suitable solvent, often a mixture of methanol (B129727) and water. This is followed by a liquid-liquid partitioning step to separate hydrophilic toxins like this compound from lipophilic compounds.[9]
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. Separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases, such as water and acetonitrile, often with additives like formic acid or ammonia (B1221849) to improve ionization.[4]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. This compound is ionized, typically using electrospray ionization (ESI).
-
Tandem Mass Spectrometry (MS/MS): The precursor ion corresponding to this compound is selected in the first mass analyzer (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides high specificity.[10]
-
Quantification: A calibration curve is constructed by analyzing a series of this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Visualizing the Processes
Caption: Experimental workflows for this compound quantification.
Caption: this compound's signaling pathway.
Conclusion
The cross-validation of this compound quantification methods reveals that functional bioassays and LC-MS/MS are complementary rather than mutually exclusive techniques. Bioassays provide a measure of the total toxic potential of a sample, which is invaluable for risk assessment and understanding biological mechanisms.[11] In contrast, LC-MS/MS offers unparalleled specificity and accuracy for the quantification of this compound and its analogs, making it the gold standard for chemical analysis and regulatory purposes.[3] The choice of method should be guided by the specific research question, with the understanding that a combined approach often yields the most comprehensive and reliable results.
References
- 1. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Extraction and Identification of this compound and Ciguatoxin-Like Toxins from Caribbean and Pacific Gambierdiscus Using a New Functional Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS method to simultaneously monitor maitotoxins and selected ciguatoxins in algal cultures and P-CTX-1B in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vliz.be [vliz.be]
- 6. mdpi.com [mdpi.com]
- 7. Validation of an LC-MS/MS-based dilute-and-shoot approach for the quantification of > 500 mycotoxins and other secondary metabolites in food crops: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Characterization of Maitotoxins Produced by Toxic Gambierdiscus Species [mdpi.com]
- 9. Comparative Study on the Performance of Three Detection Methods for the Quantification of Pacific Ciguatoxins in French Polynesian Strains of Gambierdiscus polynesiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Titans of the Sea: A Comparative Guide to the Potency of Maitotoxin and Other Marine Neurotoxins
For Researchers, Scientists, and Drug Development Professionals
In the vast and intricate world of marine biochemistry, a select group of molecules stands out for their profound biological activity. These are the marine neurotoxins, compounds of remarkable complexity and potency that offer both peril and promise. At the apex of this group is maitotoxin, a behemoth molecule with unparalleled toxicity. This guide provides a comparative analysis of this compound's potency against other significant marine toxins, offering quantitative data, detailed experimental protocols, and insights into their mechanisms of action to support research and development endeavors.
A League of Potency: Comparing the Lethal Doses
The acute toxicity of these marine compounds is best illustrated by their median lethal dose (LD50), the dose required to prove fatal to 50% of a tested population. The data presented below, primarily from intraperitoneal (i.p.) studies in mice, highlights the exceptional potency of this compound.
| Toxin | Producing Organism(s) | Molecular Target | Intraperitoneal (i.p.) LD50 in Mice (µg/kg) |
| This compound | Gambierdiscus toxicus (Dinoflagellate) | Non-selective cation channels (e.g., TRPC1) | ~0.050 |
| Palytoxin | Ostreopsis, Palythoa spp. (Dinoflagellates, Zoanthids) | Na+/K+-ATPase | ~0.15 - 0.72 |
| Tetrodotoxin (B1210768) | Various bacteria; accumulated in pufferfish, etc. | Voltage-gated sodium channels | ~10.0 |
| Saxitoxin (B1146349) | Alexandrium, Gymnodinium spp. (Dinoflagellates) | Voltage-gated sodium channels | ~10.0 |
Note: LD50 values can vary between studies due to differences in toxin purity, animal strain, sex, and experimental protocol.
Mechanisms of Action: A Tale of Disrupted Signals
The extraordinary potency of these toxins stems from their highly specific interactions with critical components of cellular signaling, particularly ion channels and pumps that are fundamental to nerve and muscle function.
This compound: The Calcium Cascade Catastrophe
This compound's mechanism of action, while not fully elucidated, involves the activation of non-selective cation channels, leading to a massive and sustained influx of calcium ions (Ca2+) into the cell. This uncontrolled surge in intracellular calcium overwhelms cellular buffering capacity, triggering a cascade of detrimental events including mitochondrial dysfunction, protease activation, and ultimately, cell death. Recent evidence points towards the Transient Receptor Potential Canonical type 1 (TRPC1) channel as a potential target.
Palytoxin: Turning a Pump into a Pore
Palytoxin exhibits a unique mechanism by binding to the Na+/K+-ATPase, a crucial ion pump present in all animal cells. This binding event transforms the pump into a non-selective ion channel, leading to the dissipation of sodium and potassium gradients across the cell membrane. This disruption of ion homeostasis results in membrane depolarization, cell swelling, and lysis.
Saxitoxin and Tetrodotoxin: The Sodium Channel Blockade
Both saxitoxin and tetrodotoxin are potent and highly specific blockers of voltage-gated sodium channels (VGSCs). These channels are essential for the propagation of action potentials in neurons and other excitable cells. By physically occluding the pore of the channel, these toxins prevent the influx of sodium ions, thereby inhibiting nerve conduction and leading to paralysis.
Experimental Protocols: Determining Acute Toxicity
The determination of LD50 values for these potent toxins is a critical and highly regulated process. The mouse bioassay remains a foundational method for assessing the toxicity of marine toxins.
Standardized Mouse Bioassay for LD50 Determination (Adapted from AOAC Official Method 959.08 for Paralytic Shellfish Poisoning Toxins)
This protocol outlines the general procedure for determining the LD50 of a marine toxin via intraperitoneal injection in mice. Specific details may be adapted based on the toxin's chemical properties.
1. Animal Model:
-
Species: Standardized mouse strains (e.g., Swiss Webster, CD-1).
-
Weight: 19-21 grams.
-
Health: Animals should be healthy and acclimated to laboratory conditions.
2. Toxin Preparation:
-
Purity: Use a highly purified and quantified toxin standard.
-
Diluent: Prepare serial dilutions of the toxin in a suitable, sterile, and non-toxic vehicle (e.g., saline with 0.1% bovine serum albumin to prevent adsorption, or for lipophilic toxins, a solution containing a small percentage of a surfactant like Tween 60). The pH of the final solution should be adjusted to be within a physiological range (typically pH 2-4 for saxitoxin to ensure stability).
3. Administration:
-
Route: Intraperitoneal (i.p.) injection.
-
Volume: A standardized volume, typically 1 mL, is injected per mouse.
4. Dosing and Observation:
-
Dose Range Finding: A preliminary experiment with a wide range of doses is conducted on a small number of animals to determine the approximate lethal range.
-
Definitive Testing: Several groups of mice (typically 5-10 per group) are injected with a series of graded doses around the estimated LD50.
-
Observation Period: Animals are observed continuously for the first few hours and then periodically for at least 24 hours. For some toxins, the observation period may be extended to 48 hours or longer.
-
Endpoint: The primary endpoint is mortality. The time to death is also recorded.
5. Data Analysis:
-
Calculation of LD50: The LD50 value and its confidence intervals are calculated using appropriate statistical methods, such as probit analysis or the Reed-Muench method.
Conclusion
This compound stands as the most potent non-protein marine toxin discovered to date, a testament to the remarkable chemical diversity and biological activity present in marine ecosystems. Understanding the comparative potency and mechanisms of action of this compound and its counterparts is crucial for a range of scientific disciplines, from toxicology and pharmacology to drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers navigating the complexities of these powerful natural compounds. As analytical techniques and our understanding of cellular pathways continue to advance, so too will our ability to harness the potential of these marine titans for therapeutic innovation.
Validating the Specificity of Maitotoxin's Effects on Calcium Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of maitotoxin's effects on calcium channels with other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the validation of this compound's specificity as a calcium influx agent.
Introduction to this compound
This compound (MTX) is an exceptionally potent marine toxin produced by the dinoflagellate Gambierdiscus toxicus. It is recognized for its ability to induce a massive influx of calcium ions (Ca²⁺) into a wide variety of cell types. This dramatic increase in intracellular calcium concentration triggers a cascade of cellular events, ultimately leading to cell death.[1] Despite its potent activity, the precise molecular mechanism of this compound's action on calcium channels remains a subject of investigation, with evidence suggesting it may activate voltage-gated calcium channels, form or activate non-selective cation channels, or potentially interact with other membrane components to induce calcium entry.[2][3][4] This guide explores the experimental validation of this compound's specificity and compares its activity with other known calcium channel modulators.
Comparative Analysis of Calcium Channel Agonists
To assess the specificity of this compound, its effects are compared with other agents that modulate calcium channel activity. A key comparator is Bay K8644 , a synthetic dihydropyridine (B1217469) that acts as a specific L-type voltage-gated calcium channel agonist.[5][6] Unlike this compound, the mechanism of Bay K8644 is well-characterized, providing a clear benchmark for comparison.
Table 1: Comparative Potency of this compound and Bay K8644
| Compound | Mechanism of Action | Cell Type | Assay | Potency (EC50/Ka) | Reference(s) |
| This compound | Putative non-selective cation channel activator | Human skin fibroblasts | Calcium influx | 450 fM (Ka) | [7] |
| This compound | Putative non-selective cation channel activator | Tuberoinfundibular neurons | Dopamine (B1211576) release | Stimulatory | [8] |
| Bay K8644 | L-type Ca²⁺ channel agonist | Human umbilical artery | Contraction | 12.8 nM (ED50) | [9] |
| Bay K8644 | L-type Ca²⁺ channel agonist | Isolated mouse vas deferens | Contraction | 17.3 nM (IC50) | [10] |
| Bay K8644 | L-type Ca²⁺ channel agonist | Atrial myocytes | Peak current increase | 1-30 nM (dose-dependent) | [11] |
Inhibition of this compound-Induced Calcium Influx
The specificity of this compound's action can be further investigated by examining the inhibitory effects of various calcium channel blockers. The differential sensitivity of MTX-induced calcium influx to these inhibitors provides clues about the nature of the channels involved.
Table 2: Inhibitory Potency of Various Blockers on this compound-Induced Calcium Influx
| Inhibitor | Class | Cell Type | Assay | Potency (IC50) | Reference(s) |
| SK&F 96365 | Blocker of receptor-mediated Ca²⁺ entry | NIH 3T3 fibroblasts | ⁴⁵Ca²⁺ influx | 0.56 - 3 µM | [12] |
| C6 glioma & RIN insulinoma cells | ⁴⁵Ca²⁺ influx | ~95% inhibition at 30 µM | [13] | ||
| Nifedipine (B1678770) | L-type Ca²⁺ channel blocker | RIN insulinoma cells | ⁴⁵Ca²⁺ influx | ~20% inhibition at 10 µM | [13] |
| C6 glioma cells | ⁴⁵Ca²⁺ influx | ~10% inhibition at 10 µM | [13] | ||
| Vascular smooth muscle cells | Ang II-induced ³H-thymidine incorporation | 2.3 ± 0.7 µM | [14] | ||
| Verapamil (B1683045) | L-type Ca²⁺ channel blocker | PC12h cells | ⁴⁵Ca²⁺ influx & NE release | Inhibitory at 30-300 µM | [3] |
| Vascular smooth muscle cells | Ang II-induced ³H-thymidine incorporation | 3.5 ± 0.3 µM | [14] | ||
| Didesulfo-maitotoxin | This compound analogue | C6 cells | MTX-induced Ca²⁺ influx | 7.0 ± 0.7 ng/ml | [15] |
The data indicates that SK&F 96365, a blocker of receptor-mediated and store-operated calcium entry, is a potent inhibitor of MTX-induced calcium influx. In contrast, L-type voltage-gated calcium channel blockers like nifedipine and verapamil are significantly less effective at blocking the effects of this compound, suggesting that MTX does not primarily act through L-type channels.[13]
Experimental Protocols
Calcium Imaging Assay using Fluo-4 AM
This protocol outlines the measurement of intracellular calcium mobilization in response to this compound and other compounds using the fluorescent indicator Fluo-4 AM.
Materials:
-
Adherent cells cultured in 96- or 384-well black-wall, clear-bottom plates
-
Fluo-4 AM (acetoxymethyl) ester
-
Anhydrous DMSO
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
This compound, Bay K8644, and relevant inhibitors
-
Fluorescence plate reader with excitation at ~490 nm and emission at ~525 nm
Procedure:
-
Cell Plating: Seed cells in microplates to achieve a confluent monolayer on the day of the experiment.
-
Preparation of Fluo-4 AM Loading Solution:
-
Prepare a 2-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
For the working solution, dilute the Fluo-4 AM stock solution in HHBS to a final concentration of 2-5 µM. To aid in dye loading, 0.04% Pluronic® F-127 can be included.
-
-
Cell Loading:
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound, Bay K8644, and inhibitors in HHBS.
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the compounds to the respective wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence (F) relative to the baseline fluorescence (F₀) is calculated as ΔF/F₀.
-
Dose-response curves are generated to determine the EC₅₀ for agonists and IC₅₀ for inhibitors.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for recording ion channel currents in response to this compound. Specific voltage protocols will need to be optimized based on the cell type and the channels being investigated.
Materials:
-
Cultured cells on glass coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pulling micropipettes
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, pH 7.2)
-
This compound and other test compounds
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.[18]
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the extracellular solution.
-
Giga-seal Formation:
-
Lower the micropipette onto a target cell and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[19]
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
-
Current Recording:
-
Clamp the cell membrane at a holding potential (e.g., -70 mV).
-
Apply voltage steps or ramps to elicit ion channel currents.
-
Record baseline currents before applying any compounds.
-
-
Compound Application:
-
Perfuse the recording chamber with the extracellular solution containing this compound or other test compounds.
-
Record the changes in membrane current in response to the compound application.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the elicited currents.
-
Construct current-voltage (I-V) relationships to characterize the properties of the activated channels.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The precise signaling cascade initiated by this compound is still under investigation. However, based on current evidence, a plausible pathway involves the following steps:
Caption: Proposed signaling pathway for this compound-induced calcium influx and subsequent cellular events.
Experimental Workflow for Validating Specificity
A systematic workflow is crucial for characterizing the specificity of a novel ion channel modulator like this compound.
Caption: Experimental workflow for validating the specificity of this compound's effects on calcium channels.
Conclusion
Validating the specificity of this compound's effects on calcium channels requires a multi-faceted approach. By comparing its activity with well-characterized compounds like Bay K8644 and profiling its sensitivity to a range of channel blockers, researchers can gain valuable insights into its mechanism of action. The experimental protocols and workflows outlined in this guide provide a robust framework for these investigations. While the current evidence suggests that this compound does not act as a classical L-type voltage-gated calcium channel agonist, further studies employing techniques such as patch-clamp electrophysiology are necessary to definitively identify its molecular target and elucidate the precise nature of the ion channels it modulates. This knowledge is essential for leveraging this compound as a specific tool in calcium signaling research and for understanding its toxicological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a Potential Selective Activator of the Endogenous Transient Receptor Potential Canonical Type 1 Channel in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bay K8644 - Wikipedia [en.wikipedia.org]
- 6. A dihydropyridine (Bay k 8644) that enhances calcium currents in guinea pig and calf myocardial cells. A new type of positive inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the this compound-induced calcium influx pathway from human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound and Bay-K-8644: two putative calcium channel activators with different effects on endogenous dopamine release from tuberoinfundibular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of the calcium channel agonist, Bay K-8644 on human vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The molecular mode of action of the Ca agonist (-) BAY K 8644 on the cardiac Ca channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-elicited calcium influx in cultured cells. Effect of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound effects are blocked by SK&F 96365, an inhibitor of receptor-mediated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound analogues on calcium influx and phosphoinositide breakdown in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. content.abcam.com [content.abcam.com]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
comparison of maitotoxin effects in different cell lines (e.g., neurons vs. fibroblasts)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of maitotoxin (MTX), one of the most potent marine toxins, on two distinct cell lines: neurons and fibroblasts. Understanding these differential effects is crucial for neurotoxicity studies, drug screening, and the development of potential therapeutics targeting ion channels. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways.
Quantitative Comparison of this compound Effects
The following tables summarize the key quantitative parameters of this compound's effects on neuronal and fibroblast cell lines based on available experimental data.
Table 1: Cytotoxicity of this compound
| Cell Line Type | Cell Line Example | Assay | Endpoint | MTX Concentration | Result | Reference |
| Neuron | Rat Cortical Neurons | alamarBlue | Cell Viability | 25 pM | Significant cell death | [1] |
| Fibroblast | Human Skin Fibroblasts | LDH Release | Cell Lysis | 0.2 - 1 nM | Time- and concentration-dependent | [2] |
Table 2: this compound-Induced Calcium Influx
| Cell Line Type | Cell Line Example | Assay | Parameter | MTX Concentration | Result | Reference |
| Neuron | NG108-15 (Neuroblastoma x Glioma) | 45Ca2+ Uptake | Calcium Influx | Not specified | Stimulated | [3] |
| Neuron | Rat Cortical Neurons | Fura-2 Imaging | [Ca2+]i | 25 pM | Concentration-dependent increase | [1] |
| Fibroblast | Human Skin Fibroblasts | Fura-2 Imaging | [Ca2+]i | 450 fM (EC50) | Increased | [4] |
| Fibroblast | Human Skin Fibroblasts | Fura-2 Imaging | [Ca2+]i | 0.2 - 1 nM | Time- and concentration-dependent increase | [2] |
| Fibroblast | NIH 3T3 Fibroblasts | 45Ca2+ Uptake | Calcium Influx | Not specified | Marked influx | [5] |
Note on Conflicting Data: While multiple studies demonstrate this compound-induced calcium influx in fibroblasts[2][4][5], one study reported that MTX did not stimulate Ca2+ uptake in fibroblasts[3]. This discrepancy may arise from differences in experimental conditions, such as the specific fibroblast cell line used, culture conditions, or the methodology for measuring calcium uptake.
Key Differentiators in this compound's Mechanism of Action
This compound's primary mechanism involves the disruption of intracellular calcium homeostasis, but the specific channels and downstream pathways affected appear to differ between neurons and fibroblasts.
-
In Fibroblasts: this compound is reported to activate a non-selective cation channel (NSCC)[2][6][7]. At lower concentrations, this channel is permeable to Na+, K+, and Ca2+[7]. At higher concentrations, MTX can induce the formation of a larger cytolytic pore, leading to the release of larger molecules like lactate (B86563) dehydrogenase (LDH)[2][6]. The activation of the MTX-induced current in human skin fibroblasts requires the presence of both extracellular and intracellular Ca2+[7].
-
In Neurons: In neuronal cells, this compound is suggested to interact with voltage-sensitive calcium channels[3]. While it doesn't directly activate them in the same manner as a depolarizing stimulus, it may alter their voltage dependence[3]. The neurotoxic effects of MTX also involve the sodium-hydrogen exchanger (NHE), and inhibition of NHE1 can prevent MTX-induced increases in intracellular Ca2+ and subsequent cell death in cortical neurons[1].
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Cytotoxicity Assessment using MTT Assay (Fibroblasts)
This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound on fibroblast cell lines.
Materials:
-
Fibroblast cell line (e.g., NIH 3T3, human skin fibroblasts)
-
Complete culture medium
-
This compound (MTX) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Toxin Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the MTX dilutions to the respective wells. Include a vehicle control (medium without MTX).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of viability against the logarithm of MTX concentration to determine the IC50 value.
Protocol 2: Intracellular Calcium Imaging using Fura-2 AM (Neurons)
This protocol, based on standard calcium imaging techniques, allows for the real-time measurement of intracellular calcium concentration changes in neurons upon this compound application.
Materials:
-
Primary neuronal culture or neuronal cell line (e.g., rat cortical neurons, NG108-15)
-
Glass-bottom imaging dishes or coverslips
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fura-2 AM stock solution (1 mM in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
This compound (MTX) stock solution
-
Fluorescence microscope equipped for ratiometric imaging (with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm)
Procedure:
-
Cell Preparation: Plate neurons on poly-L-lysine coated glass-bottom dishes or coverslips and culture until the desired stage of differentiation.
-
Dye Loading: Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium and wash the cells gently with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
De-esterification: Wash the cells twice with HBSS to remove excess Fura-2 AM. Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Imaging: Mount the dish or coverslip onto the fluorescence microscope.
-
Acquire a baseline fluorescence ratio by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm.
-
This compound Application: Gently add the desired concentration of this compound to the imaging buffer.
-
Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration over time.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Calibrate the ratio to absolute calcium concentrations if required, using appropriate calcium standards.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound in fibroblasts and neurons, as well as a typical experimental workflow for assessing its effects.
Caption: this compound signaling pathway in fibroblasts.
Caption: this compound signaling pathway in neurons.
Caption: Experimental workflow for comparing this compound effects.
References
- 1. Interactions of this compound with voltage-sensitive calcium channels in cultured neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Interactions of this compound with voltage-sensitive calcium channels in cultured neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the this compound-induced calcium influx pathway from human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-elicited calcium influx in cultured cells. Effect of calcium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound activates a nonselective cation channel and a P2Z/P2X(7)-like cytolytic pore in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the this compound-activated cationic current from human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Maitotoxin vs. Thapsigargin for Studying Calcium Store Depletion
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, calcium (Ca2+) is a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes. The precise spatial and temporal regulation of intracellular Ca2+ concentrations is paramount for cellular function. Consequently, tools that allow for the controlled manipulation of Ca2+ homeostasis are indispensable for research in this field. Among the pharmacological agents used to probe Ca2+ signaling pathways, maitotoxin and thapsigargin (B1683126) are two potent compounds often employed to elevate intracellular Ca2+ levels. However, their mechanisms of action are fundamentally distinct, making them suitable for different experimental questions. This guide provides an objective comparison of this compound and thapsigargin for studying calcium signaling, with a focus on the concept of "calcium store depletion," supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Pathways
The primary difference between this compound and thapsigargin lies in how they elevate cytosolic Ca2+. Thapsigargin is a specific inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, while this compound activates plasma membrane Ca2+ channels.
Thapsigargin: The quintessential tool for studying intracellular store depletion.
Thapsigargin specifically and irreversibly inhibits the SERCA pumps located on the membrane of the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[1][2][3][4] These pumps are responsible for actively transporting Ca2+ from the cytosol into the ER/SR lumen, maintaining a high concentration of Ca2+ within these stores. By blocking SERCA, thapsigargin prevents the re-uptake of Ca2+ that passively leaks from the ER into the cytosol. This leads to a gradual depletion of intracellular Ca2+ stores and a transient increase in cytosolic Ca2+ concentration.[1] A secondary and crucial consequence of ER store depletion by thapsigargin is the activation of store-operated Ca2+ entry (SOCE), a process where Ca2+ channels on the plasma membrane open to allow extracellular Ca2+ to enter the cell.[1][2]
This compound: A potent inducer of extracellular Ca2+ influx.
In contrast, this compound is an extremely potent marine toxin that activates non-selective cation channels in the plasma membrane.[5] This activation leads to a massive and sustained influx of extracellular Ca2+ into the cell, causing a dramatic increase in cytosolic Ca2+ concentration.[5] It is crucial to note that this compound's primary mechanism is not the depletion of intracellular stores; in fact, its activity is strictly dependent on the presence of extracellular Ca2+.[6] Studies have shown that this compound does not directly cause the release of Ca2+ from intracellular storage compartments.[7]
At a Glance: Key Differences
| Feature | This compound | Thapsigargin |
| Primary Mechanism | Activates plasma membrane non-selective cation channels | Inhibits Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps |
| Source of Ca2+ Increase | Influx from the extracellular space | Initial release from ER/SR stores, followed by store-operated Ca2+ entry (SOCE) from the extracellular space |
| Effect on ER/SR Stores | Does not directly deplete stores | Directly causes depletion of stores |
| Dependence on Extracellular Ca2+ | Strictly dependent | Initial Ca2+ release is independent, but subsequent SOCE is dependent |
| Typical Effective Concentration | pM to nM range | nM to µM range |
| Primary Application | Studying massive Ca2+ influx and its downstream consequences | Studying the roles of ER/SR Ca2+ stores and store-operated Ca2+ entry (SOCE) |
Quantitative Comparison of Effects
Direct quantitative comparisons of this compound and thapsigargin in the same experimental system are scarce in the literature. The following tables summarize available data on their effects on intracellular Ca2+ concentration and cytotoxicity from various studies. It is important to consider that these values are highly dependent on the cell type and experimental conditions.
Table 1: Effect on Intracellular Calcium Concentration
| Compound | Cell Type | Concentration | Effect on [Ca2+]i | Reference |
| This compound | HIT-T15 | 200 nM | Sustained elevation observed ~3 min after application | [5] |
| This compound | PC12 cells | 0.03 ng/mL (~9 pM) | Detectable stimulation of arachidonic acid release (a Ca2+-dependent process) | [8] |
| Thapsigargin | DDT1MF-2 smooth muscle cells | 3 µM | Transient increase from 0.15 µM to a peak of 0.3 µM within 50 s | [9] |
| Thapsigargin | PC3 human prostate cancer cells | 10 nM - 10 µM | Concentration-dependent increase in [Ca2+]i | [10] |
| Thapsigargin | HEK-293 cells | 1 µM | Cytosolic Ca2+ transients reached peak amplitudes of 0.6–1.0 µM in the absence of external Ca2+ | [11] |
Table 2: Cytotoxicity Data
| Compound | Assay/Model | Value | Reference |
| This compound | LD50 (mice, intraperitoneal injection) | 50 ng/kg | [12] |
| This compound | IC50 (Neutral Red Uptake, BHK 21/C13 cells) | Not specified, but positive correlation with mouse bioassay | [13] |
| Thapsigargin | EC50 (Cell death, Min6 cells, 42h) | ~0.15 µM | [14] |
| Thapsigargin | EC50 (Cell death, Ins1E cells, 42h) | ~0.025 µM | [14] |
| Thapsigargin | IC50 (Cell viability, various human cell lines) | 6.6 - 9.7 pM | [2] |
| Thapsigargin | Cell death in A549 cells (24h) | 9.4% at 1 nM, 25.8% at 100 nM, 41.2% at 1 µM | [15] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: Thapsigargin signaling pathway leading to ER Ca2+ store depletion and SOCE activation.
Caption: this compound signaling pathway showing massive Ca2+ influx through non-selective cation channels.
Experimental Workflow Diagram
Caption: A general experimental workflow for intracellular calcium imaging experiments.
Experimental Protocols
Protocol 1: Thapsigargin-Induced ER Ca2+ Store Depletion and SOCE Measurement
This protocol is adapted for measuring ER Ca2+ release and subsequent SOCE in a cultured cell line (e.g., HEK293) using the ratiometric Ca2+ indicator Fura-2 AM.
Materials:
-
HEK293 cells (or other cell line of interest)
-
Glass-bottom imaging dishes
-
Fura-2 AM (dissolved in anhydrous DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
HEPES-buffered saline (HBS) containing Ca2+ (e.g., 2 mM CaCl2)
-
Ca2+-free HBS (containing EGTA, e.g., 0.5 mM)
-
Thapsigargin (stock solution in DMSO, e.g., 1 mM)
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Preparation: Seed cells onto glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM in HBS. Add Pluronic F-127 (final concentration ~0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells, wash once with HBS, and incubate the cells in the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 20 minutes at room temperature.
-
-
Imaging:
-
Mount the dish on the microscope stage and perfuse with Ca2+-free HBS.
-
Acquire a stable baseline fluorescence ratio (F340/F380).
-
To measure ER Ca2+ release, add thapsigargin (final concentration 1-2 µM) to the Ca2+-free HBS and record the transient increase in the F340/F380 ratio.
-
Once the ratio returns to a near-baseline level (indicating ER stores are depleted), switch the perfusion to HBS containing Ca2+ (e.g., 2 mM).
-
Record the subsequent sustained increase in the F340/F380 ratio, which represents SOCE.
-
Protocol 2: this compound-Induced Extracellular Ca2+ Influx Measurement
This protocol is designed to measure the influx of extracellular Ca2+ induced by this compound.
Materials:
-
Same as Protocol 1, with the exception of Ca2+-free HBS.
-
This compound (stock solution in a suitable solvent, e.g., water or methanol)
Procedure:
-
Cell Preparation and Dye Loading: Follow steps 1 and 2 from Protocol 1.
-
Imaging:
-
Mount the dish on the microscope stage and perfuse with HBS containing Ca2+.
-
Acquire a stable baseline fluorescence ratio (F340/F380).
-
Add this compound to the perfusion buffer at the desired final concentration (e.g., 1-20 ng/mL or in the pM to nM range).
-
Record the resulting increase in the F340/F380 ratio. The response to this compound is often a large and sustained elevation in intracellular Ca2+.
-
Control Experiment: To confirm the dependence on extracellular Ca2+, perform a parallel experiment where cells are incubated in Ca2+-free HBS before and during the addition of this compound. In this case, a significant increase in the F340/F380 ratio should not be observed.
-
Choosing the Right Tool for the Job
The choice between this compound and thapsigargin should be dictated by the specific biological question being addressed.
-
Use Thapsigargin when:
-
The primary goal is to study the consequences of depleting intracellular Ca2+ stores (ER/SR).
-
You are investigating the mechanisms and regulation of store-operated Ca2+ entry (SOCE).
-
You want to induce ER stress as a consequence of Ca2+ store depletion.[16]
-
-
Use this compound when:
-
You aim to study the cellular effects of a massive and sustained influx of extracellular Ca2+.
-
The research focuses on non-selective cation channels or the cellular responses to Ca2+ overload-induced cytotoxicity.
-
You are investigating signaling pathways that are activated by a large, global increase in cytosolic Ca2+, independent of ER store release.
-
References
- 1. Thapsigargin at Non-Cytotoxic Levels Induces a Potent Host Antiviral Response that Blocks Influenza A Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Thapsigargin inhibits the sarcoplasmic or endoplasmic reticulum Ca-ATPase family of calcium pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced intracellular calcium rise in PC12 cells: involvement of dihydropyridine-sensitive and omega-conotoxin-sensitive calcium channels and phosphoinositide breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: effects on calcium channels, phosphoinositide breakdown, and arachidonate release in pheochromocytoma PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Persistent intracellular calcium pool depletion by thapsigargin and its influence on cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of thapsigargin on Ca²+ fluxes and viability in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Cytotoxic quantification of this compound-like activity from the dinoflagellate Gambierdiscus toxicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thapsigargin Induces Apoptosis by Impairing Cytoskeleton Dynamics in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Contraction and increase in tissue calcium content induced by this compound, the most potent known marine toxin, in intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Correlating Maitotoxin Concentration with Specific Cellular Responses: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of maitotoxin's effects on various cellular systems, with a focus on correlating its concentration with specific physiological responses. Experimental data is presented to offer a clear, objective overview for researchers utilizing this potent marine toxin as a tool to investigate calcium signaling and cellular physiology.
Introduction to this compound
This compound (MTX), produced by the dinoflagellate Gambierdiscus toxicus, is one of the most potent non-protein toxins known.[1] Its primary mechanism of action involves the activation of non-selective cation channels, leading to a massive influx of extracellular calcium ions (Ca²⁺) into the cytoplasm.[1][2] This disruption of calcium homeostasis triggers a cascade of cellular events, making MTX a valuable pharmacological tool for studying Ca²⁺-dependent processes. This guide compares the concentration-dependent effects of this compound with other agents that modulate intracellular calcium and outlines key experimental protocols for its use.
Data Presentation: this compound Concentration and Cellular Response
The following tables summarize the quantitative data on the cellular responses to varying concentrations of this compound across different cell types and experimental endpoints.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay | IC50 / Effective Concentration | Exposure Time | Reference |
| Neuroblastoma (N18) | Cell Counting | 0.001-0.002 MU/ml | 3 hours | [3] |
| Fibroblast (L929) | Cell Counting | 0.001-0.005 MU/ml | 3 hours | [3] |
| Fibroblast (L929) | Neutral Red Uptake | 0.002-0.01 MU/ml | 3 hours | [3] |
| Fibroblast (3T3) | Cell Counting | 0.005-0.01 MU/ml | 3 hours | [3] |
| Fibroblast (3T3) | Neutral Red Uptake | 0.005-0.015 MU/ml | 3 hours | [3] |
| Baby Hamster Kidney (BHK21 C13) | Neutral Red Uptake | 0.02-0.08 MU/ml | 3 hours | [3] |
| Fibroblast (FR3T3) | Neutral Red Uptake | 0.08 MU/ml | 3 hours | [3] |
| Rat Hepatocytes | LDH Leakage | TD50 of 80 pM | 24 hours | [4] |
| Breast Cancer (MCF-7) | Cell Death | 0.1 - 1 nM | 2-4 hours | |
| Neuroblastoma (Neuro2a) | Cytotoxicity | EC50 of 158.5 ± 5.4 ng/mL | Not specified | [5] |
MU: Mouse Unit, a measure of toxicity.
Table 2: this compound-Induced Calcium Influx and Other Physiological Responses
| Cell Line/Tissue | Response | Effective Concentration | Key Findings | Reference |
| NIH 3T3 Fibroblasts | ⁴⁵Ca²⁺ Influx | Not specified | Marked influx of ⁴⁵Ca²⁺. | [6] |
| Human Skin Fibroblasts | Intracellular Ca²⁺ Increase | Apparent Kₐ of 450 fM | High-affinity, saturable response. | [7] |
| Rat Pituitary (GH4C1) | Cell Cycle Arrest (G2) | Not specified | Concentration-dependent accumulation in G2+M phase. | [8] |
| Murine Macrophages | IL-1β Release | ≤ 0.6 nM | Predominantly non-lytic release of mature IL-1β. | [9] |
| Murine Macrophages | Cytolysis | > 0.6 nM | Cytolytic release of unprocessed pro-IL-1β. | [9] |
| Xenopus laevis Oocytes | Inward Cation Current | 5 - 100 pM | Activation of non-selective cation channels. | [10] |
| Xenopus laevis Oocytes | Second Conductance | > 200 pM | Development of a second, larger conductance. | [10] |
| Rabbit Aorta | Contraction | 0.1 - 30 ng/mL | Dose-dependent contraction. | |
| HIT-T15 Insulinoma Cells | ⁴⁵Ca²⁺ Influx | 3 ng/mL (for inhibition studies) | Stimulated calcium influx. | [11] |
| C6 Glioma Cells | ⁴⁵Ca²⁺ Influx | 3 ng/mL (for inhibition studies) | Stimulated calcium influx. | [11] |
Comparison with Alternative Calcium Modulators
This compound's mechanism of inducing calcium influx is distinct from other agents. The following table provides a brief comparison.
Table 3: Comparison of this compound with Other Calcium-Modulating Agents
| Agent | Mechanism of Action | Primary Cellular Effect | Potency | Reference |
| This compound | Activates non-selective cation channels, potentially by converting Ca²⁺-ATPase into a channel. | Massive, sustained influx of extracellular Ca²⁺. | Extremely high (pM to nM range). | [1][2] |
| Ionomycin / A23187 | Ionophores that transport Ca²⁺ across biological membranes. | Increases intracellular Ca²⁺ from both extracellular and intracellular stores. | Lower than this compound. | [8] |
| Ciguatoxin (CTX) | Activates voltage-gated sodium channels, leading to membrane depolarization. | Indirectly affects Ca²⁺ homeostasis through depolarization. Does not directly induce massive Ca²⁺ influx like MTX. | High, but with a different primary target. | [1] |
| Thapsigargin | Inhibits the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). | Causes a rise in cytosolic Ca²⁺ by preventing its reuptake into the ER, leading to store-operated calcium entry. | Potent inhibitor of SERCA. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: this compound-Induced Cytotoxicity Assessment using Neutral Red Uptake (NRU) Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, in their lysosomes.
Materials:
-
Cell line of interest (e.g., 3T3, L929, BHK21 C13)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound stock solution
-
Neutral Red (NR) solution (e.g., 50 µg/mL in culture medium)
-
Phosphate-Buffered Saline (PBS)
-
NR Destain solution (e.g., 50% ethanol, 49% deionized water, 1% acetic acid)
-
Microplate reader (540 nm filter)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Incubate overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 3, 24, or 48 hours).
-
Neutral Red Staining: Remove the this compound-containing medium. Add 100 µL of pre-warmed NR solution to each well and incubate for 2-3 hours.
-
Washing: Remove the NR solution and wash the cells with PBS to remove unincorporated dye.
-
Destaining: Add 150 µL of NR Destain solution to each well and shake for 10 minutes to extract the dye from the cells.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of viability compared to the untreated control and determine the IC50 value.
Protocol 2: Measurement of this compound-Induced Intracellular Calcium Influx using Fluo-4 AM
This method uses a fluorescent dye that increases its fluorescence intensity upon binding to free calcium in the cytoplasm.
Materials:
-
Cell line of interest grown on glass coverslips or in a black-walled, clear-bottom 96-well plate
-
Fluo-4 AM (acetoxymethyl ester) stock solution in DMSO
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution
-
Fluorescence microscope or plate reader with appropriate filters (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with warm HBSS to remove excess dye.
-
Baseline Measurement: Acquire a baseline fluorescence reading before the addition of this compound.
-
This compound Addition: Add the desired concentration of this compound to the cells.
-
Kinetic Measurement: Immediately begin recording the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: Express the change in fluorescence as a ratio relative to the baseline fluorescence (F/F₀).
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for assessing its cytotoxicity.
Caption: this compound signaling pathway.
Caption: Experimental workflow for cytotoxicity assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aminer.org [aminer.org]
- 3. re-place.be [re-place.be]
- 4. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]
- 5. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 6. In vivo subchronic effects of ciguatoxin-related compounds, reevaluation of their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Differential effects of ciguatoxin and this compound in primary cultures of cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces biphasic interleukin-1beta secretion and membrane blebbing in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Maitotoxin Extraction Methods for Research and Drug Development
For researchers, scientists, and drug development professionals, the efficient and effective isolation of maitotoxin (MTX) is a critical first step. This potent marine toxin, produced by dinoflagellates of the genus Gambierdiscus, holds significant value in studying fundamental cellular processes, such as calcium signaling, and has potential applications in drug discovery. This guide provides a comparative analysis of common this compound extraction methods, offering insights into their principles, performance, and associated experimental protocols.
This compound is a large, complex, water-soluble polyether, and its extraction from cultured Gambierdiscus cells or other biological matrices requires careful consideration of the chosen methodology to maximize yield and purity while minimizing degradation. The primary approaches to this compound extraction involve an initial solvent extraction followed by various purification steps, including liquid-liquid partitioning, solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC).
Comparative Overview of Extraction Methods
The selection of an appropriate extraction method depends on the desired purity, yield, and the scale of the extraction. While a simple solvent partition may suffice for preliminary screening, more advanced chromatographic techniques are necessary for obtaining highly purified this compound for detailed biological and pharmacological studies.
| Method | Principle | Key Advantages | Key Disadvantages | Typical Purity | Typical Yield |
| Solvent Extraction & Partitioning | Differential solubility of MTX in polar solvents (e.g., methanol) and subsequent partitioning to separate from lipophilic compounds. | Rapid and straightforward for initial extraction and separation of hydrophilic (MTX-containing) and lipophilic fractions. | Lower purity, co-extraction of other water-soluble compounds. | Low to moderate | Variable, depends on solvent choice and partitioning efficiency |
| Solid-Phase Extraction (SPE) | Adsorption of MTX onto a solid support followed by selective elution. | Good for sample cleanup and concentration after initial extraction. Can provide cleaner extracts than partitioning alone. | Requires method development for optimal sorbent and solvent selection. May have lower capacity for large-scale purifications. | Moderate to high | Good recovery from initial extract |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of MTX between a stationary phase and a mobile phase. | Provides the highest purity of this compound. Allows for the separation of different MTX analogs. | Requires specialized equipment and expertise. Can be time-consuming for large quantities. | Very high (>95%) | Dependent on the number of purification steps |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of this compound extraction methods.
Method 1: Simplified Solvent Extraction and Liquid-Liquid Partitioning
This method is suitable for the rapid, small-scale extraction of this compound for initial screening and qualitative analysis.
1. Initial Extraction:
-
Harvest cultured Gambierdiscus cells by centrifugation.
-
Resuspend the cell pellet in 100% methanol (B129727) (MeOH).
-
Lyse the cells using sonication or homogenization.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the crude extract.
2. Liquid-Liquid Partitioning:
-
Add an equal volume of dichloromethane (B109758) (DCM) to the methanolic extract.
-
Mix vigorously and allow the phases to separate.
-
The upper, aqueous methanol phase will contain the hydrophilic this compound, while the lower DCM phase will contain lipophilic compounds like ciguatoxins.
-
Carefully collect the upper aqueous methanol phase.
-
The solvent can then be evaporated to concentrate the this compound-containing fraction.
Method 2: Multi-Step Purification using SPE and HPLC
This protocol is designed to achieve high-purity this compound suitable for pharmacological studies and structural elucidation.
1. Initial Extraction and Partitioning:
-
Follow the "Simplified Solvent Extraction and Liquid-Liquid Partitioning" protocol (Method 1) to obtain the crude hydrophilic extract.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous methanol extract onto the SPE cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove highly polar impurities.
-
Elute the this compound fraction with a higher concentration of methanol in water. The optimal percentages should be determined empirically.
3. High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purify the this compound-containing fraction from SPE by reversed-phase HPLC.
-
Column: A C18 or phenyl-hexyl column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol in water with a suitable modifier (e.g., formic acid or ammonium (B1175870) formate) is commonly employed.
-
Detection: UV detection (around 230 nm) or mass spectrometry (MS) can be used to monitor the elution of this compound.
-
Collect the fractions corresponding to the this compound peak(s). Multiple rounds of HPLC may be necessary to achieve the desired purity.
Visualizing the Process and Mechanism
To better understand the experimental workflows and the biological impact of this compound, the following diagrams have been generated.
Caption: A generalized workflow for the extraction and purification of this compound.
Caption: The signaling cascade initiated by this compound, leading to cell lysis.
Conclusion
The choice of a this compound extraction method is a critical decision that influences the quality and quantity of the final product. For rapid screening and initial characterization, a simplified solvent extraction and partitioning method may be sufficient. However, for in-depth pharmacological studies, drug development, and structural analysis, a more rigorous purification strategy involving SPE and HPLC is essential to obtain high-purity this compound. The protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate method for their specific needs, thereby facilitating advancements in our understanding of this potent marine toxin and its potential applications.
Validating New Maitotoxin Analogues: A Comparative Guide to Structural and Functional Assays
For Researchers, Scientists, and Drug Development Professionals
The maitotoxin (MTX) family of marine toxins, produced by dinoflagellates of the genus Gambierdiscus, are some of the most potent non-protein toxins known. Their complex structure and profound physiological effects make them valuable tools for studying cellular processes, particularly calcium signaling. The discovery of new MTX analogues necessitates robust validation through a combination of structural and functional assays to understand their unique properties and potential applications. This guide provides a comparative overview of key validation methods, supported by experimental data.
Structural and Functional Comparison of this compound Analogues
The validation of new this compound analogues hinges on a detailed comparison with the parent compound, this compound-1 (MTX-1). This involves elucidating their structural modifications and quantifying their biological activity. The following table summarizes the key data for several known MTX analogues.
| Analogue | Molecular Formula | Molecular Weight (Da) | Key Structural Differences from MTX-1 | Acute Toxicity (LD50, i.p. in mice) |
| MTX-1 | C₁₆₄H₂₅₆Na₂O₆₈S₂ | 3422 | Reference compound, disulfated | 0.050 µg/kg[1][2] |
| MTX-2 | Unknown | Unknown | Less polar than MTX-1 | 0.080 µg/kg[2] |
| MTX-3 (44-methylgambierone) | C₅₂H₇₈O₁₉S | 1039.5 | Significantly smaller, different polyether structure | Low toxicity reported |
| MTX-4 | C₁₅₇H₂₄₁NO₆₈S₂ | 3292.4860 | Contains a nitrogen atom, earlier elution than MTX-1 | Toxicity demonstrated in N2a assays, but specific LD50 not determined[1][3] |
| MTX-5 | Unknown | Unknown | Identified through LC-MS/MS, distinct from MTX-1 | MTX-like toxicity observed in N2a-guided fractionation[4] |
| MTX-6 | C₁₆₄H₂₅₆O₆₆S | Not specified | Monosulfated, two fewer oxygen atoms, one additional double bond | Toxicity confirmed by mouse bioassay, but specific LD50 not determined |
| MTX-7 | C₁₆₅H₂₅₈O₆₇S | Not specified | Monosulfated, one fewer oxygen atom, one additional methyl group and double bond | 0.235 µg/kg |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of new this compound analogues. Below are protocols for the key functional assays cited in this guide.
Neuro-2a (N2a) Cytotoxicity and Calcium Flux Assay
This in vitro assay is a primary screening tool to assess the functional activity of this compound analogues by measuring their ability to induce cytotoxicity and calcium influx in a neuroblastoma cell line.
1. Cell Culture and Seeding:
-
Culture Neuro-2a (N2a) cells in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed N2a cells into 96-well microplates at a density of 4 x 10⁴ cells per well in 100 µL of culture medium.
-
Allow cells to attach and grow for 24 hours before treatment.
2. Toxin Preparation and Exposure:
-
Prepare stock solutions of this compound analogues in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Perform serial dilutions of the toxin standards and unknown samples in serum-free culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the 96-well plates and replace it with 100 µL of the diluted toxin solutions.
-
Incubate the plates for a specified period (e.g., 2.5 to 24 hours) at 37°C.
3. Cytotoxicity Assessment (MTT Assay):
-
Following toxin exposure, add 10 µL of 12 mM 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the EC₅₀ value (the concentration that causes 50% inhibition of cell viability). For MTX-1, an EC₅₀ of 158.5 ± 5.4 ng/mL has been reported[1].
4. Calcium Flux Measurement (Fluo-4 AM Assay):
-
Load the N2a cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.
-
After loading, expose the cells to the this compound analogues.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
An increase in fluorescence indicates an influx of intracellular calcium.
Mouse Bioassay for Acute Toxicity (Intraperitoneal Injection)
This in vivo assay is the standard method for determining the lethal potency of this compound analogues.
1. Animal Handling and Preparation:
-
Use a standardized strain of mice (e.g., Swiss Webster or ICR), typically females weighing 18-22 g.
-
Acclimate the animals to the laboratory conditions for at least 48 hours before the experiment.
-
House the mice in a controlled environment with a 12-hour light/dark cycle and provide access to food and water ad libitum.
2. Toxin Preparation and Administration:
-
Dissolve the purified this compound analogue in a sterile, non-toxic vehicle, such as a saline solution containing a small amount of a solubilizing agent (e.g., Tween 60).
-
Prepare a range of doses to be administered to different groups of mice.
-
Administer a single dose of the toxin solution to each mouse via intraperitoneal (i.p.) injection. The injection volume is typically 0.1 mL per 10 g of body weight.
3. Observation and Data Collection:
-
Observe the mice continuously for the first few hours after injection and then periodically for up to 24 or 48 hours.
-
Record the time of onset of clinical signs of toxicity (e.g., hypoactivity, respiratory distress, paralysis) and the time of death.
-
A humane endpoint should be established to minimize animal suffering.
4. LD50 Determination:
-
The LD₅₀ (the dose that is lethal to 50% of the test animals) is calculated using a statistical method, such as probit analysis, based on the mortality data collected at different dose levels.
Visualizing the Validation Process and Mechanism of Action
To further clarify the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. This compound-4, a Novel MTX Analog Produced by Gambierdiscus excentricus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alternative Methods for the Detection of Emerging Marine Toxins: Biosensors, Biochemical Assays and Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Electrophysiological Signatures of Maitotoxin and Other Channel Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological characteristics of maitotoxin and another potent marine toxin, palytoxin (B80417). The information presented is supported by experimental data to offer an objective analysis of their distinct mechanisms of action on ion channels.
Executive Summary
This compound (MTX) and palytoxin (PTX) are powerful marine toxins that act as potent channel activators, leading to significant disruptions in cellular ion homeostasis. While both induce the formation of non-selective cation channels, their underlying molecular targets and the resulting electrophysiological signatures exhibit key differences. This compound is recognized as the most potent marine toxin and is suggested to be a selective activator of Transient Receptor Potential Canonical type 1 (TRPC1) channels.[1][2] In contrast, palytoxin exerts its effects by converting the Na+/K+-ATPase into a non-selective cation channel.[3][4] This guide will delve into the quantitative electrophysiological data, detailed experimental protocols, and the distinct signaling pathways associated with these two formidable channel activators.
Quantitative Electrophysiological Comparison
The following table summarizes the key electrophysiological parameters of the ion channels activated by this compound and palytoxin, based on data from various experimental systems.
| Parameter | This compound | Palytoxin | Key Distinctions |
| Target Channel | Non-selective cation channels (NSCC), potentially TRPC1[1][2] | Na+/K+-ATPase (converted into a channel)[3][4] | This compound activates existing or inserts new ion channels, while palytoxin repurposes an ion pump. |
| Single-Channel Conductance | 12 - 40 pS[5] | ~9.5 - 10 pS[3][6] | The this compound-induced channel generally exhibits a larger conductance than the palytoxin-induced channel. |
| Reversal Potential | ~0 mV to -10 mV[7] | Not explicitly stated, but implied to be non-selective | The reversal potential near 0 mV for this compound confirms the non-selective passage of cations. |
| Mean Open Time | 10.4 ms (B15284909) (for Ca2+ channels in guinea-pig cardiac myocytes) | Gating is modulated by ATP and extracellular cations[8][9] | More specific kinetic data is available for this compound-activated channels. Palytoxin channel gating is complex and dependent on the pump's physiological ligands. |
| Ion Selectivity | Na+ ≈ K+ > Ca2+ (Permeability: PNa ≈ PK > PCa)[7] | Non-selective for monovalent cations (Na+, K+, Cs+)[6] | Both toxins induce channels that are permeable to a range of cations. |
| Voltage Dependence | Largely voltage-independent | Largely voltage-independent | The channels activated by both toxins do not show strong dependence on membrane voltage for their gating. |
Signaling Pathways and Mechanisms of Action
The distinct molecular targets of this compound and palytoxin lead to different signaling cascades and cellular consequences.
This compound Signaling Pathway
This compound is believed to activate non-selective cation channels, with a growing body of evidence pointing towards the TRPC1 channel as a specific target.[1][2] This activation leads to a significant influx of Ca2+ into the cell, triggering a cascade of downstream events that can ultimately lead to cell death.
This compound signaling pathway.
Palytoxin Mechanism of Action
Palytoxin has a unique mechanism of action, binding to the Na+/K+-ATPase and converting it from an active ion transporter into a passive, non-selective cation channel.[3][4] This transformation disrupts the electrochemical gradients essential for cellular function.
Palytoxin's mechanism of action.
Experimental Protocols
The study of this compound and other channel activators relies on sophisticated electrophysiological techniques. Below are detailed methodologies for two key experimental approaches.
Two-Electrode Voltage Clamp (TEVC) for Studying this compound in Xenopus Oocytes
This technique is ideal for studying ion channels expressed in large cells like Xenopus oocytes.
1. Oocyte Preparation:
-
Harvest stage V-VI oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject cRNA encoding the channel of interest (e.g., TRPC1) or use uninjected oocytes to study endogenous channels.
-
Incubate the oocytes for 2-7 days at 18°C to allow for channel expression.
2. Recording Setup:
-
Place a single oocyte in a recording chamber continuously perfused with a Ringer's solution (e.g., containing in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl2, 10 HEPES, pH 7.4).
-
Use two sharp microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
One electrode measures the membrane potential (Vm), and the other injects current to clamp the voltage at a desired level.
3. Voltage-Clamp Protocol:
-
Impale the oocyte with both microelectrodes.
-
Clamp the holding potential at a resting level (e.g., -60 mV).
-
Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) to study the voltage-dependence of the channels. For this compound, which activates voltage-independent channels, a hyperpolarizing protocol may be used to increase the driving force for cation entry.
-
Record the resulting currents.
4. Toxin Application:
-
After obtaining a stable baseline recording, perfuse the chamber with a solution containing this compound at the desired concentration (pM to nM range).
-
Continuously record the current to observe the activation of the channels.
Whole-Cell Patch-Clamp for Characterizing Channel Activators
This technique allows for the recording of currents from the entire cell membrane, providing insights into the macroscopic behavior of ion channels.
1. Cell Preparation:
-
Culture cells of interest (e.g., HEK293 cells, primary neurons, or cardiomyocytes) on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
2. Pipette Preparation and Sealing:
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with intracellular solution (e.g., containing in mM: 140 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA, pH 7.2).
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
3. Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Compensate for the cell capacitance and series resistance.
4. Voltage-Clamp Protocol and Data Acquisition:
-
Clamp the cell at a holding potential (e.g., -70 mV).
-
Apply voltage steps or ramps to elicit channel activity.
-
Record the whole-cell currents using a patch-clamp amplifier and appropriate data acquisition software.
5. Toxin Application:
-
Apply the channel activator (e.g., this compound or palytoxin) to the bath solution via the perfusion system.
-
Record the changes in whole-cell current to characterize the effects of the toxin.
Experimental Workflow Comparison
The following diagram illustrates a typical experimental workflow for comparing the electrophysiological effects of this compound and another channel activator.
References
- 1. This compound Is a Potential Selective Activator of the Endogenous Transient Receptor Potential Canonical Type 1 Channel in Xenopus laevis Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Is a Potential Selective Activator of the Endogenous Transient Receptor Potential Canonical Type 1 Channel in Xenopus laevis Oocytes [mdpi.com]
- 3. Palytoxin-induced single-channel currents from the sodium pump synthesized by in vitro expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Caribbean this compound elevates [Ca2+]i and activates non-selective cation channels in HIT-T15 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single ionic channels induced by palytoxin in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the this compound-activated cationic current from human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Maitotoxin Disposal
For Immediate Reference: Maitotoxin is an extremely potent neurotoxin and must be handled with the utmost care. It is classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1][2] All handling and disposal procedures must be conducted in strict accordance with institutional, local, state, and federal regulations. This guide provides essential safety and logistical information for the proper management and disposal of this compound waste.
This compound (MTX) is one of the most potent toxins known, requiring specialized handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment.[3][4] The cornerstone of this compound disposal is not in-laboratory inactivation, due to its extreme toxicity, but a rigorous process of waste segregation, secure containment, and transfer to a licensed hazardous waste disposal facility.
Immediate Safety and Handling Precautions
Before handling this compound or its associated waste, ensure the following personal protective equipment (PPE) is in use:
-
Respiratory Protection: A properly fitted respirator is essential, especially when handling the powdered form or creating aerosols.[1][5]
-
Hand Protection: Wear chemical-impermeable gloves.[5]
-
Eye/Face Protection: Use safety glasses and a face shield.[6]
-
Body Protection: A lab coat or other protective clothing is mandatory.[1]
All manipulations of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[6][7] An emergency safety shower and eyewash station must be readily accessible.
This compound Safety and Hazard Summary
The following table summarizes the critical hazard information for this compound.
| Hazard Classification | Description | GHS Hazard Statement | Source |
| Acute Oral Toxicity | Fatal if swallowed | H300 | [2] |
| Acute Dermal Toxicity | Fatal in contact with skin | H310 | [2] |
| Acute Inhalation Toxicity | Fatal if inhaled | H330 | [2] |
| Lethal Dose (LD50) | 50 ng/kg (Mouse, Intraperitoneal) | N/A | [3][8] |
Protocol: this compound Waste Management and Disposal
This protocol details the step-by-step procedure for the safe segregation, containment, and preparation of this compound waste for professional disposal.
Objective:
To safely collect and store all this compound-contaminated materials for disposal by a certified hazardous waste management service.
Materials:
-
Designated, leak-proof, and chemically compatible hazardous waste container with a screw-top lid.
-
Hazardous Waste labels.
-
Personal Protective Equipment (PPE) as specified above.
-
Inert absorbent material for spill cleanup.
Methodology:
Step 1: Waste Segregation
-
Crucially, all materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound.
-
Stock solutions and dilutions.
-
Contaminated labware (e.g., pipette tips, vials, flasks, tubes).
-
Contaminated PPE (gloves, disposable sleeves, etc.).
-
Spill cleanup materials.
-
-
Do not mix this compound waste with any other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[6]
Step 2: Waste Containerization
-
Use a designated hazardous waste container that is leak-proof and has a tightly sealing lid.[5][6]
-
Keep the container closed at all times except when adding waste.
-
Place all contaminated solid waste directly into the container.
-
Collect all contaminated liquid waste in the designated container. For heavily contaminated, non-disposable glassware, follow the decontamination protocol below before standard washing.
Step 3: Decontamination of Non-Disposable Labware
-
For glassware or equipment that will be reused, a triple-rinse procedure is necessary.
-
Rinse the item three times with a suitable solvent capable of dissolving this compound.
-
Collect all three rinsate portions as hazardous liquid waste and add them to your this compound waste container.[6]
-
After the triple rinse, the labware can be cleaned using standard laboratory procedures.
Step 4: Labeling of Waste Containers
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
An accurate list of all container contents, including solvents.
-
The approximate concentration and total quantity of the waste.
-
The date of waste generation (the date you first added waste to the container).
-
Step 5: Storage of Waste
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.
-
The storage area must be a cool, dry, and well-ventilated location, away from incompatible materials.[5]
-
The container must be stored in secondary containment to prevent spills.
Step 6: Arranging for Disposal
-
Contact your institution's EHS office or hazardous waste management provider to schedule a pickup for the this compound waste.[6]
-
Provide them with all necessary information about the waste as detailed on the label.
-
Disposal must be conducted through a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing, as determined by the disposal facility.[5]
This compound Disposal Workflow
The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. mdpi.com [mdpi.com]
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Maitotoxin
For researchers, scientists, and drug development professionals, the safe handling of potent marine biotoxins like Maitotoxin is of paramount importance. Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to prevent accidental exposure and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for working with this compound.
Hazard Identification and Risk Assessment
This compound is an extremely potent marine toxin, classified as fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1][2] It is crucial to handle this substance with the utmost care in a controlled laboratory setting.
Toxicity Data:
| Route of Administration | Species | LD50 Value |
| Intraperitoneal | Mouse | 0.05 µg/kg[3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against this compound exposure. The following table summarizes the required PPE for handling this hazardous compound.
| Body Area | Required PPE | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[5] |
| Skin/Body | Fire/flame resistant and impervious clothing, such as a lab coat or coveralls. | Should cover all exposed skin. |
| Hands | Chemical impermeable gloves. | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[5] |
| Respiratory | A full-face respirator is required if exposure limits are exceeded or if there is a risk of dust or aerosol formation. | Use only outdoors or in a well-ventilated area.[1][5] In case of inadequate ventilation, wear respiratory protection.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocol: Safe Handling and Immediate Response
1. Preparation:
-
Ensure the work area is in a designated fume hood or a well-ventilated space.[5][6]
-
Assemble all necessary equipment and reagents before handling the toxin.
-
Don all required PPE as specified in the table above.
2. Handling:
3. In Case of Exposure:
-
Inhalation: Immediately move the person to fresh air. If not breathing, give artificial respiration. Seek emergency medical help immediately.[1][5]
-
Skin Contact: Take off immediately all contaminated clothing.[1][5] Wash the affected area with plenty of soap and water. Get emergency medical help immediately.[1][5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[5][6] Remove contact lenses, if present and easy to do. Continue rinsing. Get emergency medical help immediately.[6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[5] Never give anything by mouth to an unconscious person.[5][6] Get emergency medical help immediately.[1][5]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Decontamination:
-
All experimental instruments and toxin solutions should be inactivated with 1N HCl after use.[3]
Waste Disposal:
-
Dispose of contents and containers in an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1][5]
-
Do not discharge into sewer systems.[5]
-
Contaminated packaging should be triply rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable before disposal in a sanitary landfill.[5]
By strictly adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling the highly potent this compound and ensure a safe and secure laboratory environment.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C164H256Na2O68S2 | CID 71460273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 59392-53-9・this compound・131-19011[Detail Information] | [Life Science][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. This compound | CAS#:59392-53-9 | Chemsrc [chemsrc.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
